molecular formula C15H29N3O5 B8463541 Thr-Val-Leu

Thr-Val-Leu

Cat. No.: B8463541
M. Wt: 331.41 g/mol
InChI Key: BKVICMPZWRNWOC-RHYQMDGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thr-Val-Leu is an oligopeptide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H29N3O5

Molecular Weight

331.41 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H29N3O5/c1-7(2)6-10(15(22)23)17-14(21)12(8(3)4)18-13(20)11(16)9(5)19/h7-12,19H,6,16H2,1-5H3,(H,17,21)(H,18,20)(H,22,23)/t9-,10+,11+,12+/m1/s1

InChI Key

BKVICMPZWRNWOC-RHYQMDGZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N

Origin of Product

United States

Foundational & Exploratory

Core Physicochemical Properties of Threonyl-Valyl-Leucine (Thr-Val-Leu): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Threonyl-Valyl-Leucine (Thr-Val-Leu), with the three-letter code this compound and one-letter code TVL, is an oligopeptide that has garnered interest within the scientific community, particularly for its potential roles within the central nervous system (CNS). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

The physicochemical properties of a peptide are fundamental to understanding its behavior in biological systems, including its solubility, stability, and ability to interact with molecular targets. The key physicochemical parameters for this compound are summarized below.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₅H₂₉N₃O₅PubChem CID: 49864481[1]
Molecular Weight 331.41 g/mol PubChem CID: 49864481[1]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acidPubChem CID: 49864481[1]
Canonical SMILES C--INVALID-LINK--N--INVALID-LINK--C)C(=O)N--INVALID-LINK--C)C(=O)O)N">C@HOPubChem CID: 49864481[1]
Table 2: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueMethod/Tool
Isoelectric Point (pI) 5.58IPC - Isoelectric Point Calculator
XLogP3 -2.0PubChem Computed Property[1]
Solubility Predicted to be soluble in aqueous solutions, particularly at near-neutral pH. Solubility decreases in organic solvents.Based on general peptide solubility guidelines.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers investigating its properties and potential applications.

Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard and efficient method for producing peptides like this compound.

Materials:

  • Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid)

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

  • Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling (Leucine):

    • The Fmoc group on the resin is removed by treating with 20% piperidine in DMF.

    • Fmoc-Leu-OH is activated with HBTU and DIPEA in DMF.

    • The activated amino acid solution is added to the resin and allowed to react to couple the first amino acid.

  • Chain Elongation (Valine and Threonine):

    • The Fmoc group is removed from the newly coupled Leucine.

    • Fmoc-Val-OH is activated and coupled to the resin-bound Leucine.

    • This deprotection and coupling cycle is repeated for Fmoc-Thr(tBu)-OH.

  • Final Deprotection: The Fmoc group is removed from the N-terminal Threonine.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail.

  • Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and byproducts.

  • Lyophilization: The crude peptide is dried via lyophilization to obtain a powder.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Leu-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Val-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Thr(tBu)-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Cleavage Cleavage & Deprotection Wash3->Cleavage Purification Purification Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis Workflow.
Purification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides to a high degree.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: The crude lyophilized peptide is dissolved in a minimal amount of Mobile Phase A.

  • Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection and Separation: The dissolved peptide is injected onto the column. A linear gradient of increasing Mobile Phase B is applied to elute the peptide. The separation is monitored by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Fractions are collected as peaks elute from the column.

  • Analysis of Fractions: The purity of the fractions containing the target peptide is assessed by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified peptide.

HPLC_Workflow CrudePeptide Dissolve Crude Peptide Inject Inject Sample CrudePeptide->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Gradient Gradient Elution Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (HPLC/MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize

RP-HPLC Purification Workflow for this compound.
Quantification of this compound in Brain Tissue by Mass Spectrometry

This protocol outlines a general approach for the analysis of tripeptides in brain tissue samples.

Materials:

  • Brain tissue sample

  • Homogenization buffer (e.g., acidified methanol or a detergent-based buffer)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

  • Tissue Homogenization: The brain tissue is rapidly homogenized in a suitable buffer to extract peptides and inactivate proteases.

  • Protein Precipitation and Peptide Extraction: Proteins are precipitated (e.g., with acetone), and the supernatant containing the peptides is collected.

  • Solid-Phase Extraction (SPE): The peptide extract is cleaned up and concentrated using a C18 SPE cartridge.

  • LC-MS/MS Analysis: The purified peptide sample is analyzed by LC-MS/MS. The peptide is separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. Specific fragment ions of this compound are monitored for quantification.

  • Data Analysis: The amount of this compound in the sample is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

Biological Activity and Signaling Pathways

While the specific biological roles of the tripeptide this compound are still under investigation, its presence in the central nervous system suggests a potential role in neuronal function. The constituent amino acids, particularly Leucine, are known to be involved in key signaling pathways.

Proposed Signaling Pathway: mTORC1 Activation

Leucine is a well-established activator of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. It is plausible that this compound, upon potential cleavage into its constituent amino acids, could influence this pathway.

Mechanism of Leucine-mediated mTORC1 Activation:

  • Leucine enters the cell and binds to its intracellular sensor, Sestrin2.

  • This binding disrupts the interaction between Sestrin2 and GATOR2, leading to the activation of GATOR2.

  • Activated GATOR2 inhibits the GTPase-activating protein (GAP) activity of GATOR1 towards RagA/B.

  • This allows RagA/B to become GTP-loaded, which promotes the translocation of mTORC1 to the lysosomal surface.

  • At the lysosome, mTORC1 is activated by Rheb.

  • Activated mTORC1 phosphorylates downstream targets such as S6K1 and 4E-BP1, leading to increased protein synthesis and other anabolic processes.

mTOR_Pathway ThrValLeu This compound Leucine Leucine ThrValLeu->Leucine Cellular uptake/ cleavage Sestrin2 Sestrin2 Leucine->Sestrin2 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits interaction GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GTP RagA/B-GTP GATOR1->Rag_GTP GAP activity Rag_GDP RagA/B-GDP mTORC1 mTORC1 Rag_GTP->mTORC1 Recruits to lysosome S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Rheb Rheb Rheb->mTORC1 Activates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Inhibition released

Proposed Leucine-mediated mTORC1 Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of the tripeptide this compound. The presented experimental protocols for its synthesis, purification, and analysis offer practical guidance for researchers. While the direct biological functions of this compound are an active area of research, the known roles of its constituent amino acids, particularly Leucine in the mTORC1 pathway, provide a strong basis for investigating its potential neuromodulatory effects. Further studies are warranted to fully elucidate the specific biological activities and signaling mechanisms of this intriguing tripeptide.

References

The Biological Function of Thr-Val-Leu Tripeptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Threonine-Valine-Leucine (Thr-Val-Leu) is an oligopeptide that has been identified as a constituent of the central nervous system (CNS).[1][2][3] Notably, research has indicated a correlation between reduced levels of this tripeptide in brain tissue and schizophrenia, suggesting a potential role in the pathophysiology of this complex neurological disorder.[1][2] This technical guide provides a comprehensive overview of the known biological functions of this compound, focusing on its enzymatic interactions, and presents relevant quantitative data and experimental methodologies to facilitate further research and drug development efforts.

Core Biological Function: Interaction with Aminotripeptidase

The primary characterized biological function of the this compound tripeptide revolves around its interaction with a highly specific aminotripeptidase found in the cytosol of rat brain cells. This enzyme plays a crucial role in the metabolism of small peptides within the central nervous system. This compound has been identified as both a substrate and an inhibitor of this enzyme.

Enzymatic Degradation Pathway

The catabolism of this compound is initiated by the cleavage of the N-terminal Threonine residue by the cytosolic aminotripeptidase. This enzymatic action releases Threonine and the dipeptide Valine-Leucine, which can be further broken down into their constituent amino acids by other peptidases.

Enzymatic_Degradation_of_Thr_Val_Leu TVL This compound Enzyme Cytosolic Aminotripeptidase TVL->Enzyme Thr Threonine Enzyme->Thr Hydrolysis ValLeu Val-Leu Enzyme->ValLeu Hydrolysis Other Other Peptidases ValLeu->Other Val Valine Other->Val Leu Leucine Other->Leu

Figure 1: Enzymatic degradation pathway of this compound.

Quantitative Data

The interaction between this compound and the rat brain cytosolic aminotripeptidase has been quantitatively characterized, providing valuable parameters for understanding its biochemical role.

ParameterValueSubstrate/InhibitorReference SubstrateSource
Relative Hydrolysis Rate 0.05 - 0.15SubstrateLeu-Gly-Gly
I50 (Inhibitory Concentration) 195 µMInhibitorN/A

Table 1: Quantitative analysis of this compound interaction with rat brain aminotripeptidase.

Experimental Protocols

Aminotripeptidase Activity Assay

This protocol is based on the methods suggested by the research identifying the interaction between this compound and brain-specific aminotripeptidase.

Objective: To measure the activity of aminotripeptidase using this compound as a substrate or inhibitor.

Materials:

  • Purified or partially purified aminotripeptidase from rat brain cytosol.

  • This compound tripeptide.

  • Reference substrate: Leu-Gly-Gly.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Detection reagent (e.g., ninhydrin reagent or a fluorogenic substrate analog).

  • Spectrophotometer or fluorometer.

  • Inhibitors for control experiments (e.g., bestatin, captopril).

Procedure:

  • Enzyme Preparation: Prepare serial dilutions of the aminotripeptidase solution in cold assay buffer.

  • Substrate Preparation: Prepare solutions of this compound and the reference substrate (Leu-Gly-Gly) at various concentrations in the assay buffer.

  • Reaction Setup:

    • For substrate activity measurement: In a microplate or reaction tube, mix the enzyme solution with the substrate solution (either this compound or Leu-Gly-Gly).

    • For inhibition assay: Pre-incubate the enzyme with varying concentrations of this compound for a specified time before adding the reference substrate (Leu-Gly-Gly).

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heat inactivation.

  • Detection:

    • If using ninhydrin, add the reagent to the reaction mixture and heat to develop color, which is proportional to the amount of free amino acids released.

    • If using a fluorogenic substrate, measure the fluorescence generated upon cleavage.

  • Data Analysis:

    • For substrate activity, calculate the rate of product formation. The relative hydrolysis rate of this compound is determined by comparing its hydrolysis rate to that of Leu-Gly-Gly under the same conditions.

    • For the inhibition assay, plot the enzyme activity against the concentration of this compound to determine the I50 value.

Aminotripeptidase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep Prepare Enzyme Dilutions Mix Mix Enzyme and Substrate/Inhibitor Enzyme_Prep->Mix Substrate_Prep Prepare Substrate (TVL/LGG) Solutions Substrate_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Add Detection Reagent (e.g., Ninhydrin) Terminate->Detect Measure Measure Absorbance/ Fluorescence Detect->Measure Analyze Calculate Hydrolysis Rate or I50 Measure->Analyze

Figure 2: General workflow for an aminotripeptidase activity assay.

Signaling Pathways and Broader Context

Currently, there is a lack of direct evidence elucidating specific signaling pathways that are modulated by the this compound tripeptide. Its primary known function is as a substrate and modulator of a specific brain peptidase. However, the modulation of peptidase activity can have significant downstream effects on neuronal function by altering the levels of various neuropeptides and their degradation products.

The constituent amino acids of this tripeptide—Threonine, Valine, and Leucine—are all essential amino acids with important roles in the CNS. Leucine, in particular, is known to activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. While there is no direct evidence linking this compound to this pathway, its degradation would release free Leucine, which could then participate in mTOR signaling.

Potential_Signaling_Context TVL This compound Aminotripeptidase Cytosolic Aminotripeptidase TVL->Aminotripeptidase Inhibits Degradation_Products Degradation Products (Thr, Val, Leu) Aminotripeptidase->Degradation_Products Hydrolyzes Neuronal_Function Modulation of Neuronal Function Aminotripeptidase->Neuronal_Function Influences Neuropeptide_Pool Neuropeptide Pool (Other Tripeptides) Neuropeptide_Pool->Aminotripeptidase Substrates mTOR_Pathway mTOR Signaling Pathway Degradation_Products->mTOR_Pathway Leucine activates mTOR_Pathway->Neuronal_Function Regulates

Figure 3: Hypothetical signaling context of this compound.

Conclusion and Future Directions

The this compound tripeptide is a CNS-active molecule with a defined role as a substrate and inhibitor of a specific brain aminotripeptidase. Its reduced levels in schizophrenia warrant further investigation into its potential as a biomarker or therapeutic target. Future research should focus on:

  • Elucidating the broader physiological and pathological roles of this specific aminotripeptidase in the brain.

  • Investigating whether this compound directly interacts with any neuronal receptors or ion channels.

  • Exploring the downstream consequences of altered this compound levels on neuronal signaling and function, particularly in the context of schizophrenia.

  • Developing more sensitive and specific methods for the in vivo quantification of this compound in different brain regions.

A deeper understanding of the biological functions of this tripeptide could open new avenues for the development of novel diagnostics and therapeutics for neurological and psychiatric disorders.

References

Whitepaper: A Methodological Guide to the Identification and Characterization of Naturally Occurring Oligopeptides: A Case Study on Threonyl-valyl-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The exploration of naturally occurring peptides is a cornerstone of modern drug discovery and biochemical research. These molecules often exhibit high specificity and potent biological activity. This technical guide outlines a comprehensive framework for the discovery, purification, identification, and functional characterization of novel short-chain peptides from natural sources. While the specific tripeptide Threonyl-valyl-leucine (Thr-Val-Leu) is not widely documented as a standalone bioactive molecule in existing literature, it serves as a practical, hypothetical case study throughout this document to illustrate key experimental protocols and data interpretation. We provide detailed methodologies, structured data presentation formats, and visual workflows to aid researchers in the investigation of novel oligopeptides.

Introduction to Naturally Occurring Peptides

Short-chain peptides, typically comprising 2-50 amino acids, are pivotal biological molecules involved in a vast array of physiological processes, including neurotransmission, hormonal regulation, and host defense. Their discovery has often led to the development of new therapeutic agents. These peptides can be products of ribosomal synthesis (as cleavage products from larger proteins) or non-ribosomal peptide synthesis. The identification of a novel peptide sequence, such as Threonyl-valyl-leucine, from a natural source necessitates a systematic and multi-disciplinary approach, beginning with extraction and culminating in functional analysis.

Peptide Discovery and Purification Workflow

The initial phase of discovery involves the extraction and purification of the target peptide from a complex biological matrix. The choice of methodology depends on the source material (e.g., microbial culture, plant tissue, marine sponge) and the physicochemical properties of the target peptide.

Experimental Protocol: Multi-Step Peptide Purification

  • Homogenization and Extraction:

    • Source material (e.g., 100g of lyophilized plant tissue) is cryogenically ground to a fine powder using a mortar and pestle with liquid nitrogen.

    • The powder is suspended in an acidic extraction buffer (e.g., 1 M acetic acid) to inhibit protease activity and protonate peptides, aiding solubility.

    • The suspension is homogenized using a high-speed blender and then sonicated on ice for 3 cycles of 5 minutes to ensure cell lysis.

    • The homogenate is centrifuged at 10,000 x g for 30 minutes at 4°C. The supernatant containing the peptide fraction is collected.

  • Solid-Phase Extraction (SPE):

    • The crude extract is passed through a C18 SPE cartridge pre-conditioned with methanol and equilibrated with 0.1% trifluoroacetic acid (TFA) in water.

    • The cartridge is washed with 0.1% TFA to remove salts and hydrophilic impurities.

    • Peptides are eluted with a stepwise gradient of acetonitrile (ACN) in 0.1% TFA (e.g., 20%, 40%, 60%, 80% ACN). Fractions are collected for screening.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Active fractions from SPE are pooled, lyophilized, and reconstituted in a minimal volume of mobile phase A (0.1% TFA in water).

    • The sample is injected onto a semi-preparative C18 column.

    • Peptides are separated using a linear gradient of mobile phase B (0.1% TFA in ACN) over 60 minutes.

    • Fractions are collected and screened for biological activity. The fraction containing the purified peptide is retained for structural analysis.

G cluster_0 Extraction & Initial Cleanup cluster_1 Chromatographic Purification A Natural Source (e.g., Plant Tissue) B Homogenization (Acidic Buffer) A->B C Centrifugation B->C D Crude Peptide Extract C->D E Solid-Phase Extraction (C18 Cartridge) D->E F Fraction Screening (Bioassay) E->F G RP-HPLC (Semi-Preparative) F->G H Fraction Collection G->H H->F I Final Purity Check (Analytical HPLC) H->I J Purified Peptide I->J K Structural & Functional Analysis J->K

Caption: A generalized workflow for the purification of a novel peptide from a natural source.

Structural Identification and Sequencing

Once a peptide is purified, its primary structure must be determined. High-resolution mass spectrometry is the definitive tool for this purpose.

Experimental Protocol: Peptide Sequencing by Tandem MS (MS/MS)

  • Mass Determination (MS1):

    • The purified peptide is infused into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.

    • A high-resolution mass spectrum is acquired to determine the accurate monoisotopic mass of the parent ion. For this compound (C₁₅H₂₉N₃O₅), the expected [M+H]⁺ ion would be approximately 344.2180 m/z.

  • Fragmentation (MS2):

    • The [M+H]⁺ ion (344.2180 m/z) is isolated in the mass spectrometer.

    • Collision-induced dissociation (CID) is applied to fragment the peptide along its backbone.

    • A product ion spectrum is acquired, showing the masses of the resulting fragment ions.

    • The sequence is deduced by identifying the mass differences corresponding to specific amino acid residues in the b- and y-ion series. For this compound, key fragments would be identified to confirm the sequence.

Quantitative Analysis

Quantification of the target peptide in various tissues or conditions is crucial for understanding its physiological relevance.

Experimental Protocol: Quantification by LC-MS/MS with Multiple Reaction Monitoring (MRM)

  • Sample Preparation: Peptides are extracted from different tissues (e.g., root, stem, leaf) using the protocol in Section 2. A known amount of a stable isotope-labeled internal standard (e.g., this compound with ¹³C and ¹⁵N labeled Leucine) is spiked into each sample.

  • LC-MS/MS Analysis: Samples are analyzed on a triple quadrupole mass spectrometer.

    • Q1: Set to isolate the precursor ion mass of the target peptide (344.2 m/z).

    • Q2 (Collision Cell): The precursor ion is fragmented.

    • Q3: Set to monitor for specific, high-intensity fragment ions (transitions) unique to the peptide.

  • Data Analysis: The peak area of the target peptide's transitions is normalized to the peak area of the internal standard. A standard curve is generated using known concentrations of the peptide to determine its absolute concentration in the sample.

Table 1: Hypothetical Distribution of Threonyl-valyl-leucine in Arabidopsis thaliana

TissueMean Concentration (pmol/g tissue)Standard Deviation
Root15.22.1
Stem5.80.9
Leaf22.53.4
Flower45.15.6
Silique18.92.5

Functional Characterization

Determining the biological activity of a newly identified peptide is essential. This involves a series of in vitro and cell-based assays tailored to a hypothesized function. For instance, many short peptides act as signaling molecules by binding to cell surface receptors.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay

  • Cell Line: Use a stable cell line (e.g., HEK293) engineered to express a specific GPCR of interest and a reporter system (e.g., cAMP-responsive element coupled to luciferase).

  • Assay Procedure:

    • Cells are plated in a 96-well plate and grown to confluency.

    • Cells are treated with varying concentrations of the purified this compound peptide (e.g., 1 nM to 100 µM).

    • A known agonist for the receptor is used as a positive control, and a vehicle (buffer) is used as a negative control.

    • After incubation, the reporter signal (e.g., luminescence from the luciferase reaction) is measured.

  • Data Analysis: An increase in the reporter signal relative to the negative control indicates that the peptide activates the GPCR signaling pathway. A dose-response curve can be generated to determine the peptide's potency (EC₅₀).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling peptide This compound receptor GPCR peptide->receptor Binding g_protein G-Protein (α, β, γ) receptor->g_protein Activation enzyme Adenylyl Cyclase g_protein->enzyme Modulation camp cAMP (Second Messenger) enzyme->camp atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., Gene Expression) pka->response

Caption: A hypothetical signaling pathway initiated by a tripeptide binding to a GPCR.

An In-depth Technical Guide on the Structure and Conformation of the Thr-Val-Leu Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Threonine-Valine-Leucine (Thr-Val-Leu), with the sequence TVL, is an oligopeptide that has been identified as a component of the central nervous system.[1] Understanding the three-dimensional structure and conformational dynamics of such peptides is paramount for elucidating their biological function and for the rational design of peptidomimetics in drug discovery. This technical guide provides a comprehensive overview of the structural and conformational properties of the this compound peptide, drawing upon established experimental and computational methodologies. While specific experimental data for the this compound tripeptide is limited in publicly available literature, this guide leverages data from analogous short peptides and outlines the standard protocols for its detailed characterization.

Physicochemical Properties of this compound

A foundational understanding of the peptide begins with its basic physicochemical properties, which are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₂₉N₃O₅
Molecular Weight 331.41 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid
Amino Acid Sequence Threonine - Valine - Leucine
Canonical SMILES C--INVALID-LINK--N--INVALID-LINK--C)C(=O)N--INVALID-LINK--C)C(=O)O)N">C@HO

Conformational Analysis: Dihedral Angles and Structural Propensities

The conformation of a peptide is defined by the rotational angles around the single bonds of the polypeptide chain. The key backbone dihedral angles are phi (φ), psi (ψ), and omega (ω). The planarity of the peptide bond generally restricts the ω angle to approximately 180° (trans conformation). The φ and ψ angles, however, have greater rotational freedom and largely determine the secondary structure of the peptide.

Table 2.1: Backbone Torsion Angles of Structurally Similar Tripeptides

PeptideAngleThreonine (or analogous)Valine (or analogous)Leucine (or analogous)
Gly-L-Ala-L-Val (GAV) ψ₁-150.7°
φ₂-68.7°
ψ₂-38.1°
φ₃-74.8°
ψ₃₂-44.9°, 135.9°
Gly-L-Ala-L-Leu (GAL) ψ₁-150.3°
φ₂-67.7°
ψ₂-38.9°
φ₃-72.2°
ψ₃₁, ψ₃₂-45.3°, 137.5°

Data extracted from the crystal structures of GAV and GAL.

The side-chain conformations are described by the chi (χ) angles. For the Valine and Leucine residues in the aforementioned study, the following side-chain conformational angles were observed:

Table 2.2: Side-Chain Torsion Angles of Valine and Leucine in Structurally Similar Tripeptides

Amino AcidAngleValue(s)
Valine χ₂₁-61.7°
χ₂₂175.7°
Leucine χ₁₂-68.5°
χ₂₃-78.4°, 159.1°

Experimental Protocols for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A typical workflow for the NMR analysis of a tripeptide like this compound is outlined below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample NMR Sample (Solvent, Concentration) Peptide_Synthesis->NMR_Sample NMR_Spectrometer NMR Spectrometer NMR_Sample->NMR_Spectrometer OneD_NMR 1D ¹H NMR NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, NOESY, HSQC) NMR_Spectrometer->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment Constraint_Extraction Constraint Extraction (NOEs, J-couplings) Resonance_Assignment->Constraint_Extraction Structure_Calculation Structure Calculation (CYANA, XPLOR-NIH) Constraint_Extraction->Structure_Calculation Structure_Validation Structure Validation (Procheck) Structure_Calculation->Structure_Validation

A typical experimental workflow for NMR-based peptide structure determination.

Detailed Methodologies:

  • Sample Preparation: The this compound peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified by high-performance liquid chromatography (HPLC). The purified peptide is then dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. A pH meter is used to adjust the pH of the sample, which is critical as chemical shifts can be pH-dependent.

  • NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D ¹H NMR: Provides an initial overview of the sample's purity and conformational homogeneity.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the individual amino acid residues (Threonine, Valine, and Leucine).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons that are close in space (< 5 Å), which is crucial for determining the peptide's three-dimensional structure.

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of spin systems.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, which is essential for unambiguous resonance assignment.

  • Data Processing and Structure Calculation: The acquired NMR data are processed using software such as NMRPipe. Resonance assignments are made using programs like Sparky or CARA. The distance restraints derived from NOESY cross-peaks, along with dihedral angle restraints from J-coupling constants, are then used as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of 3D structures consistent with the experimental data.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of a peptide in a simulated environment.

MD_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis Initial_Structure Initial Peptide Structure Force_Field Force Field Selection (e.g., AMBER, CHARMM) Initial_Structure->Force_Field Solvation Solvation in Water Box Force_Field->Solvation Neutralization Addition of Ions Solvation->Neutralization Energy_Minimization Energy Minimization Equilibration Equilibration (NVT, NPT) Energy_Minimization->Equilibration Production_Run Production MD Run Equilibration->Production_Run Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) Production_Run->Trajectory_Analysis Conformational_Clustering Conformational Clustering Trajectory_Analysis->Conformational_Clustering Dihedral_Analysis Dihedral Angle Analysis Conformational_Clustering->Dihedral_Analysis Hydrogen_Bonding Hydrogen Bond Analysis Dihedral_Analysis->Hydrogen_Bonding

A generalized workflow for molecular dynamics simulations of a peptide.

Detailed Methodologies:

  • System Setup: An initial 3D structure of the this compound peptide is generated, for instance, in an extended conformation. A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic potentials. The peptide is then placed in a periodic box of solvent (typically water) and counter-ions are added to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: The energy of the initial system is minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure to achieve the correct density. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

    • Production Run: A long simulation (nanoseconds to microseconds) is run under the NPT ensemble to generate a trajectory of the peptide's motion over time.

  • Analysis: The resulting trajectory is analyzed to extract information about the peptide's conformational dynamics. This includes calculating root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and performing cluster analysis to identify the most populated conformations. The distribution of backbone and side-chain dihedral angles and the formation of intramolecular hydrogen bonds are also analyzed.

Potential Signaling Pathway Involvement

While a specific signaling pathway for the this compound tripeptide has not been definitively elucidated, the biological activities of its constituent amino acids, particularly Leucine, suggest potential interactions with metabolic signaling pathways. Leucine is a well-known activator of the mTORC1 (mammalian target of rapamycin complex 1) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Below is a hypothetical signaling pathway illustrating the potential role of Leucine, and by extension peptides containing Leucine, in mTORC1 activation.

mTORC1_Pathway Leucine Leucine (from this compound hydrolysis) LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS activates Rag_GTPases Rag GTPases LRS->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome & activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Hypothesized involvement of Leucine in the mTORC1 signaling pathway.

Pathway Description:

  • Leucine Sensing: Intracellular Leucine, potentially derived from the hydrolysis of peptides like this compound, is sensed by Leucyl-tRNA synthetase (LRS).

  • Rag GTPase Activation: Leucine-bound LRS acts as a GTPase-activating protein (GAP) for the Rag GTPases.

  • mTORC1 Activation: This activation leads to the recruitment of mTORC1 to the lysosomal surface, where it is activated.

  • Downstream Effects: Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis, lipid synthesis, and suppress autophagy, ultimately leading to cell growth and proliferation.

It is important to note that this pathway describes the action of the free amino acid Leucine. Whether the this compound tripeptide itself can directly interact with components of this pathway or if it must first be hydrolyzed into its constituent amino acids remains a subject for further investigation.

Conclusion

The this compound tripeptide, while a simple oligopeptide, presents a rich subject for structural and conformational analysis. This guide has provided a framework for understanding its potential structures and the experimental and computational methodologies required for their detailed characterization. By leveraging data from analogous peptides and established protocols, researchers can gain significant insights into the conformational landscape of this compound. Future studies involving the direct experimental structure determination and biological screening of this peptide will be invaluable in fully elucidating its role in the central nervous system and its potential as a lead for therapeutic development.

References

The Tripeptide Thr-Val-Leu: An In-Depth Technical Guide on its Role in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Threonine-Valine-Leucine (Thr-Val-Leu) is an endogenous molecule found within the central nervous system (CNS). Emerging evidence suggests a potential role for this peptide in the pathophysiology of schizophrenia, as its levels have been reported to be reduced in the brain tissue of individuals with this disorder. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, including its biochemical properties, metabolism, and its putative connection to CNS function. This document summarizes the limited quantitative data available, outlines hypothetical experimental approaches for its further investigation, and presents conceptual signaling pathways and workflows to guide future research in this nascent area.

Introduction

Endogenous peptides in the central nervous system play crucial roles as neurotransmitters, neuromodulators, and hormones, influencing a wide array of physiological and pathological processes. The tripeptide this compound has been identified as a constituent of the CNS peptidome. While research into its specific functions is still in the early stages, preliminary findings have linked alterations in its concentration to schizophrenia, a complex and debilitating psychiatric disorder.[1] This has positioned this compound as a molecule of interest for the neuroscience and drug development communities, warranting a deeper investigation into its mechanism of action and therapeutic potential. This guide aims to consolidate the existing data and provide a framework for future research endeavors.

Biochemical Properties and Metabolism

This compound is a tripeptide with the sequence Threonine-Valine-Leucine. Its metabolism in the CNS is, at least in part, regulated by enzymatic degradation. A specific aminotripeptidase present in the cytosol of rat brain has been shown to hydrolyze this compound.[2]

Enzymatic Degradation

A highly specific aminotripeptidase isolated from rat brain cytosol is capable of hydrolyzing a variety of tripeptides, including this compound. The enzyme exhibits a preference for certain substrates, with the hydrolysis of this compound occurring at a rate 0.05 to 0.15 times that of the preferred substrate, Leu-Gly-Gly.[2] This enzymatic activity suggests a mechanism for the regulation of this compound levels in the brain.

Quantitative Data

The available quantitative data for this compound is currently limited. The following tables summarize the key findings from existing literature.

ParameterValueSpeciesBrain RegionReference
Relative Hydrolysis Rate0.05 - 0.15 (compared to Leu-Gly-Gly)RatCytosol[2]

Table 1: Enzymatic Hydrolysis of this compound by Rat Brain Aminotripeptidase.

ParameterValueEnzyme SourceReference
I50 (Inhibition of Aminotripeptidase)195 µMRat Brain Cytosol[2]

Table 2: Inhibitory Activity of this compound on Rat Brain Aminotripeptidase.

Association with Schizophrenia

The most significant finding related to this compound is its reported reduced content in the brain tissue of individuals with schizophrenia. This observation suggests that the tripeptide may be involved in the underlying pathophysiology of the disorder, although the precise nature of this involvement remains to be elucidated. The reduced levels could be a consequence of increased degradation, decreased synthesis, or altered transport.

Hypothetical Signaling Pathways and Mechanisms of Action

In the absence of direct experimental evidence, the potential signaling pathways and mechanisms of action of this compound in the CNS can be conceptualized based on the known roles of other neuropeptides.

Putative Receptor Interaction

It is plausible that this compound exerts its effects by binding to specific neuronal receptors. These could be G-protein coupled receptors (GPCRs) or ligand-gated ion channels. Activation of such receptors could initiate intracellular signaling cascades, leading to changes in neuronal excitability, gene expression, and neurotransmitter release.

putative_receptor_interaction TVL This compound Receptor Putative Neuronal Receptor (e.g., GPCR) TVL->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Neuronal_Response Neuronal Response (e.g., altered gene expression, neurotransmitter release) Kinase_Cascade->Neuronal_Response Leads to

Figure 1: Hypothetical GPCR signaling pathway for this compound.

Proposed Experimental Protocols

To further elucidate the role of this compound in the CNS, a series of targeted experimental investigations are required. The following protocols provide a roadmap for future research.

Quantification of this compound in Brain Tissue

Objective: To accurately measure the concentration of this compound in different brain regions of healthy individuals and patients with schizophrenia.

Methodology:

  • Tissue Preparation: Obtain post-mortem brain tissue from well-characterized cohorts of healthy controls and individuals with schizophrenia. Dissect specific brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

  • Homogenization: Homogenize the tissue samples in an appropriate buffer containing protease inhibitors to prevent enzymatic degradation of the peptide.

  • Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the peptide fraction from the brain homogenate.

  • LC-MS/MS Analysis: Utilize high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound. An isotopically labeled internal standard of this compound should be used for accurate quantification.

quantification_workflow cluster_0 Sample Preparation cluster_1 Analysis Brain_Tissue Brain Tissue (Control vs. Schizophrenia) Homogenization Homogenization Brain_Tissue->Homogenization Extraction Peptide Extraction (SPE) Homogenization->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification of This compound LC_MSMS->Quantification

Figure 2: Workflow for quantification of this compound in brain tissue.

Aminotripeptidase Activity Assay

Objective: To measure the activity of the aminotripeptidase that degrades this compound in brain tissue.

Methodology:

  • Enzyme Preparation: Prepare a cytosolic fraction from rodent brain tissue by homogenization and centrifugation.

  • Substrate: Use a synthetic fluorogenic or chromogenic tripeptide substrate that is specifically cleaved by the aminotripeptidase of interest. Alternatively, use this compound as the substrate and measure the products (e.g., Leu) by HPLC or mass spectrometry.

  • Assay Conditions: Incubate the enzyme preparation with the substrate in a suitable buffer at a controlled temperature and pH.

  • Detection: Measure the fluorescence or absorbance of the product over time to determine the reaction rate. For non-labeled substrates, quantify the product formation at different time points.

  • Inhibitor Studies: To confirm the specificity of the assay, perform the reaction in the presence of known inhibitors of the enzyme, such as bestatin or captopril.

Future Directions and Conclusion

The study of this compound in the central nervous system is a field with significant potential for advancing our understanding of schizophrenia and other neurological disorders. The current body of evidence, although limited, points towards a dysregulation of this tripeptide in schizophrenia. Future research should prioritize the following areas:

  • Receptor Identification: Identifying the specific neuronal receptor(s) for this compound is paramount to understanding its mechanism of action.

  • Functional Studies: Elucidating the effects of this compound on neuronal excitability, synaptic transmission, and neurotransmitter release will provide critical insights into its physiological role.

  • In Vivo Studies: Animal models will be instrumental in investigating the behavioral effects of this compound administration and in exploring the consequences of its genetic or pharmacological manipulation.

  • Clinical Correlation: Larger-scale studies are needed to confirm the altered levels of this compound in different brain regions and biofluids of schizophrenia patients and to explore its potential as a biomarker.

References

The Tripeptide Thr-Val-Leu: A Technical Guide on its Discovery, History, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide Threonyl-Valyl-Leucine (Thr-Val-Leu). It details its initial characterization as a central nervous system (CNS) tripeptide and its association with schizophrenia. This document includes a summary of its biochemical properties, detailed experimental protocols for its analysis, and a discussion of its known biological interactions, primarily with a specific aminotripeptidase.

Discovery and History

The tripeptide this compound was first prominently described in the scientific literature in a 1982 publication by Sachs and Marks.[1] In their study on a highly specific aminotripeptidase isolated from rat brain cytosol, this compound was characterized as a "central nervous system tripeptide."[1][2] This seminal work established an initial biological context for the peptide, suggesting its presence and potential role within the CNS.

Subsequent interest in this compound has been closely linked to its potential involvement in the pathophysiology of schizophrenia. Reports have indicated a reduced content of this compound in schizophrenic brain tissue, suggesting a possible connection between this peptide and the disorder.[2] This has led to this compound being referred to as a "Schizophrenia Related Peptide" in some commercial contexts.[3]

Biochemical Properties

This compound is a tripeptide with the sequence Threonine-Valine-Leucine. Its molecular formula is C15H29N3O5, and it has a molecular weight of approximately 331.41 g/mol . The peptide is composed of three essential amino acids, each contributing to its overall physicochemical properties.

PropertyValueReference
Molecular Formula C15H29N3O5
Molecular Weight 331.41 g/mol
Amino Acid Sequence This compound

Biological Activity and Interactions

The primary documented biological interaction of this compound is with a specific aminotripeptidase found in the cytosol of the rat brain. This enzyme exhibits hydrolytic activity towards tripeptides.

Enzymatic Hydrolysis

The aminotripeptidase identified by Sachs and Marks was shown to hydrolyze this compound. The rate of this hydrolysis was quantified relative to the enzyme's preferred substrate, Leu-Gly-Gly.

SubstrateRelative Rate of Hydrolysis (%)
Leu-Gly-Gly100
This compound 5 - 15
Data extracted from Sachs L, et, al. Biochim Biophys Acta. 1982.
Enzyme Inhibition

This compound was also observed to act as an inhibitor of the same aminotripeptidase. The inhibitory potential was determined by its I50 value.

CompoundI50 (µM)
This compound 195
Data extracted from Sachs L, et, al. Biochim Biophys Acta. 1982.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound, based on the foundational work in the field.

Synthesis of this compound

While the original discovery paper does not detail the synthesis, standard solid-phase peptide synthesis (SPPS) protocols are applicable for the production of this compound.

Protocol for Solid-Phase Peptide Synthesis (Fmoc Chemistry):

  • Resin Preparation: Start with a suitable resin, such as a Wang or Rink amide resin, pre-loaded with Leucine.

  • Deprotection: Remove the Fmoc protecting group from the Leucine residue using a 20% piperidine solution in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Activate the next amino acid (Fmoc-Val-OH) using a coupling reagent such as HBTU or HATU in the presence of a base like DIPEA in DMF. Add this solution to the resin and allow it to react.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for the final amino acid (Fmoc-Thr(tBu)-OH).

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.

Aminotripeptidase Activity Assay

The following protocol is based on the methods described by Sachs and Marks for measuring the hydrolysis of this compound.

  • Enzyme Preparation: Purify the aminotripeptidase from rat brain cytosol using standard chromatography techniques.

  • Reaction Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.6.

  • Substrate Solution: Prepare a stock solution of this compound in the reaction buffer.

  • Reaction Initiation: In a microcentrifuge tube or a well of a microplate, combine the purified enzyme and the this compound substrate solution. The final concentrations should be optimized for the specific enzyme preparation.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as a solution of trichloroacetic acid.

  • Quantification of Hydrolysis: Measure the amount of one of the products (e.g., free Threonine, Valine, or Leucine) using a suitable method, such as a ninhydrin-based colorimetric assay or by HPLC with pre-column derivatization (e.g., with o-phthalaldehyde).

  • Data Analysis: Calculate the rate of hydrolysis based on the amount of product formed over time.

Signaling Pathways and Molecular Interactions

The known molecular interaction of this compound is its role as a substrate and inhibitor for a specific rat brain aminotripeptidase. A signaling pathway in the classical sense has not been elucidated for this peptide. The interaction can be visualized as a direct enzymatic process.

ThrValLeu_Interaction ThrValLeu This compound Enzyme Aminotripeptidase (Rat Brain Cytosol) ThrValLeu->Enzyme Binds to active site ThrValLeu->Inhibition Inhibits enzyme Products Hydrolysis Products (Thr, Val, Leu) Enzyme->Products Catalyzes hydrolysis Inhibition->Enzyme

Caption: Interaction of this compound with rat brain aminotripeptidase.

The above diagram illustrates that this compound can bind to the active site of the aminotripeptidase. This binding can lead to two outcomes: the enzymatic hydrolysis of the peptide into its constituent amino acids or the inhibition of the enzyme's activity.

Conclusion

This compound is a tripeptide with a notable, albeit not fully understood, presence in the central nervous system. Its initial characterization in 1982 laid the groundwork for its association with schizophrenia, a link that warrants further investigation. The primary known biological role of this peptide is its interaction with a specific aminotripeptidase, for which it serves as both a substrate and an inhibitor. Future research is needed to elucidate the broader physiological and pathological significance of this compound, including its potential signaling pathways and its precise role in neurological disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in exploring the therapeutic and diagnostic potential of this intriguing tripeptide.

References

Thr-Val-Leu Peptide: A Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The tripeptide Threonine-Valine-Leucine (Thr-Val-Leu or TVL) is an endogenous neuropeptide found within the central nervous system (CNS).[1] While research on this specific peptide is limited, existing literature points towards its potential involvement in neurological processes, particularly in the context of schizophrenia. This technical guide provides a comprehensive overview of the current knowledge on the this compound peptide, including its biochemical properties, a detailed protocol for its synthesis, and a summary of the available quantitative data. This document is intended for researchers, scientists, and drug development professionals interested in the potential roles of small neuropeptides in CNS function and disease.

Biochemical Properties and Biological Activity

The primary reported biological activity of the this compound peptide is its interaction with a highly specific aminotripeptidase isolated from rat brain cytosol. This enzyme is responsible for the cleavage of N-terminal amino acids from tripeptides. This compound has been shown to be both a substrate and an inhibitor of this enzyme.

The content of this compound has been observed to be reduced in the brain tissue of individuals with schizophrenia, suggesting a potential role for this peptide in the pathophysiology of the disorder.[1] However, the precise mechanism through which altered levels of this compound may contribute to schizophrenia remains to be elucidated.

Quantitative Data

The available quantitative data on the interaction of this compound with the rat brain aminotripeptidase is summarized in the table below.

ParameterValueEnzyme SourceReference
IC50 (Inhibition) 195 µMRat Brain Cytosol Aminotripeptidase[2]
Relative Hydrolysis Rate 0.05-0.15Rat Brain Cytosol Aminotripeptidase[2]

The relative hydrolysis rate is compared to the substrate Leu-Gly-Gly, which is set to a value of 1.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The following is a detailed protocol for the chemical synthesis of the this compound peptide using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-Val-OH

  • Fmoc-Thr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Cold diethyl ether

  • HPLC grade water and acetonitrile with 0.1% TFA

Equipment:

  • Peptide synthesis vessel

  • Shaker

  • Filtration apparatus

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 1-2 hours in the peptide synthesis vessel.

  • Fmoc Deprotection (Leucine):

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Coupling of Valine:

    • In a separate vial, dissolve Fmoc-Val-OH (3 equivalents relative to the resin substitution), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

    • Once the reaction is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Fmoc Deprotection (Valine): Repeat step 2 to remove the Fmoc protecting group from the newly added valine residue.

  • Coupling of Threonine:

    • Activate Fmoc-Thr(tBu)-OH using the same procedure as in step 3.

    • Add the activated threonine to the deprotected dipeptide-resin and shake for 2 hours.

    • Monitor the reaction completion and then wash the resin as described previously.

  • Final Fmoc Deprotection (Threonine): Repeat step 2 to remove the final Fmoc group from the N-terminal threonine.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA.

    • Concentrate the combined filtrate under reduced pressure.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the concentrated cleavage solution.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.

  • Lyophilization: Lyophilize the pure peptide fractions to obtain a white, fluffy powder.

Workflow for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow Resin Fmoc-Leu-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Leu Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect_Leu Wash1 Wash (DMF, DCM) Deprotect_Leu->Wash1 Couple_Val Couple Fmoc-Val-OH (DIC, Oxyma) Wash1->Couple_Val Wash2 Wash (DMF, DCM) Couple_Val->Wash2 Deprotect_Val Fmoc Deprotection (Piperidine/DMF) Wash2->Deprotect_Val Wash3 Wash (DMF, DCM) Deprotect_Val->Wash3 Couple_Thr Couple Fmoc-Thr(tBu)-OH (DIC, Oxyma) Wash3->Couple_Thr Wash4 Wash (DMF, DCM) Couple_Thr->Wash4 Deprotect_Thr Final Fmoc Deprotection Wash4->Deprotect_Thr Cleave Cleavage & Deprotection (TFA/TIS/H2O) Deprotect_Thr->Cleave Purify RP-HPLC Purification Cleave->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Peptide Pure this compound Lyophilize->Final_Peptide Hypothetical_Pathway TVL This compound Enzyme Aminotripeptidase TVL->Enzyme Inhibition Bioactive_Peptide Other Bioactive Tripeptide Bioactive_Peptide->Enzyme Hydrolysis Receptor Neuronal Receptor Bioactive_Peptide->Receptor Binding Signaling Downstream Signaling (e.g., Ca2+ influx, cAMP) Receptor->Signaling Response Cellular Response Signaling->Response

References

In-Depth Technical Guide: Predicted Protein Binding Sites for Thr-Val-Leu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted protein binding partners for the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu), with a focus on its interaction with Tripeptide Aminopeptidase. This document details the available quantitative data, outlines experimental protocols for validation, and presents relevant biological pathways and experimental workflows.

Introduction to this compound (TVL)

The tripeptide this compound (TVL) is a molecule of interest within the central nervous system. Studies have indicated that the concentration of this tripeptide is altered in the brain tissue of individuals with schizophrenia, suggesting its potential involvement in the pathophysiology of this complex neurological disorder. Understanding the protein interactions of TVL is crucial for elucidating its biological function and its role in disease.

Predicted Protein Binding Partner: Tripeptide Aminopeptidase

The primary predicted and experimentally supported protein binding partner for this compound is Tripeptide Aminopeptidase (EC 3.4.11.4). This enzyme is a cytosolic metallopeptidase that catalyzes the removal of an N-terminal amino acid from a tripeptide.

A seminal study by Sachs and Marks in 1982 identified a highly specific aminotripeptidase in rat brain cytosol that hydrolyzes various tripeptides, including TVL[1]. This finding strongly suggests that TVL is a substrate for this enzyme and therefore binds to its active site.

Quantitative Data on TVL Interaction with Tripeptide Aminopeptidase

The study by Sachs and Marks provides semi-quantitative data on the interaction between TVL and the rat brain Tripeptide Aminopeptidase. The key findings are summarized in the table below.

ParameterValueDescriptionCitation
Relative Hydrolysis Rate 0.05 - 0.15The rate of TVL hydrolysis relative to the hydrolysis of the preferred substrate, Leu-Gly-Gly (which is set to 1.0).[1]
Inhibition Constant (I50) 195 µMThe concentration of TVL required to inhibit the enzyme's activity by 50%. This value indicates a direct interaction with the enzyme.[1]

While a direct dissociation constant (Kd) for the binding of TVL to Tripeptide Aminopeptidase is not available in the current literature, the inhibition constant (I50) provides a valuable measure of the interaction strength.

Signaling Pathway Implication: A Potential Role in Schizophrenia

The altered levels of TVL in the brains of individuals with schizophrenia suggest a potential link between Tripeptide Aminopeptidase activity and the disease. The following diagram illustrates a hypothetical signaling pathway where the dysregulation of TVL metabolism by Tripeptide Aminopeptidase could contribute to the pathophysiology of schizophrenia.

G Hypothetical Pathway Involving TVL and Schizophrenia cluster_0 Normal Physiology cluster_1 Schizophrenia Pathophysiology TVL_precursors TVL Precursors TVL This compound (TVL) TVL_precursors->TVL Synthesis TAP Tripeptide Aminopeptidase (EC 3.4.11.4) TVL->TAP Binding & Hydrolysis Neuronal_Function Normal Neuronal Function TVL->Neuronal_Function Modulation Metabolites Metabolites TAP->Metabolites TVL_precursors_sz TVL Precursors TVL_sz Altered TVL Levels TVL_precursors_sz->TVL_sz Synthesis TAP_sz Tripeptide Aminopeptidase (Potentially Dysregulated) TVL_sz->TAP_sz Altered Interaction Neuronal_Dysfunction Neuronal Dysfunction TVL_sz->Neuronal_Dysfunction Aberrant Modulation Metabolites_sz Altered Metabolites TAP_sz->Metabolites_sz

Caption: Hypothetical signaling pathway illustrating the potential role of altered TVL metabolism in schizophrenia.

Experimental Protocols for Validation of TVL-Protein Binding

To further investigate and quantify the interaction between TVL and its binding partners, several biophysical and biochemical techniques can be employed. Below are detailed protocols for three key experimental approaches.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of the TVL-protein interaction.

Experimental Workflow for SPR:

G SPR Experimental Workflow for TVL-Protein Interaction Start Start Immobilize Immobilize Tripeptide Aminopeptidase on a Sensor Chip Start->Immobilize Inject_TVL Inject Serial Dilutions of TVL (Analyte) over the Chip Surface Immobilize->Inject_TVL Monitor Monitor Binding in Real-Time (Sensorgram) Inject_TVL->Monitor Regenerate Regenerate Sensor Chip Surface Monitor->Regenerate Analyze Analyze Sensorgram Data to Determine ka, kd, and Kd Monitor->Analyze Regenerate->Inject_TVL Next Concentration End End Analyze->End

Caption: Workflow for analyzing TVL-protein interactions using Surface Plasmon Resonance.

Detailed Protocol:

  • Protein Immobilization:

    • Purify recombinant Tripeptide Aminopeptidase.

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified Tripeptide Aminopeptidase over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Preparation:

    • Synthesize or procure high-purity this compound tripeptide.

    • Prepare a stock solution of TVL in a suitable running buffer (e.g., HBS-EP+).

    • Perform a serial dilution of the TVL stock to generate a range of concentrations for injection.

  • Binding Analysis:

    • Inject the different concentrations of TVL over the immobilized protein surface.

    • Monitor the association and dissociation phases in real-time, generating a sensorgram for each concentration.

    • After each injection cycle, regenerate the sensor surface using a mild regeneration buffer to remove bound TVL.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Experimental Workflow for ITC:

G ITC Experimental Workflow for TVL-Protein Interaction Start Start Load_Protein Load Tripeptide Aminopeptidase into the Sample Cell Start->Load_Protein Load_TVL Load Concentrated TVL Solution into the Titration Syringe Load_Protein->Load_TVL Titrate Inject Aliquots of TVL into the Protein Solution with Stirring Load_TVL->Titrate Measure_Heat Measure Heat Change after Each Injection Titrate->Measure_Heat Measure_Heat->Titrate Next Injection Analyze_Data Plot Heat Change vs. Molar Ratio and Fit to a Binding Isotherm Measure_Heat->Analyze_Data Determine_Parameters Determine Kd, n, ΔH, and ΔS Analyze_Data->Determine_Parameters End End Determine_Parameters->End

Caption: Workflow for thermodynamic analysis of TVL-protein binding using Isothermal Titration Calorimetry.

Detailed Protocol:

  • Sample Preparation:

    • Dialyze the purified Tripeptide Aminopeptidase and the TVL solution into the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the peptide.

  • ITC Experiment:

    • Load the Tripeptide Aminopeptidase solution into the sample cell of the calorimeter.

    • Load a concentrated solution of TVL into the injection syringe.

    • Perform a series of small, sequential injections of the TVL solution into the protein solution.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of TVL to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry

Co-IP is a technique used to identify protein-protein interactions in a cellular context. While challenging for small peptides, it can be adapted to pull down a protein of interest and its binding partners, including small molecules if the interaction is stable enough.

Experimental Workflow for Co-IP:

G Co-IP Workflow for Identifying TVL Interacting Proteins Start Start Lyse_Cells Lyse Cells Expressing Tripeptide Aminopeptidase Start->Lyse_Cells Incubate_Lysate Incubate Cell Lysate with Anti-Tripeptide Aminopeptidase Antibody Lyse_Cells->Incubate_Lysate Add_Beads Add Protein A/G Beads to Capture Antibody-Protein Complex Incubate_Lysate->Add_Beads Wash_Beads Wash Beads to Remove Non-specific Binders Add_Beads->Wash_Beads Elute Elute Bound Proteins (and potentially TVL) Wash_Beads->Elute Analyze Analyze Eluate by Mass Spectrometry Elute->Analyze Identify Identify Co-precipitated Proteins Analyze->Identify End End Identify->End

Caption: Workflow for identifying proteins that interact with a TVL-binding protein using Co-immunoprecipitation.

Detailed Protocol:

  • Cell Lysis:

    • Lyse cells or tissue known to express Tripeptide Aminopeptidase using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for Tripeptide Aminopeptidase.

    • Add protein A/G-conjugated beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by mass spectrometry to identify the proteins that were co-immunoprecipitated with Tripeptide Aminopeptidase.

Conclusion

The tripeptide this compound is a known substrate and inhibitor of Tripeptide Aminopeptidase, making this enzyme a key predicted binding partner. The altered levels of TVL in schizophrenia highlight the potential importance of this interaction in the context of neurological disorders. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the TVL-Tripeptide Aminopeptidase interaction and for the identification of other potential binding partners. Further research in this area will be crucial for a complete understanding of the biological role of this compound.

References

An In-depth Technical Guide to the Synthesis of the Tripeptide Thr-Val-Leu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu), a sequence of interest in various biochemical and pharmaceutical research areas. The synthesis is detailed primarily through the widely adopted solid-phase peptide synthesis (SPPS) methodology using Fmoc chemistry, valued for its efficiency and scalability.[1][2] This document outlines the strategic selection of protecting groups, activation and coupling protocols, and the final cleavage and purification steps. Quantitative data expectations and detailed experimental procedures are provided to assist in the successful synthesis and characterization of this compound.

Core Concepts in this compound Synthesis

The synthesis of this compound, like any peptide, involves the sequential formation of amide (peptide) bonds between the amino acids. In SPPS, this process is carried out on a solid support, typically a resin, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration.[1][3] The Fmoc/tBu strategy is a popular choice, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive side chains.[4]

Protecting Group Strategy

The selection of an appropriate protecting group strategy is crucial to prevent unwanted side reactions during peptide synthesis. For this compound, the following protecting groups are typically employed:

Amino AcidNα-Protecting GroupSide Chain Protecting GroupRationale
Leucine (Leu) FmocNoneLeucine has a non-reactive isobutyl side chain.
Valine (Val) FmocNoneValine's isopropyl side chain is non-reactive.
Threonine (Thr) Fmoctert-Butyl (tBu)The hydroxyl group of Threonine requires protection to prevent side reactions such as O-acylation. The tBu group is stable to the basic conditions used for Fmoc removal and is cleaved under the final acidic cleavage conditions.

Solid-Phase Synthesis Workflow for this compound

The synthesis of this compound proceeds in a C-terminal to N-terminal direction. The workflow begins with the attachment of the C-terminal amino acid, Leucine, to the solid support.

SPPS Workflow for this compound Resin Wang Resin Leu_Resin Fmoc-Leu-Wang Resin Resin->Leu_Resin Loading Deprotect_Leu Deprotection (Piperidine/DMF) Leu_Resin->Deprotect_Leu Val_Coupling Coupling (Fmoc-Val-OH, HBTU/HOBt, DIPEA) Deprotect_Leu->Val_Coupling Deprotect_Val Deprotection (Piperidine/DMF) Val_Coupling->Deprotect_Val Thr_Coupling Coupling (Fmoc-Thr(tBu)-OH, HBTU/HOBt, DIPEA) Deprotect_Val->Thr_Coupling Deprotect_Thr Deprotection (Piperidine/DMF) Thr_Coupling->Deprotect_Thr Cleavage Cleavage (TFA/H2O/TIPS) Deprotect_Thr->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Purification RP-HPLC Crude_Peptide->Purification Pure_Peptide Pure this compound Purification->Pure_Peptide Characterization Mass Spectrometry Pure_Peptide->Characterization

Caption: Solid-Phase Synthesis Workflow for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound on a 0.1 mmol scale.

Resin and First Amino Acid Loading

Wang resin is a common choice for peptides with a C-terminal carboxylic acid. The first amino acid, Fmoc-L-Leu-OH, can be loaded onto the resin using an esterification reaction.

Protocol:

  • Swell 1.0 g of Wang resin (substitution ~0.1 mmol/g) in 10 mL of N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • In a separate flask, dissolve Fmoc-L-Leu-OH (4 equivalents relative to resin substitution), 1-hydroxybenzotriazole (HOBt) (4 eq.), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in a minimal amount of DMF.

  • Add the amino acid solution to the swollen resin.

  • Add N,N'-diisopropylcarbodiimide (DIC) (4 eq.) to the reaction mixture and agitate at room temperature for 12 hours.

  • After the reaction, wash the resin with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x), and dry under vacuum.

Iterative Deprotection and Coupling Cycles

The peptide chain is elongated through a series of deprotection and coupling steps.

Fmoc Deprotection Protocol:

  • Treat the resin with 10 mL of 20% piperidine in DMF.

  • Agitate the mixture for 2 minutes, then drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 5 minutes.

  • Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.

Amino Acid Coupling Protocol (Valine and Threonine):

  • In a separate vial, pre-activate the next Fmoc-protected amino acid (Fmoc-Val-OH or Fmoc-Thr(tBu)-OH) (3 equivalents) with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq.) and HOBt (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

  • After coupling, wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection

Once the peptide sequence is complete, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin, with simultaneous removal of the Threonine side-chain protecting group.

Protocol:

  • Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Reversed-Phase HPLC (RP-HPLC) Purification

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) and filter through a 0.45 µm filter.

  • Column: A C18 stationary phase is commonly used for peptide purification.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. An initial analytical run can help optimize the preparative gradient.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Mass Spectrometry Characterization

The molecular weight of the purified this compound peptide is confirmed using mass spectrometry.

Expected Mass:

PeptideAmino Acid CompositionMonoisotopic Mass (Da)Average Mass (Da)
This compoundC15H29N3O5331.2056331.408

Mass Spectrum Analysis: The mass spectrum of the purified peptide should show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 332.2134 (monoisotopic) or 332.416 (average). Fragmentation analysis (MS/MS) can be used to confirm the amino acid sequence.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reagents, equipment, and techniques used.

ParameterExpected Value
Resin Loading 0.1 - 0.5 mmol/g
Coupling Efficiency > 99% per step
Crude Peptide Purity (by HPLC) 60 - 80%
Overall Yield (after purification) 20 - 40%
Final Purity (by HPLC) > 98%

Signaling Pathways and Logical Relationships

The chemical transformations involved in the SPPS of this compound can be visualized to understand the logical progression of the synthesis.

Peptide Bond Formation cluster_activation Carboxyl Group Activation cluster_coupling Peptide Bond Formation Fmoc-AA-COOH Fmoc-Amino Acid (Carboxylic Acid) Active_Ester Activated Ester Intermediate Fmoc-AA-COOH->Active_Ester Activation HBTU/HOBt HBTU/HOBt HBTU/HOBt->Active_Ester Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond Resin_NH2 Resin-Bound Amine Resin_NH2->Peptide_Bond Nucleophilic Attack

Caption: Mechanism of Peptide Bond Formation via Activated Ester.

This in-depth guide provides the necessary theoretical background and practical protocols for the successful synthesis of the tripeptide this compound. By following these methodologies, researchers can obtain high-purity peptide for their scientific investigations.

References

In Vivo Degradation Pathways of Thr-Val-Leu: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo degradation pathways of the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu). Drawing upon established principles of peptide and amino acid metabolism, this document outlines the sequential enzymatic processes from intestinal absorption to the catabolism of its constituent amino acids. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of biochemistry, pharmacology, and drug development, offering insights into the metabolic fate of short-chain peptides.

Hypothetical In Vivo Degradation Pathway of this compound

The in vivo degradation of this compound is a multi-step process that begins with its interaction with the gastrointestinal tract, followed by potential systemic circulation and cellular uptake, and culminates in the breakdown of its individual amino acid components. The pathway can be broadly divided into three main stages:

  • Intestinal Absorption and Hydrolysis: Upon oral administration, this compound is likely to be absorbed in the small intestine. Tripeptides are known to be transported across the intestinal brush border membrane by peptide transporters, such as PepT1, often more rapidly than free amino acids[1][2]. Concurrently, brush border and intracellular peptidases can hydrolyze the tripeptide into smaller peptides and its constituent amino acids.

  • Systemic Degradation: If this compound is absorbed intact into the bloodstream, it becomes susceptible to degradation by various peptidases present in the plasma. These enzymes can cleave the peptide bonds, releasing the individual amino acids.

  • Cellular Uptake and Catabolism: The constituent amino acids—Threonine, Valine, and Leucine—are taken up by cells through specific amino acid transporters. Once inside the cells, they enter their respective catabolic pathways to be used for energy production, synthesis of other molecules, or excretion.

The following diagram illustrates the proposed overall degradation pathway for this compound.

Thr_Val_Leu_Degradation_Pathway cluster_intestine Small Intestine cluster_blood Bloodstream cluster_cell Peripheral Tissues This compound (Lumen) This compound (Lumen) Intestinal Peptidases Intestinal Peptidases This compound (Lumen)->Intestinal Peptidases Hydrolysis PepT1 Transporter PepT1 Transporter This compound (Lumen)->PepT1 Transporter Intact Absorption Thr + Val + Leu (Free AAs) Thr + Val + Leu (Free AAs) Intestinal Peptidases->Thr + Val + Leu (Free AAs) Enterocyte Enterocyte PepT1 Transporter->Enterocyte This compound (Plasma) This compound (Plasma) Enterocyte->this compound (Plasma) Transport Thr + Val + Leu (Plasma) Thr + Val + Leu (Plasma) Thr + Val + Leu (Free AAs)->Thr + Val + Leu (Plasma) Transport Plasma Peptidases Plasma Peptidases This compound (Plasma)->Plasma Peptidases Hydrolysis Cellular Uptake Cellular Uptake This compound (Plasma)->Cellular Uptake Plasma Peptidases->Thr + Val + Leu (Plasma) Thr + Val + Leu (Plasma)->Cellular Uptake This compound (Intracellular) This compound (Intracellular) Cellular Uptake->this compound (Intracellular) Threonine Catabolism Threonine Catabolism Cellular Uptake->Threonine Catabolism Valine Catabolism Valine Catabolism Cellular Uptake->Valine Catabolism Leucine Catabolism Leucine Catabolism Cellular Uptake->Leucine Catabolism Intracellular Peptidases Intracellular Peptidases Intracellular Peptidases->Threonine Catabolism Intracellular Peptidases->Valine Catabolism Intracellular Peptidases->Leucine Catabolism This compound (Intracellular)->Intracellular Peptidases Metabolic Intermediates Metabolic Intermediates Threonine Catabolism->Metabolic Intermediates Valine Catabolism->Metabolic Intermediates Leucine Catabolism->Metabolic Intermediates

Figure 1. Proposed in vivo degradation pathway of this compound.

Quantitative Data on Peptide and Amino Acid Degradation

Table 1: Kinetic Parameters of Peptidases on Tripeptide Substrates

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Source
Leucine AminopeptidaseLeu-Gly-Gly0.512.5Fictional Data
Dipeptidyl Peptidase IVAla-Pro-Ala0.25.0[2]
Aminopeptidase NAla-Ala-Ala1.28.3Fictional Data

Table 2: Half-life of Tripeptides in Human Plasma

TripeptideHalf-life (min)CommentsSource
Gly-Pro-Ala120Relatively stable due to N-terminal ProlineFictional Data
Leu-Val-Phe30Susceptible to aminopeptidase activityFictional Data
Ala-Ala-Ala60Moderate stabilityFictional Data

Table 3: Key Enzymes and Products of Constituent Amino Acid Catabolism

Amino AcidInitial Catabolic EnzymeKey Metabolic Intermediates
ThreonineThreonine dehydrogenase or Threonine dehydrataseα-ketobutyrate, Propionyl-CoA, Acetyl-CoA, Glycine
ValineBranched-chain aminotransferase (BCAT)α-ketoisovalerate, Isobutyryl-CoA, Succinyl-CoA
LeucineBranched-chain aminotransferase (BCAT)α-ketoisocaproate, Isovaleryl-CoA, Acetyl-CoA, Acetoacetate

Experimental Protocols

This section details methodologies for key experiments that can be employed to investigate the in vivo degradation of this compound.

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This protocol is designed to study the intestinal absorption and degradation of this compound.

Objective: To determine the intestinal permeability and the extent of luminal and brush border degradation of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Perfusion pump

  • Krebs-Ringer bicarbonate buffer (pH 7.4)

  • This compound

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight with free access to water.

  • Anesthetize the rat and perform a midline abdominal incision to expose the small intestine.

  • Isolate a 10-15 cm segment of the jejunum and cannulate both ends.

  • Perfuse the segment with pre-warmed (37°C) Krebs-Ringer buffer for a 30-minute equilibration period.

  • Switch to the perfusion solution containing a known concentration of this compound.

  • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for 2 hours.

  • At the end of the experiment, measure the length and radius of the perfused intestinal segment.

  • Analyze the concentration of intact this compound and its potential degradation products (e.g., Thr, Val, Leu, Val-Leu, Thr-Val) in the collected perfusate samples using a validated LC-MS/MS method.

  • Calculate the permeability coefficient (Peff) and the extent of degradation.

SPIP_Workflow Animal Preparation Animal Preparation Surgical Procedure Surgical Procedure Animal Preparation->Surgical Procedure Intestinal Cannulation Intestinal Cannulation Surgical Procedure->Intestinal Cannulation Equilibration Equilibration Intestinal Cannulation->Equilibration Perfusion with this compound Perfusion with this compound Equilibration->Perfusion with this compound Sample Collection Sample Collection Perfusion with this compound->Sample Collection LC-MS/MS Analysis LC-MS/MS Analysis Sample Collection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 2. Workflow for in situ single-pass intestinal perfusion.
In Vitro Plasma Stability Assay

This protocol assesses the stability of this compound in plasma.

Objective: To determine the rate of degradation of this compound in plasma and identify the resulting degradation products.

Materials:

  • Freshly collected human or rat plasma (with anticoagulant, e.g., EDTA)

  • This compound stock solution

  • Incubator (37°C)

  • Quenching solution (e.g., acetonitrile with internal standard)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the plasma with this compound to a final concentration of 10 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant for the concentration of intact this compound and its degradation products using LC-MS/MS.

  • Calculate the half-life (t1/2) of this compound in plasma.

Cellular Uptake and Degradation Assay

This protocol investigates the uptake and subsequent intracellular degradation of this compound in a cell culture model.

Objective: To quantify the cellular uptake of this compound and monitor its intracellular fate.

Materials:

  • A suitable cell line (e.g., Caco-2 for intestinal absorption, HepG2 for liver metabolism)

  • Cell culture medium and supplements

  • This compound

  • Fluorescently labeled this compound (optional, for microscopy)

  • Cell lysis buffer

  • Analytical equipment (e.g., LC-MS/MS, fluorescence microscope)

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Replace the culture medium with a fresh medium containing a known concentration of this compound.

  • Incubate the cells for various time periods (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • At each time point, wash the cells with ice-cold PBS to remove extracellular peptide.

  • Lyse the cells to release the intracellular contents.

  • Analyze the cell lysate for the concentration of intact this compound and its degradation products using LC-MS/MS.

  • (Optional) For visualization of cellular uptake, use fluorescently labeled this compound and observe the cells under a fluorescence microscope.

Catabolic Pathways of Constituent Amino Acids

Once this compound is hydrolyzed to its constituent amino acids, they enter their respective catabolic pathways.

Threonine Catabolism

Threonine is primarily catabolized through two main pathways. In many mammals, threonine dehydrogenase converts threonine to 2-amino-3-ketobutyrate, which is then cleaved to glycine and acetyl-CoA. Alternatively, threonine dehydratase can convert threonine to α-ketobutyrate, which is further metabolized to propionyl-CoA and subsequently succinyl-CoA, an intermediate of the citric acid cycle. In humans, the threonine dehydratase pathway is considered the major route of threonine catabolism.

Threonine_Catabolism Threonine Threonine Threonine Dehydratase Threonine Dehydratase Threonine->Threonine Dehydratase Deamination alpha-Ketobutyrate alpha-Ketobutyrate Threonine Dehydratase->alpha-Ketobutyrate Propionyl-CoA Propionyl-CoA alpha-Ketobutyrate->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Figure 3. Major catabolic pathway of Threonine in humans.
Valine Catabolism

Valine, a branched-chain amino acid (BCAA), is primarily catabolized in muscle tissue. The initial step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT) to form α-ketoisovalerate. This is followed by an irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to yield isobutyryl-CoA. Subsequent reactions convert isobutyryl-CoA to succinyl-CoA, which can enter the citric acid cycle.

Valine_Catabolism Valine Valine BCAT BCAT Valine->BCAT Transamination alpha-Ketoisovalerate alpha-Ketoisovalerate BCAT->alpha-Ketoisovalerate BCKDH Complex BCKDH Complex alpha-Ketoisovalerate->BCKDH Complex Oxidative Decarboxylation Isobutyryl-CoA Isobutyryl-CoA BCKDH Complex->Isobutyryl-CoA Succinyl-CoA Succinyl-CoA Isobutyryl-CoA->Succinyl-CoA Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Figure 4. Catabolic pathway of Valine.
Leucine Catabolism

Similar to valine, leucine catabolism is initiated by BCAT and the BCKDH complex, forming α-ketoisocaproate and subsequently isovaleryl-CoA. Further metabolism of isovaleryl-CoA leads to the production of acetyl-CoA and acetoacetate, making leucine a ketogenic amino acid.

Leucine_Catabolism Leucine Leucine BCAT BCAT Leucine->BCAT Transamination alpha-Ketoisocaproate alpha-Ketoisocaproate BCAT->alpha-Ketoisocaproate BCKDH Complex BCKDH Complex alpha-Ketoisocaproate->BCKDH Complex Oxidative Decarboxylation Isovaleryl-CoA Isovaleryl-CoA BCKDH Complex->Isovaleryl-CoA Acetyl-CoA Acetyl-CoA Isovaleryl-CoA->Acetyl-CoA Acetoacetate Acetoacetate Isovaleryl-CoA->Acetoacetate Ketone Body Synthesis / Citric Acid Cycle Ketone Body Synthesis / Citric Acid Cycle Acetyl-CoA->Ketone Body Synthesis / Citric Acid Cycle Acetoacetate->Ketone Body Synthesis / Citric Acid Cycle

Figure 5. Catabolic pathway of Leucine.

Conclusion

The in vivo degradation of the tripeptide this compound is a complex process involving intestinal absorption, enzymatic hydrolysis in the gut, plasma, and cells, followed by the catabolism of its constituent amino acids. While specific data for this tripeptide is limited, this guide provides a robust framework for understanding its likely metabolic fate based on established principles of peptide and amino acid biochemistry. The experimental protocols detailed herein offer a starting point for researchers to investigate the specific pharmacokinetic and metabolic properties of this compound and other short-chain peptides. A thorough understanding of these degradation pathways is crucial for the rational design and development of peptide-based therapeutics with improved stability and bioavailability.

References

Methodological & Application

Solid-Phase Synthesis Protocol for Thr-Val-Leu: Application Notes and Detailed Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu). The protocol is based on the widely utilized Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which offers mild reaction conditions suitable for a broad range of peptide sequences.[1][2][3] This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthesis workflow.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support.[2][4] The Fmoc/tBu strategy detailed herein involves the use of an acid-labile resin and amino acids with temporary Fmoc protection on the α-amino group and acid-labile tert-butyl-based protecting groups on reactive side chains. The synthesis of this compound, a tripeptide with varied residue properties—a hydroxyl-containing threonine, a sterically hindered valine, and a hydrophobic leucine—serves as an excellent model for illustrating the nuances of SPPS.

Materials and Reagents

A comprehensive list of necessary materials and reagents, along with recommended specifications, is provided in Table 1.

Reagent/Material Specification Purpose
Rink Amide Resin100-200 mesh, ~0.5 mmol/g substitutionSolid support for peptide assembly, yields a C-terminal amide.
Fmoc-Leu-OHPeptide synthesis gradeFirst amino acid to be coupled to the resin.
Fmoc-Val-OHPeptide synthesis gradeSecond amino acid in the sequence.
Fmoc-Thr(tBu)-OHPeptide synthesis gradeThird amino acid, with tert-butyl side-chain protection.
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for washing and coupling steps.
Dichloromethane (DCM)AnhydrousSolvent for washing and resin swelling.
PiperidineReagent gradeFor the removal of the Fmoc protecting group.
HATUPeptide synthesis gradeCoupling reagent for peptide bond formation.
DIPEAReagent gradeBase used during the coupling reaction.
Trifluoroacetic acid (TFA)Reagent gradeFor cleavage of the peptide from the resin and removal of side-chain protecting groups.
Triisopropylsilane (TIS)Reagent gradeScavenger to prevent side reactions during cleavage.
WaterDeionizedComponent of the cleavage cocktail.
Diethyl etherAnhydrous, coldFor precipitation of the crude peptide.
AcetonitrileHPLC gradeMobile phase component for purification.

Table 1: Materials and Reagents

Experimental Protocols

The synthesis of this compound is performed in a stepwise manner, involving resin preparation, iterative cycles of deprotection and coupling, and finally, cleavage and purification.

Resin Preparation and Swelling
  • Weigh 100 mg of Rink Amide resin and place it in a solid-phase synthesis vessel.

  • Add 2 mL of DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation. This step is crucial for ensuring optimal reaction kinetics.

  • After swelling, drain the DMF.

First Amino Acid Coupling (Fmoc-Leu-OH)
  • In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents to the resin substitution), HATU (2.9 equivalents), and DIPEA (6 equivalents) in 1 mL of DMF.

  • Allow the activation mixture to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Drain the reaction solution and wash the resin extensively with DMF (3 x 2 mL) and DCM (3 x 2 mL) to remove excess reagents.

Fmoc Deprotection
  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain the solution.

  • Add another 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to ensure complete removal of piperidine and the cleaved Fmoc adduct.

Subsequent Amino Acid Couplings (Fmoc-Val-OH and Fmoc-Thr(tBu)-OH)

Repeat the coupling and deprotection steps (Sections 2.2 and 2.3) for Fmoc-Val-OH and then for Fmoc-Thr(tBu)-OH. Due to the steric hindrance of Valine, the coupling time may need to be extended to ensure complete reaction. A double coupling strategy, where the coupling step is repeated, can also be employed if necessary.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water.

  • Add 2 mL of the cleavage cocktail to the dry peptide-resin.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step cleaves the peptide from the resin and removes the tBu protecting group from Threonine.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient of water and acetonitrile, both containing 0.1% TFA, is used for elution.

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The expected and theoretical data for the synthesis of this compound are summarized in Table 2. Actual yields and purity will vary depending on the efficiency of each step.

Parameter Value
Peptide SequenceThis compound
Molecular FormulaC₁₅H₂₉N₃O₅
Average Molecular Weight347.41 g/mol
Theoretical Yield (from 100 mg resin at 0.5 mmol/g)17.37 mg
Expected Purity (after HPLC)>95%

Table 2: this compound Synthesis Data

Visualization of the Workflow

The following diagram illustrates the key stages of the solid-phase synthesis of this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 Wash (DMF & DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF & DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of this compound.

This detailed protocol provides a robust framework for the successful synthesis, purification, and analysis of the tripeptide this compound. By following these guidelines, researchers can confidently produce high-quality peptides for a variety of scientific applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Tripeptide Thr-Val-Leu

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of the synthetic tripeptide Threonyl-Valyl-Leucine (Thr-Val-Leu) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology covers sample preparation, chromatographic conditions, fraction collection, and post-purification analysis. The described method is designed to achieve high purity and recovery, suitable for downstream applications in research and drug development.

Introduction

This compound is a tripeptide composed of threonine, valine, and leucine residues.[1] Like many synthetic peptides, it is produced along with various impurities such as deletion sequences, incompletely deprotected peptides, and other by-products from the synthesis process.[2] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides, separating them based on their hydrophobicity.[2][3][4] This document outlines a robust RP-HPLC protocol for the purification of this compound, utilizing a C18 stationary phase and a water/acetonitrile gradient with trifluoroacetic acid (TFA) as an ion-pairing agent.

Experimental Protocols

Materials and Equipment
  • Crude Peptide: this compound (lyophilized powder)

  • Solvents:

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water (H₂O)

    • Trifluoroacetic Acid (TFA), sequencing grade

  • Equipment:

    • Preparative HPLC system with a gradient pump and UV detector

    • C18 reverse-phase preparative column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm)

    • Analytical HPLC system for purity analysis

    • Mass Spectrometer (MS) for identity confirmation

    • Vortex mixer and sonicator

    • Lyophilizer (Freeze-dryer)

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in H₂O. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution before use.

  • Mobile Phase B: 0.1% TFA in ACN. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution before use.

Note on TFA Concentration: A concentration of 0.1% TFA is standard for improving peak shape and retention. For some separations, optimizing TFA concentration between 0.05% and 0.25% may improve resolution.

Sample Preparation
  • Accurately weigh the crude this compound peptide powder.

  • Dissolve the peptide in a small volume of Mobile Phase A. The concentration should be high, but the peptide must be fully dissolved. Sonication may be used to aid dissolution.

  • If the peptide has poor solubility in Mobile Phase A, a minimal amount of ACN or another compatible solvent like DMSO can be added, but this should be minimized to avoid peak distortion.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Protocol
  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the designated flow rate.

  • Method Development (Scouting Run): Before the preparative run, it is advisable to perform an analytical "scouting" run with a small injection on an analytical C18 column. A broad gradient (e.g., 5% to 95% B over 30 minutes) can be used to determine the approximate elution time of the target peptide.

  • Injection: Inject the filtered, dissolved crude peptide onto the equilibrated column.

  • Elution and Fraction Collection: Elute the peptide using a linear gradient of Mobile Phase B. Monitor the elution profile at 214 nm or 220 nm, which are optimal wavelengths for detecting the peptide bond. Collect fractions across the major peak corresponding to the this compound peptide.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Fraction Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal (Lyophilization): Freeze the pooled fractions and lyophilize them to remove the water and acetonitrile, yielding the purified peptide as a stable, fluffy white powder.

  • Final Analysis: Perform a final analytical HPLC and Mass Spectrometry analysis on the lyophilized product to confirm its final purity and identity.

Data Presentation

The following tables summarize the typical chromatographic conditions and expected results for the purification of this compound.

Table 1: HPLC System and Conditions

Parameter Preparative HPLC Analytical HPLC
Column C18, 10 µm, 300 Å, 21.2x250 mm C18, 5 µm, 120 Å, 4.6x150 mm
Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile 0.1% TFA in Acetonitrile
Flow Rate 18.0 mL/min 1.0 mL/min
Gradient 15-45% B over 30 min 5-95% B over 20 min
Detection UV at 220 nm UV at 220 nm
Injection Volume 2-5 mL (Concentrated Sample) 10 µL

| Column Temp. | Ambient | Ambient |

Table 2: Representative Purification Results

Sample Purity (by Analytical HPLC) Yield (mg) Recovery (%)
Crude Peptide ~75% 100 mg (starting) N/A

| Purified Peptide | >98.5% | 65 mg | 65% |

Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in method development.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_analysis Analysis & Final Product crude_peptide Crude this compound (Lyophilized Powder) dissolve Dissolve in Mobile Phase A crude_peptide->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative Column filter->inject gradient Gradient Elution (ACN/H2O/TFA) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool Purity >98% lyophilize Lyophilize to Powder pool->lyophilize final_qc Final QC (HPLC & MS) lyophilize->final_qc pure_peptide Pure this compound (>98.5%) final_qc->pure_peptide

Caption: Experimental workflow for the HPLC purification of this compound peptide.

HPLC_Method_Development goal Optimal Separation param_col Column (C18, C8, etc.) out_res Resolution param_col->out_res Affects Selectivity param_mp Mobile Phase (ACN, TFA %) param_mp->out_res Affects Retention param_grad Gradient Slope param_grad->out_res Affects Resolution out_time Run Time param_grad->out_time Inversely Affects param_flow Flow Rate param_flow->out_time Inversely Affects out_pressure Backpressure param_flow->out_pressure Directly Affects out_purity Peak Purity out_res->out_purity out_time->goal out_purity->goal

Caption: Key parameter relationships in HPLC method development for peptide purification.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Thr-Val-Leu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Threonine-Valine-Leucine (Thr-Val-Leu) is a small peptide with potential significance in various biological processes. Accurate and sensitive quantification and characterization of this tripeptide are crucial for research in fields such as biomarker discovery, pharmacology, and drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical platform for the detailed analysis of short peptides like this compound.[1][2]

These application notes provide a comprehensive guide to the analysis of this compound using LC-MS/MS, including detailed experimental protocols, expected quantitative data, and a visualization of the experimental workflow and fragmentation pathways. The methodologies described are intended to serve as a starting point for researchers to develop and validate their own specific assays for this compound.

Quantitative Data Presentation

The analysis of this compound by mass spectrometry will yield quantitative data on its mass-to-charge ratio (m/z) and the m/z of its fragment ions. This information is critical for the identification and quantification of the peptide.

Table 1: Theoretical Mass-to-Charge Ratios for this compound Precursor Ions. This table outlines the expected m/z values for the intact this compound peptide in different charge states.

Ion TypeCharge State (z)Theoretical m/z
[M+H]⁺1332.22
[M+2H]²⁺2166.61

Table 2: Theoretical Mass-to-Charge Ratios for this compound Fragment Ions. This table details the expected m/z values for the major b and y fragment ions generated during tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion.

Ion TypeSequenceTheoretical m/z
b₁Thr102.05
b₂Thr-Val201.12
y₁Leu132.10
y₂Val-Leu231.17

Note: These values are theoretical and may vary slightly in experimental data due to instrument calibration and resolution.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound using a standard LC-MS/MS system.

Sample Preparation

For the analysis of short peptides from complex biological matrices, such as plasma or tissue homogenates, an effective sample cleanup and enrichment strategy is crucial to minimize ion suppression and improve detection sensitivity.[1]

Materials:

  • This compound standard

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in ultrapure water. Create a series of working standards by serial dilution to generate a calibration curve.

  • Sample Pre-treatment: For biological samples, perform protein precipitation by adding three volumes of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other hydrophilic impurities.

    • Elute the peptide with 1 mL of 80% acetonitrile with 0.1% formic acid.

  • Dry Down and Reconstitution: Dry the eluted sample under a gentle stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

Liquid Chromatography (LC)

Reversed-phase chromatography is a common method for separating peptides.[3] The following conditions can be used as a starting point and should be optimized for the specific LC system and column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in ultrapure water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient Conditions:

Time (min)% Mobile Phase B
0.02
1.02
8.040
8.195
10.095
10.12
12.02
  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for peptide analysis.[1] Tandem mass spectrometry (MS/MS) will be used for fragmentation and confirmation of the peptide sequence.

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MS/MS Parameters:

  • Precursor Ion: 332.22 m/z ([M+H]⁺)

  • Collision Gas: Argon

  • Collision Energy: Optimize for maximal fragmentation (typically 10-30 eV).

  • Product Ions to Monitor (for quantitative analysis):

    • y₂ ion: 231.17 m/z

    • b₂ ion: 201.12 m/z

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation SPE Solid Phase Extraction ProteinPrecipitation->SPE DryDown Dry Down & Reconstitution SPE->DryDown LC Liquid Chromatography DryDown->LC MS Mass Spectrometry (MS1) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Caption: Experimental workflow for this compound analysis.

Fragmentation Pathway

The diagram below illustrates the theoretical fragmentation of the this compound peptide in the mass spectrometer, showing the formation of the major b and y ions.

fragmentation_pathway cluster_peptide This compound Peptide Structure cluster_fragments Fragmentation H₂N-Thr-CO-NH-Val-CO-NH-Leu-COOH H₂N-Thr-CO-NH-Val-CO-NH-Leu-COOH b1 b₁ (Thr) m/z = 102.05 H₂N-Thr-CO-NH-Val-CO-NH-Leu-COOH->b1 b-ions b2 b₂ (Thr-Val) m/z = 201.12 H₂N-Thr-CO-NH-Val-CO-NH-Leu-COOH->b2 b-ions y1 y₁ (Leu) m/z = 132.10 H₂N-Thr-CO-NH-Val-CO-NH-Leu-COOH->y1 y-ions y2 y₂ (Val-Leu) m/z = 231.17 H₂N-Thr-CO-NH-Val-CO-NH-Leu-COOH->y2 y-ions

Caption: Fragmentation of this compound peptide.

References

Application Note: Quantification of Thr-Val-Leu in Brain Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thr-Val-Leu is a tripeptide present in the central nervous system (CNS).[1][2] Emerging research has indicated a potential association between the concentration of this tripeptide and certain neurological conditions, with reports of reduced levels in the brain tissue of individuals with schizophrenia.[1][2] Accurate quantification of this compound in brain tissue is crucial for understanding its physiological and pathological roles and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in brain tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for peptide analysis.[3]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in published literature, the following table presents representative data to illustrate the application of the described method. These values should be considered hypothetical and are intended to demonstrate the expected precision and accuracy of the method.

Table 1: Representative Quantitative Data for this compound in Brain Tissue

Sample IDBrain RegionConditionThis compound (ng/mg tissue)%RSD (n=3)
CTRL-01Prefrontal CortexControl12.54.2
CTRL-02Prefrontal CortexControl11.83.8
CTRL-03HippocampusControl15.25.1
DIS-01Prefrontal CortexDisease Model7.84.5
DIS-02Prefrontal CortexDisease Model8.13.9
DIS-03HippocampusDisease Model9.55.5

Experimental Protocols

This protocol outlines the key steps for the extraction and quantification of this compound from brain tissue samples.

Sample Preparation

Proper sample preparation is critical for accurate quantification and to minimize matrix effects. Brain tissue has a high lipid content which can interfere with analysis.

Materials:

  • Brain tissue samples (stored at -80°C)

  • Homogenization Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C, ¹⁵N labeled)

  • Protein Precipitation Solution: Acetonitrile (ACN) with 0.1% Formic Acid (FA)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

  • SPE Conditioning Solution: 100% Methanol

  • SPE Equilibration Solution: 0.1% FA in Water

  • SPE Wash Solution: 5% Methanol, 0.1% FA in Water

  • SPE Elution Solution: 80% ACN, 0.1% FA in Water

Procedure:

  • Tissue Weighing: On dry ice, weigh approximately 50-100 mg of frozen brain tissue.

  • Homogenization:

    • Add the weighed tissue to a 2 mL tube containing ceramic beads and 500 µL of ice-cold Homogenization Buffer.

    • Homogenize the tissue using a bead beater homogenizer until a uniform lysate is achieved. Keep samples on ice throughout this process.

  • Internal Standard Spiking: Add the internal standard to the homogenate at a known concentration.

  • Protein Precipitation:

    • Add three volumes of ice-cold ACN with 0.1% FA to the homogenate.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted peptides.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% FA in water.

  • Solid Phase Extraction (for sample cleanup):

    • Condition a C18 SPE cartridge with 1 mL of 100% Methanol.

    • Equilibrate the cartridge with 1 mL of 0.1% FA in Water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% Methanol, 0.1% FA in Water to remove salts and other interferences.

    • Elute the peptides with 500 µL of 80% ACN, 0.1% FA in Water into a clean tube.

  • Final Preparation: Dry the eluate and reconstitute in 100 µL of the initial LC mobile phase for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Parameters (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2-50% B

    • 10-10.1 min: 50-95% B

    • 10.1-12 min: 95% B

    • 12-12.1 min: 95-2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • To be determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard. The precursor ion will be the [M+H]⁺ of the tripeptide. Product ions will be generated through collision-induced dissociation (CID).

  • Collision Energy: Optimize for each transition.

  • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Table 2: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound332.2132.15015
This compound332.2217.15012
This compound (IS)338.2137.15015

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis brain_tissue Brain Tissue Sample homogenization Homogenization brain_tissue->homogenization is_spiking Internal Standard Spiking homogenization->is_spiking protein_precipitation Protein Precipitation (Acetonitrile) is_spiking->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying1 Drying supernatant_collection->drying1 reconstitution1 Reconstitution drying1->reconstitution1 spe Solid Phase Extraction (SPE) reconstitution1->spe drying2 Drying spe->drying2 reconstitution2 Reconstitution in Mobile Phase drying2->reconstitution2 lc_ms_ms LC-MS/MS Analysis reconstitution2->lc_ms_ms data_analysis Data Analysis & Quantification lc_ms_ms->data_analysis

Caption: Experimental workflow for this compound quantification.

Related Signaling Pathway: Leucine and mTORC1

While a specific signaling pathway for the tripeptide this compound is not yet well-defined, its constituent amino acid, Leucine, is a known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.

mtorc1_pathway Leucine Leucine (from this compound degradation or uptake) LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS activates Rag_GTPases Rag GTPases LRS->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits and activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes

Caption: Leucine-mediated activation of the mTORC1 pathway.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantification of the tripeptide this compound in brain tissue samples using LC-MS/MS. This methodology can be a valuable tool for researchers investigating the role of this and other small peptides in the central nervous system, potentially leading to new insights into the pathophysiology of neurological and psychiatric disorders and aiding in the development of targeted therapeutics. Further research is warranted to establish the definitive physiological concentrations and the specific signaling pathways of this compound in the brain.

References

Application Notes and Protocols for Thr-Val-Leu as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Threonine-Valine-Leucine (Thr-Val-Leu) serves as a valuable substrate for assaying the activity of specific proteases, particularly those with a preference for cleavage after hydrophobic residues. Due to the presence of Valine and Leucine, this peptide is an excellent candidate for monitoring the activity of chymotrypsin-like proteases and the chymotrypsin-like activity of the 20S proteasome. For detection in enzyme assays, the C-terminus of the peptide is typically conjugated to a reporter molecule, such as 7-amino-4-methylcoumarin (AMC), to create a fluorogenic substrate (this compound-AMC). Upon enzymatic cleavage of the amide bond between Leucine and AMC, the fluorophore is released, resulting in a quantifiable increase in fluorescence. This method provides a sensitive and continuous assay for determining enzyme kinetics, screening for inhibitors, and studying enzyme function in various biological contexts.

Key Applications

  • Enzyme Activity Assays: Quantifying the catalytic activity of purified chymotrypsin-like proteases and the 20S proteasome.

  • Inhibitor Screening: High-throughput screening of small molecules or biologicals for inhibitory activity against target proteases.

  • Drug Discovery: Characterizing the mechanism of action and potency of novel therapeutic agents targeting proteases.

  • Cell-Based Assays: Measuring intracellular protease activity in cell lysates to study cellular processes like apoptosis and protein turnover.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for chymotrypsin-like enzymes with similar fluorogenic peptide substrates. These values can serve as a reference for assays utilizing a this compound based substrate. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for the substrate.[1] A lower Km value signifies higher affinity.[1] The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.[1]

EnzymeSubstrateKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
α-ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC151.51.0 x 10⁵
20S ProteasomeSuc-Leu-Leu-Val-Tyr-AMC50-100Not specifiedNot specified
Chymotrypsin-like protease (generic)This compound-AMC10-100To be determinedTo be determined

Note: Values for this compound-AMC are estimated based on typical ranges for similar substrates and would need to be determined experimentally.

Signaling Pathway: The Ubiquitin-Proteasome System

The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in regulating a wide variety of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[2] The chymotrypsin-like activity of the proteasome, which can be assayed using substrates like this compound-AMC, is one of its three main proteolytic activities.[3]

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway cluster_ubiquitination Protein Ubiquitination cluster_degradation Protein Degradation Target Protein Target Protein Polyubiquitinated Protein Polyubiquitinated Protein Target Protein->Polyubiquitinated Protein Ubiquitination Cascade E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin Ligase) E2->E3 Ub Transfer E3->Target Protein Specificity Ub Ubiquitin Ub->E1 ATP-dependent Proteasome 26S Proteasome Polyubiquitinated Protein->Proteasome Recognition & Unfolding (ATP-dependent) Polyubiquitinated Protein->Proteasome Peptides Peptides (7-9 amino acids) Proteasome->Peptides Proteolysis (Chymotrypsin-like, Trypsin-like, Caspase-like activities) AminoAcids Amino Acids Peptides->AminoAcids Further Degradation

Caption: The Ubiquitin-Proteasome Pathway for Protein Degradation.

Experimental Protocols

Protocol 1: In Vitro Assay for α-Chymotrypsin Activity

This protocol describes a continuous kinetic assay to measure the activity of purified α-chymotrypsin using a fluorogenic this compound-AMC substrate.

Materials:

  • Purified α-Chymotrypsin

  • This compound-AMC substrate

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound-AMC in DMSO.

    • Dilute the α-chymotrypsin to a working concentration (e.g., 1 µg/mL) in Assay Buffer. Keep on ice.

    • Prepare serial dilutions of the this compound-AMC substrate in Assay Buffer to final concentrations ranging from 0.1 µM to 100 µM for kinetic analysis.

  • Assay Setup:

    • Add 50 µL of each substrate dilution to the wells of the 96-well plate.

    • Include wells with Assay Buffer only as a background control.

    • Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate Reaction:

    • Add 50 µL of the diluted α-chymotrypsin solution to each well to start the reaction.

    • For the background control wells, add 50 µL of Assay Buffer instead of the enzyme solution.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot fluorescence intensity versus time for each substrate concentration.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Measuring Chymotrypsin-like Activity of the 20S Proteasome in Cell Lysates

This protocol outlines a method to measure the chymotrypsin-like activity of the 20S proteasome in cultured cell lysates.

Materials:

  • Cultured cells

  • Lysis Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4

  • Protease inhibitor cocktail (optional, for other proteases)

  • This compound-AMC substrate

  • Assay Buffer: 25 mM HEPES, pH 7.5

  • BCA Protein Assay Kit

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • Assay Setup:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in Assay Buffer.

    • Add 50 µL of the diluted cell lysate to the wells of the 96-well plate.

    • Include wells with Lysis Buffer only as a background control.

    • To confirm proteasome-specific activity, include control wells with a known proteasome inhibitor (e.g., 10 µM MG-132 or bortezomib).

  • Initiate Reaction:

    • Prepare a 2X working solution of this compound-AMC (e.g., 100 µM) in Assay Buffer.

    • Add 50 µL of the 2X substrate solution to each well to start the reaction (final substrate concentration will be 50 µM).

  • Data Acquisition:

    • Incubate the plate at 37°C and measure fluorescence intensity at various time points (e.g., 0, 30, 60, and 90 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the change in fluorescence over time for each sample.

    • Normalize the activity to the protein concentration of the cell lysate (e.g., RFU/min/mg protein).

    • Compare the activity in the presence and absence of the proteasome inhibitor to determine the specific chymotrypsin-like activity of the proteasome.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro enzyme assay using a fluorogenic peptide substrate.

Experimental_Workflow Enzyme Assay Experimental Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Substrate Prepare Substrate Stock Solution (e.g., 10 mM in DMSO) Add_Substrate Add Substrate Dilutions to 96-well Plate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Working Solution in Assay Buffer Start_Reaction Initiate Reaction by Adding Enzyme Prep_Enzyme->Start_Reaction Prep_Buffer Prepare Assay Buffer Equilibrate Equilibrate Plate to Assay Temperature Add_Substrate->Equilibrate Add_Controls Include Background and Inhibitor Controls Add_Controls->Equilibrate Equilibrate->Start_Reaction Measure Measure Fluorescence Over Time in Plate Reader Start_Reaction->Measure Plot_Data Plot Fluorescence vs. Time Measure->Plot_Data Calc_V0 Calculate Initial Velocity (V₀) Plot_Data->Calc_V0 Michaelis_Menten Determine Kinetic Parameters (Km, Vmax) Calc_V0->Michaelis_Menten

Caption: General workflow for a fluorogenic enzyme assay.

References

Application Notes and Protocols for Tripeptides in Neurobiology Research with a Focus on Thr-Val-Leu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thr-Val-Leu in Neurobiology

The tripeptide Threonine-Valine-Leucine (this compound) has been identified as a peptide present in the central nervous system.[1] Research has indicated a notable decrease in the content of this compound in the brain tissue of individuals with schizophrenia, suggesting a potential role for this peptide in the pathophysiology of the disorder.[1][2][3][4] However, detailed molecular mechanisms and specific applications of this compound in neurobiology remain an area of limited research.

While direct applications of this compound are not extensively documented, the broader class of tripeptides is gaining significant attention for its therapeutic potential in various neurological and neurodegenerative diseases. This document provides an overview of the known information about this compound, alongside detailed application notes and protocols for neuroprotective tripeptides that can serve as a framework for investigating novel peptides like this compound.

Potential Applications of Tripeptides in Neurobiology

Several tripeptides have demonstrated significant neuroprotective and therapeutic effects in preclinical and clinical studies. These applications provide a basis for hypothesizing the potential roles of this compound and for designing future research.

Table 1: Overview of Neuroprotective Tripeptides and their Applications

TripeptideSequenceDocumented Application/EffectKey Findings
KED PeptideLys-Glu-AspNeuroprotection in Alzheimer's Disease models, vasoprotective.Prevents dendritic spine loss, stimulates neuronal differentiation.
EDR PeptideGlu-Asp-ArgNeuroprotection in Alzheimer's and Huntington's Disease models.Restores dendritic spine number, may regulate gene expression related to AD pathogenesis.
GPE PeptideGly-Pro-GluNeuroprotection following hypoxic-ischemic brain injury.N-terminal fragment of IGF-1 that crosses the blood-brain barrier.
TRH AnaloguesModified Thyrotropin-releasing hormoneNeuroprotection in CNS trauma models.Strong neuroprotective actions with reduced endocrine and autonomic effects.
Glutathione (GSH)γ-Glu-Cys-GlyAntioxidant defense in the brain.Deficiency is linked to several neurodegenerative diseases, including Alzheimer's and Parkinson's.

Signaling Pathways in Tripeptide-Mediated Neuroprotection

The neuroprotective effects of tripeptides are often mediated through complex signaling pathways that regulate neuronal survival, plasticity, and inflammation. While the specific pathways for this compound are unknown, the following diagram illustrates a generalized pathway for neuroprotective peptides based on current research.

Neuroprotective_Peptide_Signaling Receptor Receptor Intracellular Signaling Cascades Intracellular Signaling Cascades Receptor->Intracellular Signaling Cascades PI3K/Akt Pathway PI3K/Akt Pathway Intracellular Signaling Cascades->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Intracellular Signaling Cascades->MAPK/ERK Pathway NF-κB Pathway NF-κB Pathway Intracellular Signaling Cascades->NF-κB Pathway Gene Expression Gene Expression PI3K/Akt Pathway->Gene Expression MAPK/ERK Pathway->Gene Expression NF-κB Pathway->Gene Expression Anti-apoptotic Proteins Anti-apoptotic Proteins Gene Expression->Anti-apoptotic Proteins Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines Neurotrophic Factors Neurotrophic Factors Gene Expression->Neurotrophic Factors Neuronal Survival Neuronal Survival Anti-apoptotic Proteins->Neuronal Survival Reduced Neuroinflammation Reduced Neuroinflammation Pro-inflammatory Cytokines->Reduced Neuroinflammation Inhibition of Synaptic Plasticity Synaptic Plasticity Neurotrophic Factors->Synaptic Plasticity

Caption: Generalized signaling pathway for neuroprotective tripeptides.

Experimental Protocols for Neurobiology Research

The following protocols are foundational for assessing the neuroprotective potential of tripeptides like this compound.

Protocol for Assessing Neuroprotection in a Cellular Model of Excitotoxicity

Objective: To determine if a tripeptide can protect neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Test tripeptide (e.g., this compound)

  • Glutamate solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Plate primary neurons in 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days.

  • Prepare stock solutions of the test tripeptide in a suitable vehicle (e.g., sterile water or PBS).

  • Pre-treat the neuronal cultures with varying concentrations of the tripeptide (e.g., 1 µM, 10 µM, 100 µM) for 24 hours. Include a vehicle-only control group.

  • After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 30 minutes. A control group without glutamate exposure should be included.

  • Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of the tripeptide.

  • Incubate the cells for 24 hours.

  • Assess cell death using the LDH assay:

    • Collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay to measure the amount of LDH released from damaged cells.

  • Assess cell viability using the Live/Dead assay:

    • Wash the cells with PBS.

    • Incubate the cells with the Live/Dead staining solution according to the manufacturer's protocol.

    • Image the wells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium homodimer-1).

    • Quantify the percentage of viable cells.

Data Analysis:

  • Calculate the percentage of cytotoxicity for the LDH assay relative to the positive control (glutamate-only treated cells).

  • Calculate the percentage of viable cells from the Live/Dead assay.

  • Compare the results from the tripeptide-treated groups to the glutamate-only group using statistical analysis (e.g., ANOVA followed by a post-hoc test).

Protocol for In Vivo Assessment of Neuroprotection in a Mouse Model of Stroke

Objective: To evaluate the neuroprotective efficacy of a tripeptide in a mouse model of ischemic stroke.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Test tripeptide solution

  • Saline (vehicle control)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Behavioral testing apparatus (e.g., rotarod, grip strength meter)

Procedure:

  • Acclimatize mice to the laboratory conditions for at least one week.

  • Perform baseline behavioral tests (e.g., rotarod performance, grip strength) one day before surgery.

  • Induce focal cerebral ischemia by MCAO for 60 minutes. A sham-operated group should be included.

  • Administer the test tripeptide or vehicle (saline) intravenously or intraperitoneally at a predetermined dose immediately after reperfusion.

  • Monitor the animals for recovery from anesthesia and general well-being.

  • Perform behavioral tests at 24, 48, and 72 hours post-MCAO to assess neurological deficits.

  • At 72 hours post-MCAO, euthanize the mice and harvest the brains.

  • Assess infarct volume:

    • Slice the brain into 2 mm coronal sections.

    • Incubate the slices in 2% TTC solution at 37°C for 20 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.

Data Analysis:

  • Analyze behavioral data using repeated measures ANOVA.

  • Compare the infarct volumes between the tripeptide-treated and vehicle-treated groups using a t-test or one-way ANOVA.

Experimental Workflow for Investigating a Novel Tripeptide

The following diagram outlines a logical workflow for the preclinical investigation of a novel tripeptide like this compound for its neurotherapeutic potential.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Preclinical Safety Peptide_Synthesis Peptide Synthesis and Purification Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT assay) Neuroprotection_Assay In Vitro Neuroprotection Assays (e.g., excitotoxicity, oxidative stress) Cytotoxicity_Assay->Neuroprotection_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western blot for signaling pathways) Neuroprotection_Assay->Mechanism_of_Action Pharmacokinetics Pharmacokinetic Studies (BBB permeability) Mechanism_of_Action->Pharmacokinetics Animal_Model Disease Model Selection (e.g., Stroke, Alzheimer's) Pharmacokinetics->Animal_Model Behavioral_Testing Behavioral and Functional Assessments Animal_Model->Behavioral_Testing Histopathology Histopathological Analysis (e.g., infarct volume, plaque load) Behavioral_Testing->Histopathology Toxicology Toxicology and Safety Pharmacology Studies Histopathology->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization

Caption: A preclinical experimental workflow for a novel neurotherapeutic peptide.

Conclusion

While the specific neurobiological roles of this compound are yet to be fully elucidated, its association with schizophrenia highlights it as a peptide of interest for future investigation. The methodologies and conceptual frameworks provided in these application notes, drawn from research on other neuroprotective tripeptides, offer a robust starting point for researchers and drug development professionals to explore the therapeutic potential of this compound and other novel peptides in the context of neurological disorders.

References

Application Notes and Protocols for Cell Permeability Assessment of Thr-Val-Leu Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell permeability is a critical step in drug discovery and development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a therapeutic candidate. For peptide-based drugs, such as the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu), understanding its ability to traverse cellular barriers like the intestinal epithelium is paramount for determining its oral bioavailability and overall efficacy.

This document provides detailed application notes and experimental protocols for evaluating the cell permeability of the this compound peptide. The methodologies described herein focus on two widely accepted in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. These assays serve to predict both passive diffusion and active transport mechanisms that may be involved in the peptide's absorption.

The this compound peptide, a sequence of three amino acids, is likely to interact with specific transporters in the intestine. The proton-coupled peptide transporter 1 (PEPT1), highly expressed on the apical membrane of intestinal enterocytes, is a primary candidate for mediating the uptake of di- and tripeptides.[1] Therefore, the experimental design and data interpretation will consider the potential involvement of such carrier-mediated transport.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting permeability data.

PropertyValueReference
Molecular Weight331.41 g/mol [2]
FormulaC15H29N3O5[2]
IUPAC Name(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid[2]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular permeability. It is a valuable initial screen to assess the lipophilicity and passive diffusion characteristics of a compound.

Objective: To determine the effective permeability (Pe) of this compound across an artificial lipid membrane, simulating passive intestinal absorption.

Materials:

  • 96-well microplate with a filter plate (e.g., Millipore MultiScreen™-IP)

  • Acceptor sink plate

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound peptide

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for quantification

Protocol:

  • Membrane Coating: Apply 5 µL of the lecithin/dodecane solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Solutions: Dissolve this compound and control compounds in PBS (pH 7.4) to a final concentration of 10 µM.

  • Assay Start: Add 150 µL of the donor solutions to the coated donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution. Incubate the assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Sample Collection: After incubation, separate the donor and acceptor plates.

  • Quantification: Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation:

    Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the filter

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • Ceq = equilibrium concentration = ((Cd(t) * Vd) + (Ca(t) * Va)) / (Vd + Va)

    • Cd(t) = concentration in the donor well at time t

Data Presentation: Representative PAMPA Data

CompoundConcentration (µM)Incubation Time (h)Effective Permeability (Pe) (x 10⁻⁶ cm/s)Permeability Class
This compound1050.5Low
Propranolol (High Permeability Control)10525.0High
Atenolol (Low Permeability Control)1050.2Low
Caco-2 Cell Monolayer Permeability Assay

The Caco-2 assay is considered the gold standard in vitro model for predicting human intestinal drug absorption.[3] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that exhibit tight junctions and express various transporters, including PEPT1. This assay can assess both passive diffusion and carrier-mediated transport.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess net transport and potential efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound peptide

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known PEPT1 substrate like Gly-Sar)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow rejection test; permeability should be <1%.

  • Transport Experiment (A-B):

    • Wash the cell monolayer with pre-warmed HBSS (apical side with pH 6.5 to mimic the intestinal lumen proton gradient for PEPT1, basolateral side with pH 7.4).

    • Add 0.4 mL of HBSS (pH 6.5) containing 10 µM this compound (or control compound) to the apical (donor) chamber.

    • Add 1.2 mL of fresh HBSS (pH 7.4) to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Collect samples from both chambers at the end of the incubation.

  • Transport Experiment (B-A):

    • Wash the cell monolayer with pre-warmed HBSS (pH 7.4 on both sides).

    • Add 1.2 mL of HBSS (pH 7.4) containing 10 µM this compound (or control compound) to the basolateral (donor) chamber.

    • Add 0.4 mL of fresh HBSS (pH 6.5) to the apical (receiver) chamber.

    • Incubate and collect samples as in the A-B experiment.

  • Quantification: Analyze the concentration of the compounds in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt = rate of permeation (amount of compound in the receiver chamber over time)

    • A = surface area of the monolayer

    • C₀ = initial concentration in the donor chamber

    Calculate the efflux ratio (ER):

    ER = Papp (B-A) / Papp (A-B)

Data Presentation: Representative Caco-2 Permeability Data

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound A -> B5.20.4Moderate
B -> A2.1
Propranolol A -> B20.51.1High
B -> A22.6
Atenolol A -> B0.30.9Low
B -> A0.27
Gly-Sar (PEPT1 Substrate) A -> B8.90.3High (Active Uptake)
B -> A2.7

An efflux ratio greater than 2 suggests active efflux, while a ratio significantly less than 1, as seen with this compound and Gly-Sar, is indicative of active uptake. The moderate to high Papp value for this compound in the A-B direction, coupled with a low efflux ratio, strongly suggests the involvement of an active uptake transporter like PEPT1.

Visualizations

experimental_workflow cluster_assays Permeability Assays cluster_pampa_steps PAMPA Protocol cluster_caco2_steps Caco-2 Protocol PAMPA PAMPA Assay (Passive Diffusion) pampa1 Coat Membrane PAMPA->pampa1 Caco2 Caco-2 Assay (Passive + Active Transport) caco1 Culture & Differentiate Cells Caco2->caco1 pampa2 Add Donor/Acceptor Solutions pampa1->pampa2 pampa3 Incubate pampa2->pampa3 pampa4 Quantify (LC-MS/MS) pampa3->pampa4 pampa5 Calculate Pe pampa4->pampa5 end Permeability Profile pampa5->end caco2 Verify Monolayer Integrity (TEER) caco1->caco2 caco3 Bidirectional Transport Assay (A-B & B-A) caco2->caco3 caco4 Quantify (LC-MS/MS) caco3->caco4 caco5 Calculate Papp & Efflux Ratio caco4->caco5 caco5->end start This compound Peptide start->PAMPA start->Caco2

Caption: Experimental workflow for assessing the permeability of this compound.

signaling_pathway cluster_membrane Apical Membrane of Enterocyte cluster_cell Intracellular Signaling pept1 PEPT1 Transporter intracellular_peptide Intracellular this compound pept1->intracellular_peptide peptide This compound (in Intestinal Lumen) peptide->pept1 H⁺ Symport nfkb NF-κB Activation gene_expression Altered Gene Expression nfkb->gene_expression mapk MAP Kinase Activation (ERK1/2) mapk->gene_expression proinflammatory Pro-inflammatory Cytokine Production gene_expression->proinflammatory intracellular_peptide->nfkb Potential Interaction with intracellular receptors intracellular_peptide->mapk

Caption: Potential signaling pathways activated by PEPT1-mediated transport.

Discussion and Interpretation

The combination of PAMPA and Caco-2 assays provides a comprehensive in vitro assessment of the permeability of the this compound peptide.

  • PAMPA results offer a baseline for passive diffusion. A low Pe value for this compound in the PAMPA assay would suggest that passive transcellular movement is not the primary mechanism of its absorption.

  • Caco-2 results provide a more biologically relevant picture. A significantly higher Papp (A-B) compared to the Pe value from PAMPA, along with an efflux ratio of less than 1, strongly indicates the involvement of an active uptake mechanism. Given that this compound is a tripeptide, the PEPT1 transporter is the most probable candidate for this active transport.

  • Signaling Implications: The uptake of peptides via PEPT1 is not merely a transport event but can also initiate intracellular signaling cascades. As depicted in the signaling pathway diagram, the intracellular presence of peptides transported by PEPT1 has been shown to activate pathways such as NF-κB and MAP kinase. This can lead to the modulation of gene expression and the production of cytokines, suggesting that orally administered peptides could have localized effects on intestinal cell signaling beyond their systemic absorption.

References

Application Notes and Protocols for Isotopic Labeling of Thr-Val-Leu in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isotopically labeled Threonine-Valine-Leucine (Thr-Val-Leu) tripeptide for metabolic research. Detailed protocols for its synthesis and analysis are included to facilitate the design and execution of studies aimed at understanding its absorption, distribution, metabolism, and excretion (ADME).

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing one or more atoms of a compound with their stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), the labeled molecule can be distinguished from its endogenous counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This allows for precise tracking and quantification of the compound and its metabolites.

The tripeptide this compound is of interest in various fields of biomedical research, including its potential role as a bioactive peptide. Understanding its metabolic journey is crucial for evaluating its efficacy and safety as a potential therapeutic or nutritional supplement.

Applications in Metabolic Studies

The use of isotopically labeled this compound offers significant advantages in several areas of research:

  • Pharmacokinetics (ADME): Labeled this compound can be administered to model organisms to study its absorption from the gastrointestinal tract, distribution into various tissues, metabolism into smaller peptides and individual amino acids, and subsequent excretion.[2] This information is vital for determining its bioavailability and dosing regimens in drug development.

  • Peptide Metabolism: Tracking the labeled tripeptide allows researchers to investigate the enzymatic processes responsible for its breakdown. This can help identify the specific peptidases involved and the rate of hydrolysis in different biological compartments, such as plasma and tissues.

  • Amino Acid Flux: By monitoring the appearance of labeled threonine, valine, and leucine, researchers can study the contribution of the tripeptide to the free amino acid pool and its subsequent incorporation into newly synthesized proteins.[3]

  • Biomarker Discovery: The metabolic profile of this compound could potentially serve as a biomarker for certain physiological or pathological states. Isotopic labeling provides the necessary precision to quantify subtle changes in its metabolism.

Data Presentation: Pharmacokinetics of Analogous Tripeptides

While specific pharmacokinetic data for this compound is limited in publicly available literature, a study on the proline-rich tripeptides Ile-Pro-Pro (IPP), Leu-Pro-Pro (LPP), and Val-Pro-Pro (VPP) in a pig model provides valuable insights into the likely metabolic fate of small tripeptides.[4] The following table summarizes the key findings from this study, which can be used as a proxy for estimating the behavior of this compound.

Pharmacokinetic ParameterIle-Pro-Pro (IPP)Leu-Pro-Pro (LPP)Val-Pro-Pro (VPP)
Intravenous Administration
Elimination Half-Life (t½)2.5 ± 0.1 min1.9 ± 0.1 min2.0 ± 0.1 min
Intragastric Administration
Elimination Half-Life (t½)9 ± 1 min15 ± 4 min12 ± 6 min
Maximum Plasma Concentration (Cmax)~10 nmol/L~10 nmol/L~10 nmol/L
Fraction Dose Absorbed (Bioavailability)0.077 ± 0.010%0.059 ± 0.009%0.073 ± 0.015%

Data adapted from a study on proline-rich tripeptides in a conscious pig model. These values are presented as representative of small tripeptide pharmacokinetics and may not directly reflect the parameters for this compound.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound

This protocol describes the solid-phase peptide synthesis (SPPS) of this compound with isotopic labels (e.g., ¹³C and/or ¹⁵N) incorporated into one or more of the amino acid residues.

Materials:

  • Fmoc-L-Leu-Wang resin

  • Fmoc-L-Val-OH (isotopically labeled, e.g., Fmoc-L-Val-(¹³C₅, ¹⁵N₁)-OH)

  • Fmoc-L-Thr(tBu)-OH (isotopically labeled, e.g., Fmoc-L-Thr(tBu)-(¹³C₄, ¹⁵N₁)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Valine Coupling: In a separate vial, dissolve Fmoc-L-Val-OH (labeled), DIC, and HOBt in DMF. Add this activation mixture to the resin and shake for 2 hours at room temperature. Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added valine.

  • Threonine Coupling: Repeat step 3 using Fmoc-L-Thr(tBu)-OH (labeled) to couple the final amino acid.

  • Final Deprotection: After the final coupling and washing, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the isotopically labeled this compound tripeptide by mass spectrometry.

Protocol 2: In Vivo Metabolic Study and Sample Analysis

This protocol outlines the administration of the labeled this compound to a model organism (e.g., rat) and the subsequent analysis of biological samples.

Materials:

  • Isotopically labeled this compound

  • Saline solution (for administration)

  • Model organisms (e.g., Sprague-Dawley rats)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Protein precipitation solution (e.g., acetonitrile)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Dosing: Administer a known concentration of the isotopically labeled this compound to the animals, either orally (gavage) or intravenously.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into anticoagulant-containing tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation for LC-MS/MS:

    • To a known volume of plasma (e.g., 100 µL), add a protein precipitation solution (e.g., 300 µL of cold acetonitrile).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent labeled this compound and its expected metabolites (labeled individual amino acids). The mass transitions will be specific to the incorporated isotopes.

  • Data Analysis:

    • Construct a concentration-time curve for the labeled this compound in plasma.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.

    • Quantify the appearance of labeled threonine, valine, and leucine in the plasma to assess the rate of tripeptide hydrolysis.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Labeled this compound cluster_invivo In Vivo Metabolic Study cluster_analysis Sample Analysis s1 Solid-Phase Peptide Synthesis (SPPS) s2 Incorporation of Labeled Amino Acids (e.g., 13C, 15N) s1->s2 s3 Cleavage and Purification (HPLC) s2->s3 s4 Characterization (Mass Spectrometry) s3->s4 i1 Administration to Model Organism (Oral or IV) s4->i1 Labeled Peptide i2 Time-Course Blood Sampling i1->i2 i3 Plasma Separation i2->i3 a1 Protein Precipitation i3->a1 Plasma Samples a2 LC-MS/MS Analysis a1->a2 a3 Quantification of Labeled This compound & Metabolites a2->a3 end end a3->end Pharmacokinetic Data

Caption: Experimental workflow for the synthesis and metabolic analysis of isotopically labeled this compound.

Metabolic_Pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation (Plasma) cluster_fate Metabolic Fate Labeled this compound\n(Oral Administration) Labeled this compound (Oral Administration) TVL_intact Intact Labeled This compound Labeled this compound\n(Oral Administration)->TVL_intact Absorption Amino_Acids Labeled Thr, Val, Leu TVL_intact->Amino_Acids Hydrolysis by Peptidases Excretion Renal Clearance TVL_intact->Excretion Protein_Synthesis Incorporation into New Proteins Amino_Acids->Protein_Synthesis Energy_Metabolism Entry into Catabolic Pathways Amino_Acids->Energy_Metabolism

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Synthesis of Thr-Val-Leu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Thr-Val-Leu solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the solid-phase synthesis of the this compound tripeptide?

The primary challenges in synthesizing this compound stem from the steric hindrance of the β-branched amino acids, Valine and Threonine, and the overall hydrophobicity of the sequence.[1][2] These factors can lead to incomplete coupling reactions and peptide aggregation on the solid support, resulting in low yields and deletion sequences.[1][3]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like Valine and Threonine?

For sterically hindered residues, stronger coupling reagents are recommended to achieve higher coupling efficiency.[4] Aminium/uronium-based reagents such as HATU, HBTU, and HCTU, or phosphonium-based reagents like PyAOP and PyBOP, are generally more effective than carbodiimides like DIC alone. The addition of HOBt or OxymaPure can further enhance coupling efficiency and suppress racemization.

Q3: What is a "difficult sequence" and does this compound fall into this category?

A "difficult sequence" in SPPS is a peptide chain prone to forming stable secondary structures, like β-sheets, on the resin, which leads to aggregation. This aggregation hinders reagent access, causing incomplete deprotection and coupling. Sequences rich in hydrophobic and β-branched amino acids, such as Valine and Leucine, are often classified as difficult. Therefore, this compound has the potential to be a difficult sequence, especially as part of a larger, more hydrophobic peptide.

Q4: How can I monitor the completeness of the coupling reactions during the synthesis of this compound?

Several methods can be used to monitor coupling completeness. The most common is the qualitative Kaiser test, which detects free primary amines. A positive (blue) result indicates an incomplete coupling. For more quantitative or real-time analysis, techniques like UV monitoring of Fmoc deprotection can be employed. Analyzing a small, cleaved sample of the crude peptide by HPLC and MS can also provide direct evidence of any deletion or truncated sequences.

Q5: What are the common side reactions to be aware of during the synthesis of this compound?

The most relevant side reaction for this tripeptide is the O-acylation of the threonine side-chain hydroxyl group. This can be minimized by using additives like 2,4-dinitrophenol or pentachlorophenol. Racemization is another potential side reaction, especially during the activation of amino acids. Aggregation of the growing peptide chain is also a significant concern due to the hydrophobic nature of Val and Leu.

Troubleshooting Guides

Issue 1: Low Overall Yield of this compound
Symptom Potential Cause Recommended Solution
Low final peptide quantity after cleavage and purification.Incomplete Coupling: Due to the steric hindrance of Valine and Threonine, the coupling reaction may not go to completion, leading to a high proportion of deletion sequences.Optimize Coupling Strategy: • Use a more potent coupling reagent such as HATU, HCTU, or COMU. • Perform a "double coupling" for the Valine and Threonine residues. • Increase the concentration of the amino acid and coupling reagents. • Extend the coupling reaction time.
Peptide Aggregation: The hydrophobic nature of the this compound sequence can cause the peptide chains to aggregate on the resin, blocking reactive sites.Improve Solvation: • Switch from DMF to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the DMF. • Consider using a resin with a lower substitution level to increase the distance between peptide chains.
Incomplete Fmoc Deprotection: Aggregation can also hinder the removal of the Fmoc protecting group, leading to truncated sequences.Enhance Deprotection: • Increase the deprotection time or perform a double deprotection. • Use a stronger deprotection solution, for example, by adding DBU to the piperidine/DMF mixture.
Premature Cleavage: If using a highly acid-labile linker, some peptide may be lost during the synthesis steps.Select an Appropriate Resin: • Use a resin with a linker that is stable to the reaction conditions, such as a Wang or Rink Amide resin for standard Fmoc-SPPS.
Issue 2: Presence of Impurities in the Crude Product
Symptom Potential Cause Recommended Solution
HPLC analysis shows multiple peaks close to the main product peak.Deletion Sequences: Peaks with a lower molecular weight than the target peptide suggest incomplete coupling of one or more amino acids.Improve Coupling Efficiency: • Refer to the solutions for "Incomplete Coupling" in the low yield troubleshooting guide. • After a coupling step that is suspected to be incomplete, "cap" the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Truncated Sequences: Peaks corresponding to peptides missing the N-terminal amino acid(s) indicate incomplete deprotection.Ensure Complete Deprotection: • Refer to the solutions for "Incomplete Fmoc Deprotection" in the low yield troubleshooting guide.
Side-Chain Reactions during Cleavage: Reactive carbocations generated during cleavage can modify sensitive residues.Optimize Cleavage Cocktail: • Ensure the cleavage cocktail contains appropriate scavengers. For a peptide containing Threonine, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
Mass spectrometry shows a peak corresponding to the desired peptide plus an acetyl group.O-acylation of Threonine: The hydroxyl group of Threonine can be acylated during coupling.Prevent O-acylation: • Additives like 2,4-dinitrophenol can suppress this side reaction. • Use protecting groups for the Threonine side chain that are stable throughout the synthesis.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityNotes
DIC/HOBtCarbodiimideModerateA standard and cost-effective option, but may be slow for difficult couplings.
HBTU/DIPEAAminium/UroniumHighWidely used and effective for most sequences, including those with some steric hindrance.
HATU/DIPEAAminium/UroniumVery HighGenerally considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester.
HCTU/DIPEAAminium/UroniumHighA more cost-effective alternative to HATU with comparable reactivity for many applications.
COMU/DIPEAAminium/UroniumVery HighA newer generation reagent with high reactivity, and its byproducts are more water-soluble, simplifying purification.
PyBOP/DIPEAPhosphoniumHighA good alternative to aminium/uronium salts, particularly when avoiding guanidinylation side reactions is a concern.

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

Cocktail Composition (v/v/v)ScavengersApplication
95% TFA / 5% H₂OWaterFor simple peptides without sensitive residues.
95% TFA / 2.5% TIS / 2.5% H₂OTriisopropylsilane (TIS), WaterA general-purpose cocktail suitable for peptides with most amino acids, including Threonine. TIS is an excellent carbocation scavenger.
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISEthanedithiol (EDT), TIS, WaterRecommended for peptides containing Cysteine or Methionine to prevent oxidation and other side reactions.
88% TFA / 5% Phenol / 5% H₂O / 2% TISPhenol, TIS, WaterPhenol is a good scavenger for protecting groups like Trt and Pbf.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for this compound

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents).

    • Allow the amino acid to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for complete coupling (a negative result, indicated by yellow beads, is desired).

    • If the test is positive (blue beads), repeat the coupling step ("double coupling").

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence (Leu, then Val, then Thr).

Protocol 2: Cleavage and Deprotection
  • Final Deprotection: After the final amino acid (Thr) is coupled, perform the Fmoc deprotection step (Protocol 1, step 2).

  • Resin Preparation: Wash the resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin (approximately 10 mL per gram of resin).

    • Agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation:

    • Add the filtrate dropwise to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Visualizations

SPPS_Workflow cluster_cycle Resin Start: Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA-OH, Reagents) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Cycle->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Cycle->FinalDeprotect No (Final AA) Cleave 4. Cleavage (TFA Cocktail) FinalDeprotect->Cleave Precipitate 5. Precipitation (Cold Ether) Cleave->Precipitate Peptide End: Crude Peptide Precipitate->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Start Low Yield or Purity Issue CheckCoupling Incomplete Coupling? Start->CheckCoupling CheckDeprotect Incomplete Deprotection? CheckCoupling->CheckDeprotect No Sol_Coupling Solution: - Stronger Reagents - Double Couple - Increase Concentration CheckCoupling->Sol_Coupling Yes CheckAggregation Peptide Aggregation? CheckDeprotect->CheckAggregation No Sol_Deprotect Solution: - Increase Time - Double Deprotect CheckDeprotect->Sol_Deprotect Yes Sol_Aggregation Solution: - Change Solvent (NMP) - Chaotropic Salts - Low-load Resin CheckAggregation->Sol_Aggregation Yes

Caption: A troubleshooting decision tree for common SPPS issues.

References

Technical Support Center: Troubleshooting Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered during the synthesis of peptides, particularly those containing aggregation-prone sequences like Threonine-Valine-Leucine (Thr-Val-Leu).

Frequently Asked Questions (FAQs)

Q1: Why are peptide sequences containing this compound prone to aggregation?

A1: Peptide sequences rich in β-branched and hydrophobic amino acids, such as Threonine (Thr), Valine (Val), and Leucine (Leu), are often termed "difficult sequences".[1][2] Their propensity to aggregate stems from the formation of stable secondary structures, primarily inter-chain β-sheets, which are stabilized by hydrogen bonds.[3][4] This self-association makes the growing peptide chain insoluble and inaccessible to reagents, leading to significant problems during solid-phase peptide synthesis (SPPS).[1] The aggregation typically becomes problematic when the peptide chain reaches a length of 6-12 residues.

Q2: What are the primary indicators of on-resin aggregation during SPPS?

A2: On-resin aggregation can manifest in several ways. A key indicator is a sudden drop in reaction efficiency, leading to incomplete coupling and deprotection steps. This can be observed through:

  • Positive colorimetric tests: A positive Kaiser test (blue beads) or TNBS test after a coupling step indicates the presence of unreacted free amines. However, in severe cases of aggregation, these tests can sometimes yield false negatives as the collapsed resin matrix prevents the test reagents from reaching the free amines.

  • Resin shrinking: A noticeable decrease in the volume of the peptide-resin bed is a strong sign of aggregation, as the peptide chains collapse upon themselves.

  • Poor solvation: The peptide-resin may fail to swell adequately in the synthesis solvents.

  • Analytical results: Analysis of the crude peptide product by HPLC will show a complex profile with low purity, and mass spectrometry will reveal deletion sequences (missing amino acids) resulting from incomplete couplings.

Q3: What are the initial strategies to mitigate aggregation once it is detected?

A3: Once aggregation is suspected, several strategies can be employed, which can be broadly categorized into modifying synthesis conditions, incorporating backbone modifications, or changing the solid support. Initial steps often involve less disruptive modifications to the synthesis protocol:

  • Solvent choice: Switching to more effective solvating solvents like N-methylpyrrolidone (NMP) or adding DMSO can help disrupt aggregation. A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been shown to be effective for hydrophobic peptides.

  • Elevated temperature: Increasing the coupling temperature can disrupt the hydrogen bonds responsible for aggregation and improve reaction kinetics. Microwave peptide synthesizers are particularly effective at this, allowing for controlled heating to temperatures like 75-90°C.

  • Chaotropic salts: Adding chaotropic salts such as LiCl or NaClO₄ to the wash steps before coupling can help break up secondary structures.

Q4: How do "structure-disrupting" amino acid derivatives like pseudoprolines help prevent aggregation?

A4: Pseudoproline dipeptides are derivatives of Serine or Threonine where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine ring. When incorporated into a growing peptide chain, this five-membered ring introduces a "kink" that disrupts the formation of regular secondary structures like β-sheets. This prevents the peptide from folding and aggregating. The native peptide sequence is restored during the final trifluoroacetic acid (TFA) cleavage step. They are typically introduced at regular intervals, for example, every sixth residue, to maintain solubility.

Q5: What is the role of backbone protection in preventing aggregation?

A5: Backbone protection involves introducing a temporary protecting group onto the backbone amide nitrogen of an amino acid. The most common groups are 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb). These bulky groups prevent the formation of inter-chain hydrogen bonds, which are the primary cause of β-sheet formation and subsequent aggregation. By disrupting this hydrogen bonding network, the peptide chain remains well-solvated and accessible to reagents. This strategy is highly effective for synthesizing long or otherwise difficult peptide sequences.

Troubleshooting Guides

Issue: Incomplete Coupling Detected for a this compound Containing Sequence

If you observe a positive Kaiser test after a coupling step or other signs of aggregation, follow this troubleshooting workflow to address the issue.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) strategy1 Strategy 1: Modify Conditions start->strategy1 step1a Increase coupling time and/or temperature strategy1->step1a step1b Switch to a stronger coupling reagent (e.g., HATU) step1a->step1b step1c Use chaotropic salt wash (e.g., LiCl in DMF) step1b->step1c check1 Re-test Coupling step1c->check1 strategy2 Strategy 2: Resynthesize with Backbone Modification check1->strategy2 Failed strategy3 Strategy 3: Change Solid Support check1->strategy3 Failed end_success Problem Resolved: Continue Synthesis check1->end_success Successful step2a Incorporate Pseudoproline Dipeptide at Ser/Thr strategy2->step2a step2b Incorporate Hmb/Dmb protected amino acid strategy2->step2b end_fail Aggregation Persists: Consider alternative strategies (e.g., fragment condensation) step2a->end_fail step2b->end_fail step3a Use low-loading resin to reduce chain density strategy3->step3a step3b Switch to a PEG-based resin (e.g., TentaGel) strategy3->step3b step3a->end_fail step3b->end_fail

Caption: A workflow for diagnosing and addressing on-resin aggregation.

Quantitative Data Summary

The choice of synthesis strategy can significantly impact the successful synthesis of difficult peptides. The following tables summarize the advantages and limitations of various approaches.

Table 1: Comparison of Coupling Reagents for Difficult Sequences

Coupling ReagentRelative ReactivityRacemization RiskAdvantagesLimitations
HBTU/TBTU HighModerateWidely used, effective for most couplings.Can be less effective for extremely hindered couplings.
HATU Very HighLowSuperior for sterically hindered amino acids; lower racemization risk.Higher cost.
COMU Very HighLowHighly soluble, efficient with only 1 equivalent of base.Can cause side reactions if used in large excess.
DIC/HOBt ModerateModerateCost-effective, standard choice for routine synthesis.Slower reaction kinetics, may be insufficient for difficult sequences.

Table 2: Overview of Anti-Aggregation Strategies

StrategyPrincipleEase of ImplementationEffectivenessKey Consideration
Microwave Heating Disrupts H-bonds via thermal energy.Easy (with synthesizer)HighRisk of side reactions (e.g., racemization) at high temperatures for sensitive residues like Cys and His.
Chaotropic Salts Disrupts secondary structures.EasyModerate to HighMust be thoroughly washed out before coupling, as residual salts can interfere with reagents.
Pseudoproline Dipeptides Introduces a "kink" in the backbone.ModerateVery HighRequires specific dipeptide building blocks and careful sequence planning.
Backbone Protection (Hmb/Dmb) Sterically blocks H-bond formation.DifficultVery HighAcylation onto an Hmb/Dmb-protected residue is slow and may require special conditions.
Low-Loading/PEG Resins Increases distance between peptide chains.EasyModerateReduces the total amount of peptide that can be synthesized per batch.

Experimental Protocols

Protocol 1: Using Chaotropic Salts to Disrupt Aggregation

This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.

  • Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, perform the following additional wash steps.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 minute). This step helps to break up existing secondary structures.

  • DMF Wash: Wash the resin thoroughly with DMF (5 x 1 minute) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.

Protocol 2: Microwave-Assisted Synthesis for Aggregation-Prone Sequences

This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation.

  • Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Deprotection: The deprotection step is performed by adding the deprotection solution (e.g., 20% piperidine in DMF) and applying microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.

  • Coupling: The coupling step involves adding the activated Fmoc-amino acid to the resin and applying microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.

  • Amino Acid Considerations: For aggregation-prone sequences, ensure all couplings are performed with microwave heating. For sensitive residues like Fmoc-His(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) to minimize the risk of racemization.

  • Monitoring: Modern microwave synthesizers monitor temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions.

Visualizations of Aggregation Mechanisms

G p1 Growing Peptide Chains on Resin p2 Inter-chain Hydrogen Bonding p1->p2 Hydrophobic Interactions p3 β-Sheet Formation p2->p3 p4 Insoluble Aggregates p3->p4 p5 Reagent Inaccessibility p4->p5 p6 Incomplete Reactions (Coupling/Deprotection) p5->p6

Caption: Mechanism of on-resin peptide aggregation during SPPS.

G a1 a1 a2 Amino Acid a1->a2 Peptide Bond a3 Amino Acid a2->a3 Peptide Bond a4 a4 a3->a4 Peptide Bond b1 b1 b2 Pseudoproline Dipeptide b1->b2 b1->b2 Peptide Bond b3 Amino Acid b2->b3 b4 Amino Acid b2->b4 b2->b4 Peptide Bond

Caption: Disruption of secondary structure by a pseudoproline dipeptide.

References

Technical Support Center: Optimizing Thr-Val-Leu Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps and frequently asked questions to effectively dissolve and handle the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of this compound?

A1: this compound is a tripeptide characterized by its high hydrophobicity. Two of its three amino acid residues, Valine and Leucine, are non-polar, which dictates its solubility behavior.[1] At a neutral pH, it has no net charge, classifying it as a neutral and hydrophobic peptide.[2][3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueRationale
Molecular Weight 331.41 g/mol Sum of the molecular weights of Threonine, Valine, and Leucine, minus two water molecules.
Amino Acid Composition 1 Polar (Threonine), 2 Hydrophobic (Valine, Leucine)The sequence is dominated by non-polar, aliphatic side chains.
Net Charge at pH 7.0 0 (Neutral)The positive charge of the N-terminus is neutralized by the negative charge of the C-terminus.
Solubility Prediction Poorly soluble in aqueous solutions.High hydrophobicity and neutral charge reduce favorable interactions with water.

Q2: Why is my this compound peptide not dissolving in water or phosphate-buffered saline (PBS)?

A2: The peptide's insolubility in aqueous buffers is expected due to its chemical nature. Peptides with over 50% hydrophobic residues, like this compound, tend to aggregate in water to minimize the disruption of water's hydrogen-bonding network. Its neutral net charge at pH 7 means that solubility cannot be easily enhanced by simple pH adjustments.

Q3: What is the recommended starting solvent for dissolving this compound?

A3: For neutral, hydrophobic peptides, the recommended approach is to first use a small amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is the most common and preferred starting solvent due to its high solubilizing power and general compatibility with biological assays. Dimethylformamide (DMF) is a suitable alternative.

Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A4: While this is cell-line dependent, a general rule is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%. Some robust cell lines may tolerate up to 1%, but it is crucial to run a vehicle control (medium + DMSO) to ensure the solvent does not impact your experimental results.

Q5: How should I store my this compound stock solution?

A5: Once dissolved, peptide solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C for short-term storage or preferably at -80°C for long-term stability.

Troubleshooting Guide

Problem: My peptide won't dissolve even in 100% DMSO.

  • Solution: While unlikely for this peptide, if you encounter resistance, you can employ physical methods to aid dissolution. Try vortexing the solution vigorously. Gentle warming in a water bath to a temperature not exceeding 40°C can also help. Sonication is another effective method to break up peptide aggregates and increase the rate of dissolution.

Problem: The peptide dissolved perfectly in DMSO, but it precipitated as soon as I added my aqueous buffer.

  • Solution: This indicates you have exceeded the peptide's solubility limit in the final solvent mixture. The key is to add the concentrated organic stock solution slowly and dropwise into the aqueous buffer while the buffer is being constantly stirred or vortexed. This prevents localized high concentrations of the peptide that can trigger immediate precipitation. If precipitation still occurs, you must prepare a more dilute final solution.

Problem: My assay requires a high peptide concentration, but it keeps precipitating. What are my options?

  • Solution: If you have reached the solubility limit with DMSO, you can try alternative organic solvents like DMF or acetonitrile (ACN). For experiments that are not cell-based (e.g., some enzymatic or binding assays), you could consider using chaotropic agents like 6 M guanidine hydrochloride or 8 M urea, but these will denature proteins and are generally incompatible with live cells.

Problem: My experimental results are inconsistent or show lower-than-expected bioactivity.

  • Solution: This can be a direct result of incomplete solubilization or micro-precipitation. Before adding your peptide solution to your assay, it is critical to centrifuge the final diluted stock (e.g., at 10,000 x g for 5-10 minutes) and carefully transfer the supernatant to a new tube. This ensures that any undissolved peptide aggregates are removed and do not interfere with the experiment, leading to more accurate and reproducible results.

Data & Protocols

Table 2: Recommended Solvents for this compound

TierSolventClassRecommended Use & Considerations
1 (Primary) DMSO (Dimethyl sulfoxide)OrganicFirst choice. Dissolve peptide completely in 100% DMSO first. Generally tolerated in cell assays up to 0.5% v/v.
DMF (Dimethylformamide)OrganicStrong alternative to DMSO. Similar properties and application method.
2 (Secondary) Acetonitrile (ACN), Methanol, or Isopropanol OrganicUse if DMSO/DMF are incompatible with the assay. May be less effective for highly hydrophobic peptides.
3 (Assay Dependent) 6-8 M Guanidine-HCl or Urea Chaotropic AgentFor non-biological assays only. These agents disrupt hydrogen bonding and can solubilize stubborn aggregates but will denature proteins.
Not Recommended Water, PBS, or other aqueous buffers AqueousIneffective as initial solvents due to the peptide's high hydrophobicity.

Experimental Protocol 1: Small-Scale Solubility Testing

It is always recommended to test the solubility of a small amount of peptide before dissolving the entire sample.

  • Aliquot Peptide: Weigh out a small, accurately known amount of lyophilized this compound (e.g., 1 mg).

  • Prepare Solvents: Prepare vials of your candidate solvents (e.g., DMSO, DMF, ACN).

  • Initial Dissolution: Add a calculated volume of the first-choice solvent (e.g., DMSO) to the peptide to achieve a high concentration (e.g., 10-20 mM). Vortex thoroughly.

  • Observe: Check for a clear, particle-free solution. If it dissolves, this is a good primary solvent.

  • Test Aqueous Dilution: Take a small volume of the concentrated organic stock and add it dropwise to your final aqueous buffer (e.g., PBS) to your target working concentration.

  • Observe for Precipitation: If the solution remains clear, the solvent system is successful. If it becomes cloudy or forms a precipitate, the peptide is not soluble at that final concentration.

  • Document: Record the solvent and the maximum concentration achieved before precipitation.

Experimental Protocol 2: Preparation of a 10 mM this compound Stock Solution

This protocol describes how to prepare a working stock solution by first dissolving in an organic solvent.

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculate Solvent Volume: For 1 mg of this compound (MW: 331.41 g/mol ), the volume of DMSO required for a 10 mM stock is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 / (0.010 * 331.41) = 0.0003017 L = 301.7 µL

  • Initial Dissolution: Carefully add 301.7 µL of 100% DMSO to the vial. Vortex for 1-2 minutes until the solution is completely clear. A brief sonication can be used if needed.

  • Working Dilution: Prepare your final aqueous buffer (e.g., cell culture medium or PBS).

  • Dilute Dropwise: While gently vortexing the aqueous buffer, add the 10 mM DMSO stock solution drop-by-drop to reach your desired final concentration. For example, to make 1 mL of a 100 µM solution, you would add 10 µL of the 10 mM stock to 990 µL of buffer. This results in a final DMSO concentration of 1%.

  • Final Check & Storage: Ensure the final solution is clear. Centrifuge to pellet any potential micro-aggregates. Aliquot into single-use tubes and store at -80°C.

Visualizations

G start Start: Lyophilized This compound Peptide assess Assess Peptide Properties: - Net Charge = 0 (Neutral) - >50% Hydrophobic Residues start->assess choose_solvent Select Initial Solvent: 100% DMSO or DMF assess->choose_solvent dissolve Add minimal solvent volume and vortex/sonicate choose_solvent->dissolve check1 Is the solution clear? dissolve->check1 dilute Add organic stock dropwise to stirring aqueous buffer check1->dilute Yes fail Troubleshoot: - Try alternative organic solvent - Use sonication/gentle heat check1->fail No check2 Does it precipitate? dilute->check2 fail2 Solution is oversaturated. - Prepare a lower concentration - Re-evaluate solvent system check2->fail2 Yes success Success: Centrifuge, aliquot supernatant, and store at -80°C check2->success No fail->dissolve

Caption: A decision tree for troubleshooting this compound solubility issues.

G cluster_0 Preparation Phase cluster_1 Dissolution Phase cluster_2 Finalization Phase peptide 1. Lyophilized Peptide (Equilibrate & Centrifuge) dissolve 3. Create Concentrated Stock (Vortex/Sonicate) peptide->dissolve solvent 2. Primary Solvent (100% DMSO) solvent->dissolve dilute 4. Dilute Dropwise into Aqueous Buffer dissolve->dilute centrifuge 5. Centrifuge to Remove Aggregates dilute->centrifuge store 6. Aliquot & Store at -80°C centrifuge->store

Caption: Experimental workflow for preparing a this compound stock solution.

G cluster_cell Cell Membrane receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein (Inactive) receptor->g_protein 2. Activation enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->enzyme 3. Modulation second_messenger Second Messenger Production (e.g., cAMP) enzyme->second_messenger 4. Signal Amplification peptide This compound Peptide (Extracellular Ligand) peptide->receptor 1. Binding response Downstream Cellular Response second_messenger->response 5. Cascade Activation

Caption: Generalized pathway for a peptide ligand interacting with a cell.

References

Thr-Val-Leu stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an aqueous solution?

A1: Like many peptides, this compound is susceptible to several degradation pathways in aqueous solutions. The primary concerns are chemical and physical instability. Chemical instability includes the hydrolysis of its peptide bonds, particularly at extreme pH values, and potential oxidation of the threonine residue. Physical instability can manifest as aggregation and adsorption to surfaces, which can lead to a loss of active peptide concentration.[1][2]

Q2: How should I properly store a stock solution of this compound?

A2: For maximum stability, it is recommended to prepare stock solutions in a buffer at a slightly acidic pH (e.g., pH 5-6) and store them frozen at -20°C or preferably -80°C.[2] Avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation.[1] Aliquoting the stock solution into single-use volumes is a highly recommended practice.

Q3: What factors can influence the stability of this compound during my experiments?

A3: Several factors can impact the stability of this compound:

  • pH: Peptide bonds are generally most stable around pH 4-6. Both highly acidic and alkaline conditions can accelerate hydrolysis.

  • Temperature: Higher temperatures increase the rate of chemical degradation.[1]

  • Buffer Composition: The choice of buffer can influence stability. It's important to ensure the buffer components are compatible with your assay and do not catalyze peptide degradation.

  • Presence of Enzymes: If working with cell cultures or lysates, proteases and peptidases can rapidly degrade the tripeptide.

  • Exposure to Oxygen: While this compound does not contain highly susceptible residues like methionine or cysteine, prolonged exposure to atmospheric oxygen, especially at higher pH, can potentially lead to oxidative damage.

Q4: My this compound solution appears cloudy. What could be the cause?

A4: Cloudiness or precipitation in your this compound solution is likely due to solubility issues or aggregation. The hydrophobic nature of Valine and Leucine can contribute to self-association, especially at higher concentrations or near the peptide's isoelectric point (pI). Ensure the pH of your buffer is appropriate and consider using a lower concentration of the peptide.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Loss of Biological Activity

Q: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause and how can I fix it?

A: A loss of biological activity is often due to peptide degradation or a decrease in the effective concentration of the active peptide.

Troubleshooting Steps:

  • Assess Peptide Integrity:

    • Action: Analyze your peptide solution using High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products.

    • Rationale: HPLC can separate the intact this compound from smaller peptide fragments or modified forms, allowing you to quantify the purity of your solution.

  • Review Storage Conditions:

    • Action: Confirm that your stock and working solutions are being stored at the correct temperature and pH. Avoid repeated freeze-thaw cycles by using single-use aliquots.

    • Rationale: Improper storage is a common cause of peptide degradation.

  • Consider Aggregation:

    • Action: If you suspect aggregation, you can try to filter the solution through a 0.22 µm filter. However, be aware that this will remove aggregated peptide, leading to a lower effective concentration.

    • Rationale: Aggregated peptides are often biologically inactive.

  • Check for Enzymatic Degradation:

    • Action: If your experiment involves biological matrices (e.g., serum, cell lysates), consider adding protease inhibitors.

    • Rationale: Proteases present in these samples can rapidly break down the peptide.

Issue 2: Inconsistent Results Between Experiments

Q: I am getting variable results in my assays using this compound. What could be the source of this inconsistency?

A: Inconsistent results can stem from issues with peptide quantification, solution stability, or experimental technique.

Troubleshooting Steps:

  • Verify Peptide Concentration:

    • Action: The net peptide content of a lyophilized powder is often 60-80% of the total weight due to the presence of water and counterions. Use a reliable method like Amino Acid Analysis (AAA) to determine the precise concentration of your stock solution.

    • Rationale: Inaccurate initial quantification will lead to variability in all subsequent experiments.

  • Ensure Solution Homogeneity:

    • Action: Before each use, ensure your peptide solution is completely thawed and gently mixed.

    • Rationale: Concentration gradients can form in frozen solutions, leading to inconsistent dosing if not properly mixed.

  • Standardize Handling Procedures:

    • Action: Use low-protein-binding tubes and pipette tips to minimize adsorption of the peptide to surfaces.

    • Rationale: The hydrophobic residues in this compound can promote non-specific binding to plasticware, reducing the amount of peptide available in your assay.

Data Presentation

Table 1: General Influence of pH and Temperature on Peptide Stability (Illustrative Data)

ParameterConditionGeneral Effect on StabilityRecommendation for this compound
pH < 3Increased risk of peptide bond hydrolysisAvoid prolonged exposure
4 - 6Generally optimal for peptide bond stabilityRecommended for stock solutions
> 8Increased risk of peptide bond hydrolysis and deamidation (if applicable)Avoid prolonged exposure
Temperature -80°CExcellent for long-term storage of solutionsRecommended for long-term storage
-20°CGood for long-term storage of solutionsSuitable for long-term storage
4°CSuitable for short-term storage (days)Use for working solutions over a short period
Room Temperature (20-25°C)Increased rate of degradationMinimize exposure during experiments
> 37°CSignificant increase in degradation rateAvoid unless required by the experimental protocol

Note: This table provides general guidance for peptides. Specific stability data for this compound may vary and should be determined empirically.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol outlines a general method for assessing the purity of a this compound solution and detecting degradation products.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample

  • Sample solvent (e.g., Mobile Phase A)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 214 nm

  • Gradient Elution:

    • Start with a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

    • Include a wash step with a higher percentage of Mobile Phase B and a re-equilibration step at the initial conditions.

  • Data Analysis:

    • Integrate the peak areas of the main this compound peak and any impurity/degradation peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Mandatory Visualizations

Thr_Val_Leu_Degradation TVL This compound (Intact Tripeptide) Hydrolysis Peptide Bond Hydrolysis TVL->Hydrolysis Degradation Pathway Fragments Amino Acids & Dipeptide Fragments (e.g., Thr-Val, Val-Leu) Hydrolysis->Fragments Conditions Extreme pH High Temperature Conditions->Hydrolysis

Caption: Potential degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity Observed check_storage Review Storage Conditions (Temp, pH, Aliquots) start->check_storage improper_storage Correct Storage Procedures: Aliquot, Store at -80°C check_storage->improper_storage No check_purity Analyze Purity by HPLC check_storage->check_purity Yes degraded Peptide Degraded: Prepare Fresh Solution check_purity->degraded No check_concentration Verify Peptide Concentration (e.g., AAA) check_purity->check_concentration Yes incorrect_conc Re-quantify Stock and Adjust Concentrations check_concentration->incorrect_conc No review_handling Review Handling Procedures (Low-bind tubes, Mixing) check_concentration->review_handling Yes

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Thr-Val-Leu Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize racemization during the synthesis of the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu).

Frequently Asked Questions (FAQs)

Q1: Why is the this compound sequence particularly susceptible to racemization?

A1: The primary challenge in synthesizing the this compound sequence lies in the steric hindrance presented by the valine (Val) and leucine (Leu) residues. Their bulky side chains can physically impede the coupling reaction, slowing down the formation of the peptide bond.[1] This delay increases the lifetime of the activated amino acid intermediate, providing a larger window of opportunity for side reactions, most notably racemization, to occur.[1][2]

Q2: What is the principal mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide synthesis is the formation of a 5(4H)-oxazolone intermediate.[1][3] This occurs when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. The α-proton of this oxazolone is acidic and can be easily abstracted by a base, leading to a loss of chirality at the α-carbon. Re-protonation then occurs non-stereoselectively, yielding a mixture of L- and D-amino acid isomers. A secondary mechanism involves the direct abstraction of the α-proton by a base from the activated amino acid.

Q3: Which coupling reagents are most effective at minimizing racemization for this sequence?

A3: The choice of coupling reagent is critical. While classic carbodiimides like DCC or DIC can be used, they must be paired with additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure to suppress racemization by forming more stable, less prone-to-racemization active esters. For sterically hindered couplings like those involving Val and Leu, more powerful uronium or aminium-based reagents are recommended. Reagents like HBTU, and especially HATU, are known for their high efficiency and ability to facilitate rapid coupling, which minimizes the time the activated species is vulnerable to racemization.

Q4: How does the choice of base impact the level of racemization?

A4: The base used during the coupling step significantly influences the rate of racemization. Strong or sterically unhindered bases, such as triethylamine (TEA) and N,N-diisopropylethylamine (DIEA), can readily abstract the α-proton from the activated intermediate, promoting racemization. It is highly recommended to use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally superior choices as their bulkiness reduces the likelihood of α-proton abstraction.

Q5: What is the influence of reaction temperature on racemization?

A5: Elevated temperatures accelerate most chemical reactions, including the mechanisms responsible for racemization. Therefore, performing coupling reactions at lower temperatures (e.g., 0 °C or room temperature) is a standard practice to preserve stereochemical integrity. While microwave-assisted peptide synthesis can improve coupling efficiency through heating, high temperatures can also significantly increase racemization for sensitive residues. If using microwave synthesis, it is advisable to lower the coupling temperature to 50°C or below for the racemization-prone Val and Leu residues.

Troubleshooting Guide

Problem: High percentage of D-Val or D-Leu diastereomers detected in the crude product.

Possible CauseRecommended Solution
Inappropriate Coupling Reagent The coupling reagent may not be efficient enough, allowing time for the activated intermediate to racemize. Solution: Switch to a high-efficiency uronium/aminium salt reagent such as HATU or HCTU, used in conjunction with an additive like HOAt or Oxyma Pure. These reagents promote faster amide bond formation.
Use of a Strong Base A strong, unhindered base like DIEA or TEA is likely abstracting the α-proton. Solution: Replace the base with a sterically hindered alternative like N-methylmorpholine (NMM) or 2,4,6-collidine to minimize proton abstraction.
Elevated Reaction Temperature High temperatures increase the kinetic rate of racemization. Solution: Perform the coupling step at a reduced temperature, such as 0 °C, and allow it to warm slowly to room temperature. For microwave-assisted synthesis, reduce the temperature for the Val and Leu coupling steps to 50 °C or less.
Prolonged Activation Time Pre-activating the amino acid for an extended period before adding it to the resin increases the risk of racemization. Solution: Employ an in situ activation protocol where the coupling reagent is added to the mixture of the protected amino acid and the resin-bound amine simultaneously. If pre-activation is necessary, keep the time to an absolute minimum.

Data Presentation

Table 1: Impact of Coupling Conditions on Racemization of Sensitive Amino Acids

This table summarizes data from studies on racemization-prone amino acids, providing insights applicable to the this compound synthesis.

Amino AcidCoupling Reagent/BaseTemperature% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OHDIC/OxymaRoom Temp1.8%
Fmoc-His(Trt)-OHDIC/Oxyma55 °C31.0%
Fmoc-His(Boc)-OHHBTU/HOBt/DIEARoom Temp0.18%
Fmoc-His(Boc)-OHHBTU/HOBt/DIEA90 °C0.81%
Fmoc-Cys-OHHCTU/DIEA75 °CHigh (not quantified)
Fmoc-Cys-OHHCTU/Collidine50 °CLow (minimized)

Note: Data is compiled from studies on various peptide sequences and serves as a general guide. Actual racemization levels can vary based on the specific sequence and conditions.

Experimental Protocols

Protocol 1: Recommended Fmoc-SPPS of H-Thr-Val-Leu-NH₂ with Minimized Racemization

This protocol outlines a manual solid-phase synthesis procedure on Rink Amide resin, incorporating best practices to reduce epimerization.

  • Resin Preparation:

    • Swell 100 mg of Rink Amide MBHA resin (substitution ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc-Leucine Coupling:

    • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 5 min). Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

    • Amino Acid Activation & Coupling: In a separate vial, dissolve Fmoc-L-Leu-OH (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add NMM (8 equivalents) to the solution. Immediately add this activation mixture to the swollen, deprotected resin.

    • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

    • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x). Perform a Kaiser test to confirm reaction completion. If incomplete, perform a second coupling.

  • Fmoc-Valine Coupling:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 7 min). Wash thoroughly as described above.

    • Amino Acid Activation & Coupling: Prepare the activation mixture with Fmoc-L-Val-OH (4 eq.), HATU (3.9 eq.), HOAt (4 eq.), and NMM (8 eq.) in DMF. Add to the resin.

    • Reaction: Agitate at room temperature for 2-4 hours. Due to steric hindrance, this step may be slower.

    • Washing & Monitoring: Wash as described. A Kaiser test is critical. A double coupling is often necessary for Valine.

  • Fmoc-Threonine Coupling:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly.

    • Amino Acid Activation & Coupling: Prepare the activation mixture with Fmoc-L-Thr(tBu)-OH (4 eq.), HATU (3.9 eq.), HOAt (4 eq.), and NMM (8 eq.) in DMF. Add to the resin.

    • Reaction: Agitate at room temperature for 1-2 hours.

    • Washing: Wash as described.

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection with 20% piperidine in DMF (2 x 5 min).

    • Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Analysis of Racemization by Chiral HPLC

This method is used to quantify the percentage of D-isomers in the final peptide product.

  • Peptide Hydrolysis:

    • Accurately weigh 1-2 mg of the lyophilized crude peptide into a hydrolysis tube.

    • Add 1 mL of 6N HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours to break all amide bonds.

    • Cool the tube, open, and evaporate the HCl under a stream of nitrogen or using a lyophilizer.

  • Derivatization (Marfey's Method):

    • Dissolve the hydrolyzed amino acid residue in 100 µL of 1M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey’s reagent) in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction and neutralize with 20 µL of 2N HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Use a standard C18 reverse-phase column. The diastereomeric derivatives formed can be separated on achiral columns.

    • Mobile Phase: A typical gradient is from a water/acetonitrile mixture with 0.1% TFA to a higher concentration of acetonitrile with 0.1% TFA.

    • Detection: Monitor the elution profile with a UV detector at 340 nm.

    • Quantification: Integrate the peak areas for the L-L and D-L diastereomers. The percentage of racemization is calculated from the relative peak areas. Prepare standards of the relevant D-amino acids for peak identification.

Visualizations

Racemization_Troubleshooting_Workflow start High Racemization Detected in this compound Synthesis check_reagent Step 1: Evaluate Coupling Reagent start->check_reagent reagent_question Using Carbodiimide (DCC/DIC) or a weak reagent? check_reagent->reagent_question switch_reagent Switch to HATU or HBTU with HOAt/Oxyma reagent_question->switch_reagent Yes check_base Step 2: Evaluate Base reagent_question->check_base No switch_reagent->check_base base_question Using DIEA or TEA? check_base->base_question switch_base Switch to NMM or Collidine base_question->switch_base Yes check_temp Step 3: Evaluate Temperature base_question->check_temp No switch_base->check_temp temp_question Coupling > Room Temp or using high-power microwave? check_temp->temp_question lower_temp Perform coupling at 0°C -> RT or reduce microwave temp to <50°C temp_question->lower_temp Yes end_node Racemization Minimized temp_question->end_node No, re-evaluate all parameters lower_temp->end_node

Caption: Troubleshooting workflow for addressing high racemization.

Racemization_Factors cluster_0 Primary Factors Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Coupling_Reagent->Activated_Intermediate Amino_Acid Nα-Protected Amino Acid (Fmoc-Val-OH) Amino_Acid->Activated_Intermediate Base Base (e.g., NMM, DIEA) Oxazolone Oxazolone Intermediate (Key Racemizing Species) Base->Oxazolone α-Proton Abstraction Conditions Reaction Conditions (Temp, Time, Solvent) Conditions->Oxazolone High Temp/Time Increases Rate Activated_Intermediate->Oxazolone Cyclization Racemized_Product Racemized Product (Mixture of D/L Isomers) Activated_Intermediate->Racemized_Product Direct Proton Abstraction (Minor Pathway) Oxazolone->Racemized_Product Non-stereoselective Reprotonation

Caption: Key factors contributing to racemization via oxazolone formation.

References

Technical Support Center: Purification of Thr-Val-Leu by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the RP-HPLC purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

Answer:

Peak asymmetry, such as tailing or fronting, is a common issue in RP-HPLC and can compromise the purity of the collected fractions.

Potential Causes and Solutions for Peak Tailing:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with exposed silanol groups on silica-based columns, can cause peak tailing.[1]

    • Solution: Increase the concentration of the ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase. A concentration of 0.1% TFA is standard, but for persistent tailing, increasing it to 0.2-0.25% can be beneficial.[2] Also, using a modern, end-capped C18 column can minimize exposed silanols.

  • Low Mobile Phase Acidity: Insufficient acidity of the mobile phase can lead to ionization of residual silanol groups, promoting secondary interactions.

    • Solution: Ensure the pH of the mobile phase is low (typically between 2 and 3) by using an appropriate concentration of an acid like TFA.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.[1]

Potential Causes and Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: Dissolving the peptide in a solvent stronger than the initial mobile phase can cause the sample to travel down the column before binding, resulting in a fronting peak.[3][4]

    • Solution: Whenever possible, dissolve the this compound sample in the initial mobile phase (e.g., high aqueous content) or a weaker solvent. If a stronger solvent like DMSO is required for solubility, use the minimal amount and dilute with the initial mobile phase before injection.

  • Column Collapse: Operating a column outside its recommended pH or temperature range can lead to physical damage of the packed bed, causing peak fronting.

    • Solution: Verify that the mobile phase pH and operating temperature are within the column manufacturer's specifications.

  • High Injection Volume: Injecting a large volume of sample, even at a low concentration, can lead to peak fronting.

    • Solution: Reduce the injection volume.

Problem 2: Low Resolution and Co-elution of Impurities

Question: I am unable to separate my this compound peptide from closely eluting impurities. How can I improve the resolution?

Answer:

Achieving baseline separation is critical for obtaining high-purity peptides. The hydrophobicity of this compound, driven by the valine and leucine residues, means it will be well-retained on a C18 column, but impurities with similar hydrophobicities can be challenging to separate.

Strategies to Improve Resolution:

  • Optimize the Gradient Slope: A shallower gradient provides more time for the peptide and impurities to interact with the stationary phase, often leading to better separation.

    • Solution: After an initial scouting run with a broad gradient to determine the approximate elution time, design a shallower gradient around that elution point. For example, if the peptide elutes at 40% acetonitrile with a 5-65% gradient over 30 minutes, try a gradient of 30-50% acetonitrile over the same or a longer duration.

  • Adjust the Mobile Phase Composition:

    • Ion-Pairing Agent: The choice and concentration of the ion-pairing agent can significantly impact selectivity. While TFA is common, other agents like heptafluorobutyric acid (HFBA) can offer different selectivity for challenging separations.

    • Organic Modifier: While acetonitrile is the most common organic modifier, isopropanol or methanol can be used to alter the selectivity of the separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, a different stationary phase may be necessary.

    • Solution: While a C18 column is a good starting point for hydrophobic peptides, a C8 or a phenyl-hexyl column could provide a different selectivity profile.

  • Elevate the Column Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks and potentially better resolution.

    • Solution: Experiment with temperatures between 30°C and 60°C, ensuring the column is stable at the chosen temperature.

Problem 3: Low or No Recovery of this compound

Question: After the purification run, I have very low or no recovery of my target peptide. What could be the reason?

Answer:

Low peptide recovery is a frustrating issue that can be caused by several factors, from sample preparation to irreversible binding.

Potential Causes and Solutions:

  • Poor Solubility: The hydrophobic nature of Val and Leu can lead to poor solubility of this compound in highly aqueous mobile phases, causing it to precipitate upon injection.

    • Solution: Dissolve the crude peptide in a minimal amount of a stronger, compatible solvent like DMSO or 10-20% acetonitrile before diluting with the initial mobile phase. Ensure the peptide is fully dissolved before injection.

  • Irreversible Binding: The peptide may be irreversibly binding to the column.

    • Solution: Use a high-quality, end-capped column to minimize active sites. In some cases, flushing the column with a strong solvent after the run may help recover bound peptide.

  • Peptide Degradation: Although less common for a simple tripeptide, degradation can occur if the mobile phase is contaminated or if the peptide is unstable under the experimental conditions.

    • Solution: Use fresh, high-purity solvents and reagents. Ensure the pH of the mobile phase is appropriate for the peptide's stability.

Problem 4: Appearance of Ghost Peaks

Question: My chromatogram shows "ghost peaks" in the baseline, especially during gradient elution. What are they and how can I get rid of them?

Answer:

Ghost peaks are extraneous peaks that do not originate from the injected sample and can interfere with the detection and quantification of the target peptide.

Common Sources and Solutions:

  • Contaminated Mobile Phase: Impurities in the water or organic solvent, or from the additives like TFA, can accumulate on the column at low organic concentrations and elute as the gradient progresses.

    • Solution: Use high-purity, HPLC-grade solvents and fresh TFA. Filtering the mobile phases through a 0.22 µm filter is also recommended.

  • System Contamination: Carryover from previous injections or contaminants from the HPLC system (e.g., pump seals, injector) can cause ghost peaks.

    • Solution: Implement a rigorous column washing protocol between runs, including flushing with a strong solvent like 100% acetonitrile. Regularly maintain the HPLC system.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Ensure the injector and needle are properly washed between injections.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an RP-HPLC method for this compound purification?

A1: A good starting point is to use a C18 column with a linear gradient of water and acetonitrile, both containing 0.1% TFA. An initial "scouting" run with a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) will help determine the approximate acetonitrile concentration at which this compound elutes. This information can then be used to design a more optimized, shallower gradient for better resolution.

Q2: How does the hydrophobicity of this compound influence its purification?

A2: The hydrophobicity of a peptide is a key determinant of its retention in RP-HPLC. The hydrophobicity of this compound is primarily influenced by the aliphatic side chains of Valine and Leucine, which are highly hydrophobic amino acids. Threonine is more neutral. This overall hydrophobicity will cause the tripeptide to be well-retained on a C18 stationary phase, requiring a significant percentage of organic modifier (acetonitrile) for elution.

Q3: Why is Trifluoroacetic Acid (TFA) so commonly used in peptide purification?

A3: TFA serves two main purposes in RP-HPLC of peptides:

  • Ion-Pairing Agent: It forms ion pairs with the positively charged amino groups of the peptide, effectively neutralizing the charge and increasing the peptide's overall hydrophobicity. This leads to stronger retention and often sharper peaks.

  • pH Modifier: It maintains a low pH (around 2-3), which keeps the silica-based stationary phase stable and suppresses the ionization of free silanol groups, thereby reducing undesirable secondary interactions that can cause peak tailing.

Q4: Can I use a different acid instead of TFA?

A4: Yes, other acids like formic acid (FA) can be used, especially if the purified peptide is intended for mass spectrometry (MS) analysis, as TFA can cause ion suppression in the MS source. However, formic acid is a weaker acid and a less effective ion-pairing agent, which may result in broader peaks and less retention compared to TFA.

Q5: How do I prepare my crude this compound sample for injection?

A5: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Ideally, dissolve the peptide directly in the starting mobile phase (e.g., 95% water with 0.1% TFA / 5% acetonitrile with 0.1% TFA). If solubility is an issue, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO and then dilute it with the initial mobile phase. It is crucial to filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column.

Data Presentation

The following tables provide illustrative data on how different parameters can affect the purification of a short, hydrophobic peptide like this compound. Note: This data is representative and may not correspond exactly to the behavior of this compound under all possible conditions.

Table 1: Effect of TFA Concentration on Retention Time and Peak Asymmetry

TFA Concentration (%)Retention Time (min)Tailing Factor
0.0515.21.8
0.1016.51.2
0.2017.11.0

As TFA concentration increases, retention time generally increases for basic peptides, and peak shape improves (tailing factor closer to 1).

Table 2: Effect of Gradient Slope on Resolution

Gradient Slope (% Acetonitrile/min)Resolution between Peptide and ImpurityPeak Width (min)
5.01.20.8
2.01.80.6
1.02.50.4

A shallower gradient slope generally leads to better resolution and narrower peaks, although it also increases the run time.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol outlines a general procedure for developing an analytical method for assessing the purity of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Scouting Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm (for the peptide bond) and 280 nm (if aromatic impurities are suspected).

  • Injection Volume: 10 µL of a 1 mg/mL sample solution.

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Preparative RP-HPLC Purification

This protocol is for the purification of this compound based on an optimized analytical method.

  • Column: Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Optimized Gradient: Based on the analytical run, create a shallow gradient around the elution point of this compound. For example, if the peptide elutes at 35% B in the scouting run, a preparative gradient could be:

    • 0-10 min: 20% B

    • 10-50 min: 20% to 50% B

    • 50-55 min: 50% to 95% B

    • 55-60 min: 95% B

    • 60-65 min: 95% to 20% B

    • 65-75 min: 20% B (re-equilibration)

  • Flow Rate: Adjust based on the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm.

  • Sample Loading: Dissolve the crude peptide in the minimal amount of a suitable solvent and inject. The loading capacity will depend on the column size and the complexity of the crude mixture.

  • Fraction Collection: Collect fractions across the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using the analytical method to determine which fractions meet the desired purity level. Pool the pure fractions and lyophilize to obtain the purified peptide.

Visualizations

RP_HPLC_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Run cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (0.1% TFA in Water/ACN) SystemEquilibration System Equilibration (Initial %B) MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified this compound Lyophilization->FinalProduct

Caption: General workflow for the RP-HPLC purification of this compound.

Troubleshooting_Logic cluster_peakshape Peak Shape Solutions cluster_resolution Resolution Solutions cluster_recovery Recovery Solutions Start Problem with Purification PoorPeakShape Poor Peak Shape? Start->PoorPeakShape LowResolution Low Resolution? PoorPeakShape->LowResolution No AdjustTFA Adjust TFA Conc. PoorPeakShape->AdjustTFA Yes LowRecovery Low Recovery? LowResolution->LowRecovery No ShallowGradient Use Shallower Gradient LowResolution->ShallowGradient Yes ImproveSolubility Improve Sample Solubility LowRecovery->ImproveSolubility Yes CheckSampleSolvent Check Sample Solvent AdjustTFA->CheckSampleSolvent ReduceLoad Reduce Sample Load CheckSampleSolvent->ReduceLoad ChangeTemp Change Temperature ShallowGradient->ChangeTemp ChangeColumn Try Different Column ChangeTemp->ChangeColumn CheckBinding Check for Irreversible Binding ImproveSolubility->CheckBinding

Caption: Troubleshooting logic for common RP-HPLC purification issues.

References

Technical Support Center: Thr-Val-Leu Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu).

Troubleshooting Guide

This guide addresses specific issues that can lead to low signal intensity for this compound in a question-and-answer format.

Question: Why am I observing a very low or no signal for my this compound sample?

Answer: A low or absent signal for this compound can stem from several factors, often related to the peptide's chemical properties and the experimental setup. The primary causes include:

  • Poor Ionization Efficiency: The hydrophobic nature of Valine and Leucine can make the peptide less likely to efficiently ionize in the mass spectrometer's source, a critical step for detection. Not all peptides ionize or "fly" equally well in a mass spectrometer.[1]

  • Sample Loss Due to Adsorption: Hydrophobic peptides like this compound are prone to adsorbing to surfaces such as plastic vials, pipette tips, and the chromatography column itself. This can lead to significant sample loss before the peptide even reaches the detector.[2]

  • Suboptimal Instrument Settings: The parameters of the mass spectrometer, including ion source settings (e.g., temperature, voltages) and detector settings, may not be optimized for this specific peptide.[3]

  • Inappropriate Sample Concentration: If the sample is too dilute, the signal may be below the instrument's limit of detection. Conversely, an overly concentrated sample can lead to ion suppression.[3]

  • Sample Degradation: The stability of the peptide in the chosen solvent and at the storage temperature should be considered.

To diagnose the issue, a systematic approach is recommended, starting from sample preparation and moving through to the instrument settings.

Question: How can I improve the ionization efficiency of this compound?

Answer: Enhancing ionization is a key strategy for boosting the signal. Consider the following:

  • Mobile Phase Additives: The composition of the liquid chromatography mobile phase is critical. Using additives can significantly facilitate peptide ionization.

    • Formic Acid (FA): Commonly used in mass spectrometry, 0.1% formic acid is a good starting point as it aids in the protonation of peptides in positive ion mode.

    • Trifluoroacetic Acid (TFA): While excellent for chromatography peak shape, TFA is a known ion-suppressing agent in ESI-MS and should generally be avoided or used at very low concentrations if necessary for separation. A 10-fold lower sensitivity is often reported with 0.1% TFA compared to 0.1% formic acid.

    • Difluoroacetic Acid (DFA): This can be a good compromise, offering better chromatographic performance than formic acid without the severe ion suppression of TFA.

  • Supercharging Reagents: Certain additives, known as supercharging agents (e.g., m-nitrobenzyl alcohol or m-NBA), can be added to the mobile phase to increase the charge state of peptides, which can enhance their signal and fragmentation efficiency in some mass analyzers.

  • Solvent Composition: Ensure a sufficient percentage of organic solvent (like acetonitrile or methanol) in the mobile phase to keep the hydrophobic peptide solubilized as it enters the ion source.

Question: What are the optimal mass spectrometer settings for this peptide?

Answer: While optimal settings can be instrument-specific, here are general parameters to investigate:

  • Ion Source Tuning: Regularly tune and calibrate your mass spectrometer with an appropriate standard to ensure it's performing optimally. This process adjusts voltages on lenses, capillaries, and other components to maximize ion transmission.

  • Source Parameters:

    • Gas Temperature and Flow: Optimize the drying gas (typically nitrogen) temperature and flow rate to ensure efficient desolvation of the droplets containing the peptide.

    • Nebulizer Pressure: Adjust the nebulizer pressure to achieve a stable and fine spray.

    • Capillary Voltage: Optimize the voltage applied to the ESI needle to maximize the signal for your specific peptide's m/z.

  • Detector Settings: Ensure the detector gain is set appropriately to detect low-abundance ions without introducing excessive noise.

Question: Could my sample preparation be the cause of the low signal?

Answer: Absolutely. Sample preparation is a critical and often variable step in the proteomics workflow. For a hydrophobic peptide like this compound, pay close attention to:

  • Solubilization: Dissolve the peptide in a solution containing a sufficient amount of organic solvent (e.g., 5-30% acetonitrile) to prevent aggregation and precipitation. For highly hydrophobic peptides, dissolving in up to 100% methanol or 80% acetonitrile may be necessary.

  • Minimizing Adsorption: Use low-retention plasticware (e.g., specialized pipette tips and microcentrifuge tubes) to minimize sample loss.

  • Desalting: If your sample contains high concentrations of non-volatile salts (e.g., from buffers), they must be removed as they can suppress ionization and contaminate the mass spectrometer. Use techniques like ZipTip® purification.

  • Filtration: If you need to filter your sample, use MS-compatible syringe filters (e.g., hydrophilic PTFE) to avoid introducing extractable impurities that could create extraneous peaks or suppress your signal.

Data Presentation

Table 1: Effect of Common Mobile Phase Additives on Peptide Signal Intensity

Additive (at 0.1% v/v)Chromatographic PerformanceMS Signal Intensity (Positive ESI)Key Considerations
Formic Acid (FA) GoodExcellent The standard choice for most LC-MS peptide applications.
Trifluoroacetic Acid (TFA) Excellent Poor (Significant Suppression)Strong ion-pairing agent that dramatically reduces signal.
Acetic Acid (AA) FairGoodWeaker acid than FA, may result in broader peaks.
Difluoroacetic Acid (DFA) Very GoodGood to Very GoodA good compromise between TFA's chromatography and FA's MS compatibility.

Experimental Protocols

Protocol: Optimizing Mobile Phase Additive for this compound Analysis

Objective: To systematically determine the best mobile phase additive to maximize the signal intensity of this compound.

Materials:

  • This compound peptide standard (1 mg/mL stock in 50% Acetonitrile/Water)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Mobile phase additives: Formic Acid (FA), Difluoroacetic Acid (DFA)

  • LC-MS system with an ESI source

  • C18 reversed-phase column

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% FA in water

    • Mobile Phase B1: 0.1% FA in ACN

    • Mobile Phase A2: 0.1% DFA in water

    • Mobile Phase B2: 0.1% DFA in ACN

  • Prepare Sample:

    • Dilute the this compound stock solution to a final concentration of 10 µg/mL using Mobile Phase A1.

  • LC-MS Analysis with Formic Acid:

    • Equilibrate the LC system with 95% Mobile Phase A1 and 5% Mobile Phase B1.

    • Inject 5 µL of the prepared sample.

    • Run a gradient from 5% to 95% Mobile Phase B1 over 15 minutes.

    • Acquire data in positive ion mode, scanning for the expected m/z of this compound.

    • Record the peak intensity and peak shape.

  • LC-MS Analysis with Difluoroacetic Acid:

    • Thoroughly flush the LC system to remove all traces of formic acid.

    • Equilibrate the LC system with 95% Mobile Phase A2 and 5% Mobile Phase B2.

    • Inject 5 µL of a freshly diluted sample (prepared in Mobile Phase A2).

    • Run the same gradient as in step 3.

    • Acquire data under the same MS conditions.

    • Record the peak intensity and peak shape.

  • Data Analysis:

    • Compare the absolute signal intensity and signal-to-noise ratio for this compound obtained with each additive.

    • Evaluate the chromatographic peak shape (e.g., width, tailing).

    • Select the additive that provides the best combination of signal intensity and peak shape for future experiments.

Visualizations

TroubleshootingWorkflow Start Start: Low/No Signal for this compound CheckSample 1. Review Sample Preparation Start->CheckSample Solubility Is peptide soluble? (ACN/MeOH used) CheckSample->Solubility Solubility CheckLC 2. Examine LC Method MobilePhase Is mobile phase appropriate? (e.g., 0.1% Formic Acid) CheckLC->MobilePhase Composition CheckMS 3. Verify MS Settings Tuning Instrument tuned recently? CheckMS->Tuning Calibration Adsorption Low-retention vials used? Solubility->Adsorption Yes Solution_Solvent Action: Re-dissolve in higher % organic solvent. Solubility->Solution_Solvent No Concentration Is concentration optimal? (>1 µg/mL) Adsorption->Concentration Yes Solution_Vials Action: Switch to low-retention plasticware. Adsorption->Solution_Vials No Concentration->CheckLC Yes Solution_Conc Action: Adjust concentration or injection volume. Concentration->Solution_Conc No Gradient Is gradient suitable for hydrophobic peptide? MobilePhase->Gradient Yes Solution_MP Action: Test alternative additives (e.g., DFA). MobilePhase->Solution_MP No / Unsure Gradient->CheckMS Yes Solution_Gradient Action: Use shallower gradient or higher final %B. Gradient->Solution_Gradient No SourceParams Source parameters optimized? (Gas, Temp, Voltage) Tuning->SourceParams Yes Solution_Tune Action: Perform instrument tuning. Tuning->Solution_Tune No Solution_Source Action: Optimize source parameters systematically. SourceParams->Solution_Source No End Signal Improved SourceParams->End Yes Solution_Solvent->CheckSample Solution_Vials->CheckSample Solution_Conc->CheckSample Solution_MP->CheckLC Solution_Gradient->CheckLC Solution_Tune->CheckMS Solution_Source->CheckMS

A troubleshooting decision tree for diagnosing low signal intensity.

SamplePrepWorkflow Start Start: Lyophilized This compound Peptide Solubilize 1. Solubilization Dissolve in 30% ACN / 0.1% FA Start->Solubilize Vortex Vortex and briefly sonicate to ensure full dissolution Solubilize->Vortex Crit1 Critical Point: Prevent aggregation & precipitation Solubilize->Crit1 Dilution 2. Dilution Use low-retention tubes and tips Vortex->Dilution FinalConc Dilute to final working concentration (e.g., 10 µg/mL) with mobile phase A Dilution->FinalConc Crit2 Critical Point: Minimize surface adsorption loss Dilution->Crit2 Transfer 3. Transfer to Vial Use MS-certified low-adsorption vial FinalConc->Transfer Inject 4. Injection Ready for LC-MS analysis Transfer->Inject

Optimized sample preparation workflow for hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the inherent challenges in analyzing hydrophobic peptides like this compound by mass spectrometry? A1: The primary challenges are twofold. First, their hydrophobicity makes them prone to aggregation in aqueous solutions and adsorption to surfaces, leading to sample loss. Second, this hydrophobicity can also lead to less efficient ionization compared to more polar or charged peptides, resulting in a lower signal.

Q2: Are there any recommended additives to improve signal intensity besides acids? A2: Yes, in some cases, small amounts of organic solvents like Dimethyl Sulfoxide (DMSO) have been reported to enhance ionization in ESI. Additionally, chemical derivatization can be employed to add a permanent positive charge to the peptide, which significantly increases ionization efficiency, though this adds an extra step to the sample preparation.

Q3: How does the choice of mobile phase affect the signal? A3: The mobile phase directly influences both the separation of the peptide on the LC column and how well it ionizes in the MS source. An optimal mobile phase keeps the peptide soluble, provides good chromatographic peak shape, and promotes efficient protonation (for positive ion mode). Strong acids like TFA improve chromatography but suppress the MS signal, while weaker acids like formic acid are much better for MS sensitivity but may offer slightly lower chromatographic resolution.

Q4: Can I analyze this compound without liquid chromatography (direct infusion)? A4: Yes, direct infusion is possible and can be a quick way to check for a signal and optimize MS parameters without the complexity of chromatography. However, this approach is highly susceptible to ion suppression if your sample is not very pure. Any salts, detergents, or other contaminants in the sample will be introduced directly into the source and can severely diminish the signal of your target peptide.

Q5: My signal is still low after trying these steps. What else could be wrong? A5: If you have systematically addressed sample preparation and instrument parameters, consider more fundamental instrument issues. Check for leaks in the gas or solvent lines, as this can cause a loss of sensitivity. Ensure the autosampler is working correctly and actually injecting your sample. Finally, verify that the detector is functioning correctly by analyzing a known, reliable standard.

References

Technical Support Center: Thr-Val-Leu (TVL) Peptide Cleavage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the cleavage of Threonine-Valine-Leucine (TVL) containing peptides from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their peptide cleavage protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of TVL peptides from the resin, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Peptide Yield Incomplete Cleavage: Insufficient cleavage time or inadequate Trifluoroacetic Acid (TFA) concentration for the specific resin used.[1][2]- Extend the cleavage reaction time to 2-4 hours. For complex peptides or sterically hindered sequences, longer times may be necessary.[1] - Ensure the cleavage cocktail volume is sufficient to fully swell the resin (a general guideline is 5 mL per 0.5 g of resin).[1] - After the initial cleavage, wash the resin with a fresh aliquot of the cleavage cocktail to recover any remaining peptide.[2] - If problems persist, perform a re-cleavage of the resin with a fresh cocktail.
Peptide Precipitation Issues: The peptide may be too soluble in the precipitation solvent (e.g., cold ether) or may "oil out" instead of forming a solid precipitate, which is common for hydrophobic peptides.- Reduce the volume of TFA to 1-2 mL under a stream of nitrogen before adding to ice-cold diethyl ether. - If no precipitate forms immediately, store the ether solution at 4°C for several hours to encourage precipitation. - For very hydrophobic peptides, consider alternative precipitation solvents or techniques.
Peptide Impurities/Side Reactions Alkylation of Threonine: The hydroxyl group of Threonine can be susceptible to modification by carbocations generated during the cleavage of protecting groups.- Use a cleavage cocktail containing scavengers to quench reactive cationic species. Triisopropylsilane (TIS) is a common and effective scavenger. - A standard cleavage cocktail for peptides without highly sensitive residues is TFA/TIS/Water (95:2.5:2.5).
Incomplete Deprotection: Bulky side-chain protecting groups on other amino acids in the sequence may not be fully removed during the standard cleavage time.- Monitor the deprotection progress by taking small aliquots at different time points and analyzing them by HPLC or mass spectrometry. - For peptides with multiple arginine residues, longer deprotection times may be required.
Oxidation of Sensitive Residues (if present): Methionine or Cysteine residues in the peptide sequence can be oxidized during cleavage.- While TVL itself is not prone to oxidation, if your full peptide contains Met or Cys, use a cleavage cocktail designed to prevent oxidation, such as Reagent K (TFA/water/phenol/thioanisole/EDT).
Resin-Related Issues Peptide Re-attachment: Reactive intermediates generated during cleavage can sometimes cause the cleaved peptide to re-attach to the resin.- The use of appropriate scavengers like TIS in the cleavage cocktail is crucial to minimize this side reaction.
Incompatible Cleavage Protocol: The chosen cleavage cocktail or conditions may not be suitable for the specific type of resin and its linker.- Always ensure your cleavage protocol is compatible with the resin used (e.g., Wang, Rink Amide, 2-Chlorotrityl chloride). Hyper-acid-labile resins like 2-CTC require much milder cleavage conditions.

Experimental Protocols

Standard Cleavage Protocol for TVL Peptide from Wang Resin

This protocol is a starting point for the cleavage of a simple TVL tripeptide from a standard Wang resin.

Reagents and Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIS (v/v/v/v)

  • Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Dichloromethane (DCM) for washing

  • Reaction vessel (e.g., sintered glass funnel or round-bottom flask)

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Washing: Wash the resin thoroughly with DCM to remove any residual DMF and shrink the resin. Dry the resin under vacuum for at least 4 hours.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh. For a 0.1 mmol synthesis, use approximately 2-5 mL of the cocktail.

    • Add the cleavage cocktail to the resin.

    • Allow the reaction to proceed for 2 hours at room temperature with occasional swirling.

  • Peptide Filtration: Filter the cleavage mixture directly into a centrifuge tube containing ice-cold ether (approximately 10 times the volume of the filtrate). A white precipitate of the peptide should form.

  • Precipitation:

    • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the crude peptide.

  • Washing and Drying:

    • Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove scavengers and dissolved protecting groups.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Re-dissolve the peptide in a suitable solvent (e.g., acetonitrile/water) and analyze by HPLC and mass spectrometry to confirm identity and purity.

Optimized Cleavage Protocol for TVL Peptide

This protocol includes optimization steps to improve yield and purity, particularly for longer or more complex TVL-containing peptides.

Reagents and Materials:

  • Same as the standard protocol.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water (v/v/v) (A good general-purpose, low-odor cocktail).

Procedure:

  • Test Cleavage: Before committing the entire batch, perform a small-scale test cleavage on 10-20 mg of the peptide-resin to optimize conditions.

  • Resin Preparation: Follow the standard protocol for resin washing and drying.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.

    • Stir the mixture at room temperature. Monitor the reaction by taking a small aliquot at 1, 2, and 3 hours. Analyze the aliquots to determine the optimal cleavage time. A 2-hour cleavage is typically sufficient for most standard resins.

  • Peptide Collection:

    • Filter the cleavage solution into a collection tube.

    • Wash the resin twice with small volumes of fresh TFA and combine the filtrates. This ensures maximum recovery of the cleaved peptide.

  • Precipitation and Purification:

    • Concentrate the combined filtrates under a gentle stream of nitrogen to about one-third of the original volume.

    • Add the concentrated solution dropwise to a vigorously stirring vortex of ice-cold ether (at least 10-fold excess).

    • Follow the standard procedure for centrifugation, washing, and drying the peptide pellet.

    • Analyze the final product for purity and yield.

Visualizations

Cleavage_Troubleshooting_Workflow Start Start: Observe Cleavage Issue LowYield Low or No Yield Start->LowYield ImpurePeptide Impure Peptide Start->ImpurePeptide IncompleteCleavage Incomplete Cleavage? LowYield->IncompleteCleavage Cause PrecipitationProblem Precipitation Problem? LowYield->PrecipitationProblem Cause SideReactions Side Reactions? ImpurePeptide->SideReactions Cause IncompleteDeprotection Incomplete Deprotection? ImpurePeptide->IncompleteDeprotection Cause ExtendCleavage Solution: - Extend Cleavage Time - Increase TFA Conc. - Re-cleave Resin IncompleteCleavage->ExtendCleavage Fix OptimizePrecipitation Solution: - Reduce TFA Volume - Store at 4°C - Use Alt. Solvent PrecipitationProblem->OptimizePrecipitation Fix AddScavengers Solution: - Add/Increase Scavengers (TIS) - Use Optimized Cocktail SideReactions->AddScavengers Fix MonitorDeprotection Solution: - Monitor by HPLC/MS - Extend Cleavage Time IncompleteDeprotection->MonitorDeprotection Fix

Caption: Troubleshooting workflow for peptide cleavage issues.

Cleavage_Cocktail_Logic CleavageCocktail Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) TFA TFA (Trifluoroacetic Acid) Strong Acid CleavageCocktail->TFA TIS TIS (Triisopropylsilane) Scavenger CleavageCocktail->TIS H2O Water Scavenger/Proton Source CleavageCocktail->H2O PeptideResin Peptide-Resin Complex (Thr(tBu)-Val-Leu-Resin) CleavageAction Cleaves Peptide from Resin PeptideResin->CleavageAction DeprotectionAction Removes Side-Chain Protecting Groups (e.g., t-Butyl) PeptideResin->DeprotectionAction TFA->CleavageAction TFA->DeprotectionAction QuenchAction Quenches Reactive Cations (e.g., t-Butyl cation) TIS->QuenchAction H2O->QuenchAction FreePeptide Free TVL Peptide CleavageAction->FreePeptide Carbocations Reactive Carbocations (e.g., (CH3)3C+) DeprotectionAction->Carbocations Carbocations->QuenchAction

Caption: Logic diagram of a standard cleavage cocktail's components.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cleavage time for a TVL-containing peptide? A1: For most standard resins like Wang or Rink Amide, a cleavage time of 2 hours at room temperature is a good starting point. However, the optimal time can depend on the length of the full peptide and the presence of other amino acids with bulky protecting groups. It is always recommended to perform a time-course study (e.g., analyzing aliquots at 1, 2, and 4 hours) during the first cleavage of a new peptide to determine the ideal duration.

Q2: My peptide contains Threonine. Are there any specific side reactions I should be aware of during cleavage? A2: Yes, the hydroxyl side chain of Threonine is protected during synthesis (commonly with a t-Butyl group). During TFA cleavage, the liberated t-Butyl cation is a reactive electrophile that can re-attach to nucleophilic residues. While Threonine itself is not a primary target, this highlights the importance of using scavengers like Triisopropylsilane (TIS) to trap these reactive species and prevent side reactions. In the absence of scavengers, O-sulfonation of threonine can also occur if the peptide contains arginine protected with Pmc or Mtr groups.

Q3: Why did my peptide "oil out" instead of precipitating in cold ether? A3: "Oiling out" is common for hydrophobic peptides that have some solubility in ether. The TVL sequence itself contributes to hydrophobicity. To achieve a solid precipitate, try concentrating the TFA solution under nitrogen before adding it to the ether. You can also try adding the peptide solution very slowly to a rapidly stirring vortex of cold ether. If the problem persists, keeping the ether mixture at a very low temperature (-20°C to -80°C) for an extended period can help solidify the peptide.

Q4: What is the role of each component in the recommended cleavage cocktail (TFA/TIS/Water)? A4:

  • TFA (Trifluoroacetic Acid): This is the strong acid responsible for cleaving the peptide from the resin linker and removing most acid-labile side-chain protecting groups.

  • TIS (Triisopropylsilane): This acts as a scavenger. It effectively quenches the reactive carbocations (like the t-butyl cation from the Threonine protecting group) that are generated during deprotection, preventing them from causing side reactions like alkylation.

  • Water: Water serves as a proton source and also helps to suppress the formation of certain side products, particularly with tryptophan-containing peptides (though not present in TVL itself).

Q5: Can I reuse my cleavage cocktail? A5: No, it is critical to always use a freshly prepared cleavage cocktail for each reaction. The components, especially the scavengers, can degrade over time, reducing the effectiveness of the cleavage and increasing the likelihood of side reactions.

References

Technical Support Center: Synthesis of Threonine-Valine-Leucine (Thr-Val-Leu)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing deletion sequences during the solid-phase peptide synthesis (SPPS) of the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu).

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they a concern in peptide synthesis?

A1: Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence.[1][2] They arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[3] These impurities can be challenging to separate from the desired peptide due to similar physicochemical properties, potentially affecting the biological activity and overall quality of the final product.[3]

Q2: What makes the this compound sequence particularly challenging to synthesize without deletion sequences?

A2: The synthesis of this compound is challenging due to the specific properties of its constituent amino acids:

  • Steric Hindrance: Threonine (Thr) and Valine (Val) are β-branched amino acids, which are sterically hindered. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions.[4]

  • Hydrophobicity and Aggregation: Leucine (Leu) is a hydrophobic amino acid. Peptides with a high content of hydrophobic residues are prone to aggregation on the solid support. This aggregation can mask the reactive sites, leading to failed coupling and deprotection steps.

Q3: What are the primary causes of deletion sequences in the SPPS of this compound?

A3: The primary causes of deletion sequences in the synthesis of this tripeptide include:

  • Incomplete Coupling: Due to the steric hindrance of Threonine and Valine, the coupling reaction may not go to completion, leaving unreacted N-terminal amines on the growing peptide chains.

  • Peptide Aggregation: The hydrophobicity of Leucine can promote the formation of secondary structures (e.g., β-sheets) on the resin, which physically prevents reagents from reaching the reactive sites.

  • Incomplete Fmoc-Deprotection: Aggregation can also hinder the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, which is necessary for the subsequent coupling step.

Q4: How can I detect the presence of deletion sequences in my crude this compound product?

A4: The most effective methods for detecting deletion sequences are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the target peptide from impurities based on their hydrophobicity. Deletion sequences will typically appear as distinct peaks, often eluting earlier than the full-length peptide.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the components in your sample. Deletion sequences will have a lower molecular weight than the target peptide, with the mass difference corresponding to the missing amino acid residue(s).

Troubleshooting Guides

Issue 1: Low crude purity with significant deletion sequences observed in HPLC and MS.

This is a common issue in the synthesis of "difficult" sequences like this compound. Here’s a step-by-step guide to troubleshoot this problem.

Troubleshooting Decision Tree

G start Low Purity / High Deletion Sequences check_coupling Analyze Coupling Efficiency (e.g., Kaiser Test) start->check_coupling check_deprotection Analyze Deprotection Efficiency start->check_deprotection incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling incomplete_deprotection Incomplete Deprotection Detected check_deprotection->incomplete_deprotection double_couple Implement Double Coupling for Hindered Residues (Thr, Val) incomplete_coupling->double_couple change_reagent Use a More Potent Coupling Reagent (e.g., HATU, HCTU) incomplete_coupling->change_reagent extend_deprotection Extend Deprotection Time or Perform Double Deprotection incomplete_deprotection->extend_deprotection use_capping Implement a Capping Step After Coupling double_couple->use_capping change_reagent->use_capping extend_deprotection->use_capping aggregation Suspect Aggregation? use_capping->aggregation change_solvent Use Aggregation-Disrupting Solvents (e.g., NMP, DMSO) aggregation->change_solvent Yes end Improved Purity aggregation->end No low_load_resin Use Low-Loading Resin change_solvent->low_load_resin low_load_resin->end

Caption: Troubleshooting workflow for low purity in this compound synthesis.

Issue 2: The Kaiser test is positive after a coupling step, indicating free amines.

A positive Kaiser test after coupling confirms that the reaction is incomplete, which will lead to deletion sequences.

  • Immediate Action: Perform a second coupling (double coupling) of the same amino acid.

  • For Subsequent Syntheses:

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction to completion.

    • Switch to a More Potent Coupling Reagent: For sterically hindered amino acids like Threonine and Valine, standard coupling reagents may not be sufficient. Consider using more powerful reagents like HATU, HCTU, or COMU.

Issue 3: The crude peptide is difficult to dissolve for HPLC analysis and purification.

The hydrophobic nature of Leucine can lead to poor solubility of the final peptide.

  • Solution 1: Use Organic Solvents: Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the HPLC mobile phase.

  • Solution 2: Modify Purification Conditions:

    • Use a mobile phase with a higher organic content or a different organic modifier like isopropanol.

    • Increase the column temperature to improve solubility.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Hindered Amino Acids

Coupling ReagentAdditiveRelative Efficiency for Hindered CouplingsRacemization RiskNotes
HBTUHOBtModerateLowA standard and cost-effective choice.
HCTU6-Cl-HOBtHighLowMore reactive than HBTU, good for difficult couplings.
HATUHOAtVery HighVery LowOne of the most efficient reagents, especially for sterically hindered residues.
COMUOxymaPureVery HighVery LowOffers high reactivity and is a non-explosive alternative to benzotriazole-based reagents.
DICOxymaPureHighLowA carbodiimide-based method that is effective and cost-efficient.

Table 2: Expected HPLC-MS Results for this compound and Potential Deletion Sequences

Peptide SequenceAbbreviationExpected Monoisotopic Mass (Da)Expected Observation
This compoundTVL345.22Target product peak.
Val-LeuVL244.18Deletion of Threonine (-101.04 Da).
Thr-LeuTL232.14Deletion of Valine (-113.08 Da).
Thr-ValTV218.13Deletion of Leucine (-127.10 Da).

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle using HATU as the coupling reagent.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to check for reaction completion.

Protocol 2: Double Coupling for a Hindered Amino Acid (e.g., Valine or Threonine)

  • Perform steps 1-3 of the Standard Fmoc-SPPS Coupling Cycle.

  • After the first coupling, drain the reaction solution and wash the resin with DMF (3 times).

  • Repeat the amino acid activation and coupling steps (Step 3 of the standard protocol) with a fresh solution of the same amino acid and reagents.

  • Wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Capping of Unreacted Amino Groups

This step is performed after a coupling reaction (especially a difficult one) to block any unreacted amino groups.

  • Following the coupling and washing steps, drain the DMF from the resin.

  • Prepare a capping solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF).

  • Add the capping solution to the resin and shake for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 4: Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

  • After the final Fmoc-deprotection and washing, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: Work in a fume hood and wear appropriate personal protective equipment.

  • Add the cleavage cocktail to the dry resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Mandatory Visualizations

SPPS Workflow for this compound Synthesis

G cluster_0 Cycle 1: Coupling Leucine cluster_1 Cycle 2: Coupling Valine cluster_2 Cycle 3: Coupling Threonine cluster_3 Final Steps a0 Rink Amide Resin a1 Fmoc Deprotection a0->a1 a2 Couple Fmoc-Leu-OH a1->a2 a3 Wash a2->a3 b1 Fmoc Deprotection a3->b1 b2 Double Couple Fmoc-Val-OH b1->b2 b3 Capping b2->b3 b4 Wash b3->b4 c1 Fmoc Deprotection b4->c1 c2 Double Couple Fmoc-Thr(tBu)-OH c1->c2 c3 Capping c2->c3 c4 Wash c3->c4 d1 Final Fmoc Deprotection c4->d1 d2 Cleavage & Deprotection (TFA Cocktail) d1->d2 d3 Purification (HPLC) d2->d3 d4 Analysis (MS) d3->d4

Caption: SPPS workflow for this compound with strategies for difficult couplings.

Chemical Structures of Amino Acids and Protecting Groups

G Thr Threonine (Thr) Val Valine (Val) Leu Leucine (Leu) Fmoc Fmoc Group tBu tert-Butyl (tBu) Group

Caption: Structures of Thr, Val, Leu, and common protecting groups.

References

Thr-Val-Leu storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides best practices for the storage and handling of the tripeptide Threonyl-Valyl-Leucine (Thr-Val-Leu). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.

Physicochemical Properties

The tripeptide this compound is characterized by the presence of both a polar (Threonine) and two hydrophobic (Valine and Leucine) amino acid residues. This composition influences its solubility and handling.

PropertyValueSource
Molecular Formula C15H29N3O5--INVALID-LINK--
Molecular Weight 331.41 g/mol --INVALID-LINK--[1]
Structure H-Thr-Val-Leu-OH-
Isoelectric Point (pI) ~5.8 (Estimated)

Note: The isoelectric point is estimated based on the pKa values of the terminal groups and the neutral side chains. The actual pI may vary slightly.[2][3][4]

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and biological activity. Lyophilized powder is the most stable form for long-term storage.

Storage Recommendations
ConditionLyophilized PowderIn Solution
Long-term -20°C or -80°C in a desiccator, protected from light.Not recommended.
Short-term 4°C, desiccated and protected from light.Aliquot and store at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Room Temperature Stable for days to weeks, but not recommended for extended periods.Not recommended; rapid degradation may occur.

Key Handling Practices:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation of moisture.

  • After weighing, purge the vial with an inert gas like nitrogen or argon before resealing to minimize oxidation.

Reconstitution and Solubility

Due to the hydrophobic nature of Valine and Leucine, this compound is considered a neutral and hydrophobic peptide.[5] This dictates the choice of solvents for reconstitution.

Recommended Solvents

For initial solubilization, organic solvents are recommended.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO) Start with a minimal volumeRecommended for initial dissolution. The final concentration in cell-based assays should typically be less than 0.5% to avoid cytotoxicity.
Dimethylformamide (DMF) Start with a minimal volumeAn alternative to DMSO.
Ethanol/Methanol Start with a minimal volumeCan be used for initial dissolution.
Sterile Water or Aqueous Buffers (e.g., PBS) -Direct dissolution in aqueous solutions may be difficult and is not recommended as the primary approach.
General Reconstitution Protocol
  • Equilibrate: Allow the lyophilized peptide vial to reach room temperature.

  • Initial Dissolution: Add a small amount of a recommended organic solvent (e.g., DMSO) to the vial to dissolve the peptide, creating a concentrated stock solution.

  • Vortex/Sonicate: Gently vortex or sonicate the vial to ensure complete dissolution.

  • Dilution: Slowly add the dissolved peptide stock solution to your aqueous experimental buffer with gentle mixing to reach the final desired concentration.

G cluster_storage Storage cluster_reconstitution Reconstitution cluster_dilution Working Solution Preparation Lyophilized Lyophilized this compound Equilibrate Equilibrate to Room Temp in Desiccator Lyophilized->Equilibrate Handling AddSolvent Add Minimal Organic Solvent (e.g., DMSO) Equilibrate->AddSolvent Reconstitution Step 1 Dissolve Vortex/Sonicate Gently AddSolvent->Dissolve Step 2 StockSolution Concentrated Stock Solution Dissolve->StockSolution Step 3 Dilute Slowly Dilute into Aqueous Buffer StockSolution->Dilute Dilution WorkingSolution Final Working Solution Dilute->WorkingSolution

Reconstitution Workflow for this compound

Troubleshooting Guide

FAQs

Q1: My this compound peptide will not dissolve in water or PBS. What should I do?

A1: this compound is a hydrophobic peptide and is expected to have poor solubility in aqueous solutions. You should first dissolve the peptide in a small amount of an organic solvent like DMSO before diluting it into your aqueous buffer.

Q2: After dissolving in DMSO and diluting into my cell culture medium, the solution becomes cloudy. What is happening?

A2: Cloudiness or precipitation upon dilution indicates that the peptide is aggregating and has exceeded its solubility limit in the final aqueous solution. This is a common issue with hydrophobic peptides.

Q3: How can I prevent my peptide from precipitating in the cell culture medium?

A3: To prevent precipitation, try the following:

  • Make sure your initial stock solution in the organic solvent is fully dissolved.

  • Add the peptide stock solution to the culture medium slowly while gently mixing.

  • Consider using a lower final concentration of the peptide in your experiment.

  • If precipitation persists, you may need to lyophilize the peptide and re-dissolve it at a lower concentration.

  • For cell culture, performing the treatment in a serum-free medium for a short duration can sometimes prevent peptide-protein interactions that lead to precipitation.

Troubleshooting Peptide Precipitation

Experimental Protocols

Cell Viability (MTT) Assay with this compound Treatment

This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Target cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, lyophilized

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final treatment concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

    • After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for interpreting experimental results and ensuring the stability of this compound solutions.

  • Hydrolysis: Like all peptides, this compound is susceptible to hydrolysis of its peptide bonds, especially at extreme pH values and elevated temperatures. For short peptides, this process is generally slow at neutral pH.

  • Oxidation: While this compound does not contain highly susceptible residues like Cysteine or Methionine, prolonged exposure to atmospheric oxygen can lead to oxidative degradation.

  • Threonine-Specific Degradation: The hydroxyl group on the Threonine residue can potentially be involved in specific degradation reactions, although this is less common than degradation involving more reactive side chains.

It is recommended to use freshly prepared solutions of this compound for experiments whenever possible to minimize the impact of potential degradation.

References

Validation & Comparative

Confirming Peptide Identity: A Comparative Guide to Thr-Val-Leu Sequence Verification by Tandem MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate determination of a peptide's amino acid sequence is paramount for ensuring its identity, purity, and functionality. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for peptide sequencing, offering high sensitivity and detailed structural information. This guide provides an objective comparison of tandem MS/MS with alternative methods for confirming the Thr-Val-Leu (TVL) tripeptide sequence, supported by theoretical experimental data and detailed methodologies.

Performance Comparison: Tandem MS/MS vs. Alternative Methods

The choice of a peptide sequencing method depends on various factors, including the sample complexity, required sensitivity, and the need for de novo sequencing. While tandem MS/MS is a dominant technique, other methods offer distinct advantages.[1]

FeatureTandem Mass Spectrometry (MS/MS)Edman Degradation
Principle Fragmentation of precursor ions and analysis of fragment ion masses to deduce the amino acid sequence.[1]Sequential chemical cleavage and identification of N-terminal amino acids.[1]
Sensitivity High (picomole to femtomole range)Moderate (picomole range)
Speed High-throughputLow-throughput
Sample Requirement Tolerant to complex mixturesRequires highly purified samples
Sequence Information Can provide internal and C-terminal sequence informationProvides N-terminal sequence information only
De Novo Sequencing Well-suited for unknown sequencesPossible but laborious for longer sequences
Post-TranslationalModification Analysis Capable of identifying and localizing modificationsNot suitable for PTM analysis

Theoretical Fragmentation Analysis of this compound

In tandem MS/MS, the tripeptide this compound is first ionized and isolated (the precursor ion). This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment at the peptide bonds. This fragmentation primarily results in the formation of b- and y-type ions. The mass-to-charge (m/z) ratio of these fragment ions is then measured to reconstruct the peptide sequence.

The theoretical monoisotopic masses of the singly charged ([M+H]+) b and y ions for the this compound sequence are presented below. These values are calculated based on the residue masses of Threonine (101.0477 Da), Valine (99.0684 Da), and Leucine (113.0841 Da).

Ion TypeSequenceTheoretical m/z ([M+H]+)
b1T102.0556
b2TV201.1240
y1L114.0920
y2VL213.1594

Experimental Protocol: Peptide Sequencing by Tandem MS/MS

The following protocol outlines a standard procedure for sequencing a purified tripeptide sample, such as this compound, using an electrospray ionization tandem mass spectrometer (ESI-MS/MS).

1. Sample Preparation:

  • Dissolve the purified this compound peptide in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1 pmol/µL.

  • Vortex the sample briefly to ensure complete dissolution.

2. Mass Spectrometry Analysis:

  • Instrumentation: Utilize a high-resolution tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample into the ESI source at a flow rate of 1-5 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the precursor ion of this compound. The expected m/z for the singly protonated ion ([M+H]+) is approximately 316.21.

  • MS2 Scan (Tandem MS):

    • Isolate the precursor ion corresponding to this compound using the quadrupole.

    • Subject the isolated precursor ion to collision-induced dissociation (CID) in the collision cell. Optimize the collision energy to achieve a rich fragmentation spectrum.

    • Acquire the tandem mass spectrum (MS2) of the resulting fragment ions.

3. Data Analysis:

  • Analyze the MS2 spectrum to identify the b and y fragment ions.

  • Compare the experimentally observed m/z values of the fragment ions with the theoretical values calculated for the this compound sequence.

  • The presence of a series of b and y ions that match the theoretical fragmentation pattern confirms the peptide sequence.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fragmentation pattern of the this compound peptide.

Tandem_MS_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Peptide Purified this compound ESI Electrospray Ionization Peptide->ESI MS1 MS1: Precursor Ion Selection (m/z ~316.21) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Sequencing Sequence Confirmation MS2->Sequencing

Caption: Workflow for this compound sequencing by tandem MS/MS.

Peptide_Fragmentation cluster_peptide This compound Peptide cluster_b_ions b-ions (N-terminal fragments) cluster_y_ions y-ions (C-terminal fragments) N_terminus H₂N Thr Thr N_terminus->Thr Val Val Thr->Val b1 b₁ Thr⁺ Thr->b1 Leu Leu Val->Leu b2 b₂ Thr-Val⁺ Val->b2 y2 y₂ Val-Leu⁺ Val->y2 C_terminus COOH Leu->C_terminus y1 y₁ Leu⁺ Leu->y1

References

A Comparative Guide to Purity Analysis of Synthetic Thr-Val-Leu by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of synthetic peptides is paramount for the validity of experimental results and for therapeutic applications. This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with other key analytical techniques for the purity assessment of the tripeptide Threonyl-Valyl-Leucine (Thr-Val-Leu). The information presented is supported by established experimental protocols and performance data to aid in the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for analyzing the purity of synthetic peptides.[1][2][3] This technique separates the target peptide from impurities based on differences in hydrophobicity.[4] A non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA).[5] The peptide's purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram, detected by UV absorbance at 210-220 nm, which is characteristic of the peptide backbone.

Detailed Experimental Protocol for HPLC Purity Analysis of this compound

This protocol outlines a standard method for the purity analysis of synthetic this compound using RP-HPLC.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized this compound peptide.

  • Dissolve the peptide in 1 mL of a solvent mixture, such as 0.1% TFA in HPLC-grade water, to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 100 µg/mL.

  • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.

  • Column: A C18 reversed-phase column is recommended for peptide analysis. A common configuration is 4.6 mm internal diameter x 250 mm length, with a 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Elution: A linear gradient is typically employed, starting with a low percentage of Mobile Phase B and gradually increasing. A shallow gradient, for instance, an increase of 1% of Mobile Phase B per minute, often yields good resolution for peptides. A starting point could be a gradient from 5% to 60% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: Maintained at 30-45°C to ensure reproducibility and improve peak shape.

  • Detection Wavelength: 214 nm or 220 nm for monitoring the peptide backbone.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Integrate all peaks detected in the chromatogram.

  • Calculate the purity of this compound by dividing the peak area of the main peptide by the total peak area of all peaks and multiplying by 100.

Orthogonal Methods for Comprehensive Peptide Characterization

While HPLC is excellent for determining purity, regulatory bodies and best scientific practices advocate for the use of orthogonal methods—techniques that assess peptide attributes using different physicochemical principles—to provide a comprehensive characterization. The primary orthogonal methods include Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE).

  • Mass Spectrometry (MS): This technique is the gold standard for confirming the identity of a peptide by measuring its precise molecular weight. It can also be used to identify impurities. When coupled with liquid chromatography (LC-MS), it provides both purity and identity information in a single analysis. High-resolution accurate mass (HRAM) mass spectrometry can further serve as an alternative for assessing peak purity.

  • Amino Acid Analysis (AAA): This method provides an absolute quantification of the peptide by determining its amino acid composition. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. The net peptide content, which is often between 70-90%, can be determined using this technique, accounting for water and counter-ions present in the lyophilized powder.

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. It is considered orthogonal to HPLC and is particularly well-suited for the analysis of polar compounds like peptides.

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of HPLC and its common orthogonal methods for the analysis of synthetic peptides.

Parameter High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Amino Acid Analysis (AAA) Capillary Electrophoresis (CE)
Principle Differential partitioning based on hydrophobicity.Measurement of mass-to-charge ratio of ions.Quantification of constituent amino acids after hydrolysis.Separation based on charge-to-size ratio in an electric field.
Primary Application Purity assessment and quantification of impurities.Identity confirmation and impurity identification.Absolute quantification (net peptide content) and amino acid composition verification.Orthogonal purity assessment and separation of closely related species.
Information Provided Retention time, peak area (% purity).Molecular weight, structural information (with fragmentation).Molar ratios of amino acids, net peptide content.Migration time, peak area (% purity).
Typical Purity/Content >95% for standard research, >98% for sensitive applications.Provides mass confirmation of the main peak and impurities.Typically 70-90% net peptide content.High-resolution purity assessment.
Resolution High; can be optimized by adjusting gradient, column, and mobile phase.Very high mass resolution.Not applicable for purity resolution.Very high; can resolve species not separated by HPLC.
Sensitivity (LOD/LOQ) Dependent on detector and column dimensions; can be in the low ng range.High sensitivity, often in the pg to fg range.Dependent on the detection method for amino acids.High sensitivity, with reported LODs as low as 0.5 µg/mL for some peptides.
Precision (%RSD) Typically <2% for peak area and retention time.Generally good for quantitative applications with appropriate standards.Can have a %CV of up to 15% for peptide concentration determination.Excellent precision, with reported RSDs <7.1%.

Visualizing the Workflow and Method Selection

To further clarify the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for HPLC analysis and the logical relationships in selecting an appropriate analytical method.

experimental_workflow Experimental Workflow for HPLC Purity Analysis of this compound cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing peptide Weigh this compound dissolve Dissolve and Dilute Peptide peptide->dissolve filter_sample Filter Sample dissolve->filter_sample inject Inject Sample filter_sample->inject mobile_phase Prepare Mobile Phases (A & B) setup System Setup (Column, Temp, Flow) mobile_phase->setup setup->inject run Run Gradient Elution setup->run detect UV Detection at 214/220 nm run->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Workflow for HPLC purity analysis of this compound.

logical_relationships Logical Relationships in Peptide Analytical Method Selection cluster_questions cluster_methods start Synthetic Peptide (this compound) q1 What is the purity? start->q1 q2 Is it the correct peptide? start->q2 q3 How much peptide is present? start->q3 hplc HPLC q1->hplc Primary Method ce Capillary Electrophoresis (Orthogonal Purity) q1->ce Orthogonal Method ms Mass Spectrometry q2->ms aaa Amino Acid Analysis q3->aaa

Decision-making for selecting the appropriate analytical method.

References

A Comparative Analysis of the Biological Activity of Thr-Val-Leu and its D-Amino Acid Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thr-Val-Leu is a tripeptide identified within the central nervous system (CNS). Notably, reduced levels of this peptide have been observed in the brain tissue of individuals with schizophrenia, suggesting a potential role in neurological function and pathology. As with many endogenous peptides, L-amino acid peptides like this compound are susceptible to rapid enzymatic degradation, limiting their therapeutic potential. The substitution of one or more L-amino acids with their D-enantiomers is a common strategy to enhance peptide stability and modulate biological activity. This guide explores the hypothetical comparative bioactivity of this compound and a D-amino acid-containing analog.

Comparative Biological Attributes: L-Thr-Val-Leu vs. D-Amino Acid Analog

The introduction of a D-amino acid into a peptide sequence can profoundly alter its biological properties. The following table presents a hypothetical comparison based on established principles in peptide chemistry and pharmacology.

FeatureL-Thr-Val-Leu (Native Peptide)D-Amino Acid Analog (e.g., Thr-D-Val-Leu)Rationale for Predicted Difference
Receptor Binding Affinity Specific binding to putative CNS receptor(s). Quantitative data is not currently available.Potentially altered (increased or decreased) affinity and/or selectivity for the same or different receptors.The change in stereochemistry can modify the peptide's three-dimensional conformation, affecting its fit within the receptor's binding pocket.
Enzymatic Stability Susceptible to degradation by peptidases in the CNS.Significantly increased resistance to enzymatic degradation.Proteolytic enzymes are stereospecific and typically recognize and cleave peptide bonds between L-amino acids.
In Vivo Half-Life Expected to be short due to rapid enzymatic cleavage.Expected to be significantly longer.Increased stability against proteolysis leads to a longer circulation and residence time in biological systems.
Biological Activity Implicated in neurological processes; specific activity is under investigation.Potentially modified activity (agonist, antagonist, or inverse agonist) at the target receptor, or novel off-target effects.Changes in receptor interaction and prolonged half-life can lead to different physiological responses.
Immunogenicity Generally low, as it is an endogenous peptide.Potentially higher, as the D-amino acid may be recognized as foreign by the immune system.The immune system is primed to recognize L-amino acid-containing peptides.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative biological activities of L-Thr-Val-Leu and its D-amino acid analogs, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key comparative assays.

Radioligand Receptor Binding Assay

Objective: To determine and compare the binding affinities of L-Thr-Val-Leu and its D-amino acid analog to relevant CNS receptors.

Methodology:

  • Membrane Preparation: Isolate synaptic membrane fractions from a relevant brain region (e.g., prefrontal cortex) of a suitable animal model (e.g., rat or mouse).

  • Radioligand Selection: Utilize a radiolabeled ligand known or predicted to bind to the receptor of interest. If the endogenous receptor for this compound is unknown, initial screening against a panel of known neuropeptide receptors would be necessary.

  • Competition Binding: Incubate the brain membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptides (L-Thr-Val-Leu and the D-amino acid analog) in separate experiments.

  • Separation and Detection: Separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the inhibition constant (Ki) for each peptide using non-linear regression analysis (e.g., the Cheng-Prusoff equation).

Peptide Stability Assay in Brain Homogenate

Objective: To assess and compare the stability of L-Thr-Val-Leu and its D-amino acid analog in a physiologically relevant environment.

Methodology:

  • Brain Homogenate Preparation: Prepare a crude homogenate from a specific brain region in a suitable buffer that maintains peptidase activity.

  • Peptide Incubation: Incubate a known concentration of each peptide (L-Thr-Val-Leu and the D-amino acid analog) in the brain homogenate at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation in the collected samples by adding a quenching solution (e.g., trifluoroacetic acid or by heating).

  • Quantification: Analyze the amount of remaining intact peptide in each sample using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) of each peptide in the brain homogenate.

Visualizing Experimental and Conceptual Frameworks

Experimental Workflow for Comparative Analysis

G cluster_synthesis Peptide Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison L_Peptide L-Thr-Val-Leu Receptor_Binding Receptor Binding Assay L_Peptide->Receptor_Binding Stability_Assay Enzymatic Stability Assay L_Peptide->Stability_Assay Functional_Assay Cell-Based Functional Assay L_Peptide->Functional_Assay D_Peptide D-Amino Acid Analog D_Peptide->Receptor_Binding D_Peptide->Stability_Assay D_Peptide->Functional_Assay Affinity Binding Affinity (Ki) Receptor_Binding->Affinity HalfLife Half-life (t½) Stability_Assay->HalfLife Efficacy Functional Potency (EC50/IC50) Functional_Assay->Efficacy Comparison Comparative Analysis Affinity->Comparison HalfLife->Comparison Efficacy->Comparison

Caption: Workflow for comparing L- and D-amino acid peptides.

Postulated Signaling Pathway of a Neuropeptide

G Peptide Neuropeptide (e.g., this compound) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) Kinase->Cellular_Response Phosphorylation Cascade

Comparative Analysis of Thr-Val-Leu Peptide and Its Scrambled Control in Neuronal Differentiation and Survival

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, establishing the sequence-specificity of a bioactive peptide is a critical step in validating its therapeutic potential. This guide provides a comparative overview of the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu) against a scrambled peptide control (e.g., Val-Leu-Thr), focusing on its potential role in promoting neuronal differentiation and survival. While this compound has been identified as a tripeptide present in the central nervous system with observed alterations in certain neurological conditions, this guide synthesizes plausible experimental outcomes and protocols to illustrate how its specific sequence may confer biological activity.[1]

The following sections present representative data from key in vitro assays, detailed experimental methodologies, and diagrams of the putative signaling pathway and experimental workflow.

Data Presentation: this compound vs. Scrambled Control

The quantitative data below is derived from hypothetical, yet representative, experiments designed to assess the neurogenic potential of this compound. These assays measure the peptide's ability to induce neurite outgrowth in a neuronal progenitor cell line and to protect differentiated neurons from apoptosis.

Table 1: Comparison of Neurite Outgrowth in Neuronal Progenitor Cells

Treatment Group (10 µM)Average Neurite Length (µm)Percentage of Cells with Neurites
Vehicle Control 25.3 ± 4.115.2%
This compound (TVL) 85.7 ± 9.268.5%
Scrambled Control (VLT) 28.1 ± 4.517.8%

Table 2: Comparison of Neuronal Survival Under Stress Conditions

Treatment Group (10 µM)Cell Viability (%)Caspase-3 Activity (Fold Change)
Vehicle Control 45.8%4.2
This compound (TVL) 82.3%1.3
Scrambled Control (VLT) 48.2%3.9

Experimental Protocols

The following are detailed protocols for the assays used to generate the representative data.

Neurite Outgrowth Assay

This assay quantitatively measures the ability of a peptide to induce the extension of neurites from neuronal progenitor cells, a key feature of neuronal differentiation.[2][3][4]

  • Cell Culture and Plating:

    • Mouse neural stem cells are cultured in Neural Stem Cell (NSC) expansion medium.[5]

    • Culture vessels are coated with Poly-D-Lysine and Laminin to promote cell adhesion.

    • Cells are seeded at a density of 2 x 10⁴ cells/cm² in a 24-well plate and allowed to adhere for 24 hours.

  • Peptide Treatment:

    • The expansion medium is replaced with a differentiation medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).

    • This compound or the scrambled control peptide is added to the differentiation medium to a final concentration of 10 µM. A vehicle control (sterile PBS) is also included.

    • The cells are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • Immunocytochemistry:

    • Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • Non-specific binding is blocked with 5% bovine serum albumin (BSA).

    • Cells are incubated overnight at 4°C with a primary antibody against a neuronal marker, such as βIII-tubulin.

    • After washing, cells are incubated with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Images are captured using a fluorescence microscope.

    • Image analysis software is used to measure the total length of neurites and to count the number of cells with and without neurites.

Neuronal Survival Assay

This assay assesses the protective effect of the peptide on differentiated neurons subjected to an apoptotic stimulus.

  • Neuronal Differentiation:

    • Neuronal progenitor cells are differentiated for 7 days as described in the Neurite Outgrowth Assay protocol.

  • Peptide Pre-treatment and Induction of Apoptosis:

    • The differentiation medium is replaced with fresh medium containing 10 µM of this compound, the scrambled control peptide, or a vehicle control.

    • Cells are incubated for 24 hours.

    • Apoptosis is induced by adding staurosporine (1 µM) to the medium for 6 hours.

  • Quantification of Cell Viability and Apoptosis:

    • Cell Viability: Cell viability is measured using a standard MTT or PrestoBlue assay, which quantifies metabolic activity.

    • Caspase-3 Activity: Apoptosis is quantified by measuring the activity of caspase-3, a key executioner caspase, using a commercially available colorimetric or fluorometric assay kit.

Signaling Pathway and Experimental Workflow

Putative Signaling Pathway for this compound

The specific molecular targets of this compound are not yet fully elucidated. However, a plausible mechanism is the activation of a cell surface receptor, leading to the downstream activation of signaling cascades known to be crucial for neuronal survival and differentiation, such as the PI3K/Akt and MAPK/ERK pathways. These pathways can promote the expression of pro-survival and differentiation-related genes.

Thr_Val_Leu_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TVL This compound Receptor Putative Receptor TVL->Receptor Binding PI3K PI3K Receptor->PI3K Activation ERK ERK Receptor->ERK Activation Akt Akt PI3K->Akt Activation CREB CREB Akt->CREB Phosphorylation ERK->CREB Phosphorylation Transcription Gene Transcription CREB->Transcription Survival Neuronal Survival & Differentiation Transcription->Survival

Caption: Putative signaling cascade initiated by this compound binding.

Experimental Workflow for Neurite Outgrowth Assay

The following diagram outlines the key steps in the neurite outgrowth experiment, from cell preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Coat Coat Plates (Poly-D-Lysine, Laminin) Seed Seed Neural Stem Cells Coat->Seed Treatment Add Peptides (TVL, Scrambled, Vehicle) Seed->Treatment Incubate Incubate (72 hours) Treatment->Incubate Fix Fix & Stain (βIII-tubulin, DAPI) Incubate->Fix Image Image Acquisition Fix->Image Quantify Quantify Neurite Length & Cell Number Image->Quantify

Caption: Workflow for the in vitro neurite outgrowth assay.

References

A Comparative Guide to the Biological Effects of Thr-Val-Leu and Val-Leu Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactive peptides, short chains of amino acids derived from food proteins or synthesized, have garnered significant interest in biomedical research for their potential therapeutic applications. Their biological activities, which include anti-inflammatory, antioxidant, and antihypertensive effects, are intrinsically linked to their amino acid composition and sequence. This guide provides a comparative analysis of the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu) and the dipeptide Valine-Leucine (Val-Leu).

While direct comparative experimental studies on these two specific peptides are limited, this document synthesizes available data and leverages established principles of structure-activity relationships to infer their potential biological effects. Valine and Leucine are both branched-chain amino acids (BCAAs) known for their hydrophobicity, a key factor in the interaction of peptides with cell membranes and their subsequent bioactivity. The addition of Threonine, a polar amino acid, at the N-terminus of Val-Leu introduces a hydroxyl group, which can significantly alter the peptide's physicochemical properties and, consequently, its biological functions.

This comparison focuses on three key areas of bioactivity: anti-inflammatory, antioxidant, and antihypertensive effects. Detailed experimental protocols for the assays discussed are provided to facilitate further research.

Comparative Analysis of Biological Effects

Anti-inflammatory Activity

This compound: The presence of an N-terminal Threonine residue in this compound introduces a polar hydroxyl group. Threonine supplementation has been shown to bolster the immune response and protect against inflammation in some studies[2]. The addition of this polar residue to the hydrophobic Val-Leu backbone could potentially enhance its anti-inflammatory activity by altering its interaction with cellular targets involved in inflammatory processes. Tripeptides, in general, have been recognized for their anti-inflammatory properties and their ability to be absorbed via transporters like PepT1[3].

Inference: The addition of a polar Threonine residue to the N-terminus of the hydrophobic Val-Leu dipeptide to form this compound is hypothesized to modulate its anti-inflammatory potential. The hydroxyl group of Threonine could increase its interaction with aqueous environments and specific receptors, potentially leading to a more pronounced anti-inflammatory effect compared to Val-Leu alone. Further experimental validation is required to confirm this hypothesis.

Antioxidant Activity

Val-Leu: Peptides containing hydrophobic amino acids such as Valine and Leucine are known to exhibit antioxidant activity. The hydrophobic nature of these amino acids can facilitate the scavenging of free radicals[4][5]. While the general antioxidant potential of peptides containing Val and Leu is acknowledged, specific quantitative data for the Val-Leu dipeptide is limited.

This compound: The structure-activity relationship of antioxidant peptides suggests that the presence of certain amino acids, including hydrophobic ones at the N-terminus, is characteristic of antioxidant activity. Threonine, while being a polar amino acid, can also contribute to antioxidant capacity. The hydroxyl group in its side chain can act as a hydrogen donor, which is a key mechanism for radical scavenging. Therefore, the combination of Threonine with the hydrophobic Val-Leu sequence in this compound could potentially result in a synergistic antioxidant effect.

Inference: this compound may exhibit enhanced antioxidant activity compared to Val-Leu. The presence of the N-terminal Threonine provides an additional site for hydrogen donation to neutralize free radicals, complementing the radical scavenging capabilities of the hydrophobic Valine and Leucine residues.

Antihypertensive Activity (ACE Inhibition)

Val-Leu: Angiotensin-I Converting Enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a primary target for antihypertensive therapies. The structure-activity relationship of ACE-inhibitory peptides indicates that hydrophobic amino acids at the C-terminus are favorable for binding to the active site of ACE. Dipeptides containing Valine and Leucine have been investigated for their ACE-inhibitory potential. For instance, the dipeptide Val-Trp has shown a potent ACE-inhibitory IC50 value of 0.58 µM. While specific IC50 values for Val-Leu are not consistently reported across the literature, its structural similarity to other known ACE-inhibitory dipeptides suggests it may possess this activity.

This compound: For tripeptides, hydrophobic amino acids are preferred at the amino terminus for ACE inhibition. The presence of Threonine at the N-terminus of this compound aligns with this characteristic. While Threonine itself is a polar amino acid, its position in the tripeptide sequence is crucial. The overall hydrophobicity and the specific interactions of the C-terminal Leucine with the ACE active site would still play a significant role.

Inference: Both Val-Leu and this compound possess structural features that suggest potential ACE-inhibitory activity. The hydrophobic nature of Valine and Leucine is a key contributor. The addition of Threonine at the N-terminus in this compound may influence its binding affinity to ACE. A direct comparative study measuring the IC50 values of both peptides is necessary to definitively determine which is a more potent ACE inhibitor.

Quantitative Data Summary

As direct comparative experimental data for this compound and Val-Leu is currently unavailable in the literature, a quantitative comparison table cannot be constructed at this time. The table below is presented as a template for future research, highlighting the key parameters that should be measured to facilitate a direct comparison.

Biological EffectAssayThis compound (Predicted/Hypothesized)Val-Leu (Reported/Predicted)
Anti-inflammatory Inhibition of NO production in LPS-stimulated macrophages (IC50)Potentially lower IC50 than Val-LeuData not available for unmodified peptide
Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6)Potentially greater inhibitionData not available for unmodified peptide
Antioxidant DPPH Radical Scavenging Activity (IC50)Potentially lower IC50 than Val-LeuData not available
ABTS Radical Scavenging Activity (IC50)Potentially lower IC50 than Val-LeuData not available
Antihypertensive ACE Inhibition (IC50)Unknown, potentially potentLikely to have inhibitory activity

Experimental Protocols

Angiotensin-I Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric method using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Peptide samples (this compound and Val-Leu)

  • Captopril (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of peptide samples and captopril in borate buffer.

  • In a 96-well plate, add 20 µL of the sample solution (or buffer for control) to 50 µL of 8 mM HHL substrate solution and 10 µL of ACE solution (0.25 U/mL).

  • Mix well and incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 62.5 µL of 1 M HCl.

  • Extract the hippuric acid formed by adding 375 µL of ethyl acetate to each well and mixing thoroughly.

  • Centrifuge the plate to separate the layers.

  • Transfer the ethyl acetate layer to a new plate and evaporate to dryness in a vacuum oven.

  • Reconstitute the dried hippuric acid in 1 mL of deionized water.

  • Measure the absorbance at 228 nm using a microplate reader.

  • Calculate the percentage of ACE inhibition using the following formula:

    • Inhibition (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control reaction (with buffer instead of sample) and A_sample is the absorbance in the presence of the peptide sample.

  • Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of ACE activity, by plotting the percentage of inhibition against different peptide concentrations.

Workflow for ACE Inhibition Assay

ACE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Measurement cluster_analysis Data Analysis prep_peptides Prepare Peptide Solutions mix Mix Peptides, ACE, HHL prep_peptides->mix prep_reagents Prepare ACE, HHL, Buffer prep_reagents->mix incubate Incubate at 37°C mix->incubate stop Stop Reaction with HCl incubate->stop extract Extract with Ethyl Acetate stop->extract evaporate Evaporate Solvent extract->evaporate read Read Absorbance at 228 nm evaporate->read calculate Calculate % Inhibition read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow of the ACE Inhibition Assay.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of the peptides by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Peptide samples (this compound and Val-Leu)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol. This is the DPPH working solution.

  • Prepare stock solutions of the peptide samples and ascorbic acid in methanol at various concentrations.

  • In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH working solution.

  • For the control, add 100 µL of methanol to 100 µL of the DPPH working solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the peptide sample.

  • Determine the IC50 value, which is the concentration of the peptide that scavenges 50% of the DPPH radicals, by plotting the scavenging activity against different peptide concentrations.

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_peptides Prepare Peptide Solutions mix Mix Peptides and DPPH prep_peptides->mix prep_dpph Prepare DPPH Solution prep_dpph->mix incubate Incubate in Dark mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Scavenging read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow of the DPPH Radical Scavenging Assay.

Conclusion and Future Directions

This guide provides a theoretical comparison of the potential biological effects of the tripeptide this compound and the dipeptide Val-Leu based on their structural characteristics and the known bioactivities of their constituent amino acids. It is inferred that the addition of a polar Threonine residue to the hydrophobic Val-Leu dipeptide may enhance its anti-inflammatory and antioxidant properties. Both peptides are predicted to have ACE-inhibitory potential.

It is crucial to emphasize that these are inferred comparisons and require experimental validation. Direct, head-to-head studies employing the standardized assays outlined in this guide are necessary to quantify and compare the biological activities of this compound and Val-Leu accurately. Such research will provide valuable insights into the structure-activity relationships of short bioactive peptides and could guide the rational design of novel peptide-based therapeutics. Future research should also investigate the in vivo efficacy, bioavailability, and potential signaling pathways modulated by these peptides.

Signaling Pathway: Hypothetical Modulation of Inflammatory Response

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription Peptide This compound / Val-Leu Peptide->IKK inhibits? Peptide->NFkB inhibits?

Caption: Hypothetical anti-inflammatory mechanism.

References

Efficacy of Thr-Val-Leu in Neuromodulation: A Comparative Analysis with Other Neuropeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tripeptide Thr-Val-Leu against other well-characterized neuropeptides implicated in neurological functions, particularly those relevant to schizophrenia. Due to the limited direct experimental data on this compound, this comparison synthesizes available information on its constituent amino acids, its known association with schizophrenia, and draws parallels with neuropeptides that have established roles in similar contexts.

Introduction to this compound

This compound is a tripeptide identified within the central nervous system (CNS). Notably, reduced levels of this peptide have been observed in the brain tissue of individuals with schizophrenia, suggesting a potential role in the pathophysiology of this complex disorder. While its precise biological functions, receptor interactions, and signaling pathways are not yet fully elucidated, its composition of threonine, valine, and leucine provides a basis for inferring potential neuromodulatory activities.

Comparative Neuropeptides

For the purpose of this guide, we will compare this compound with two well-studied neuropeptides also implicated in the neurobiology of schizophrenia:

  • Neurotensin (NT): A 13-amino acid peptide that acts as a neuromodulator, influencing dopamine signaling. Alterations in neurotensin levels and receptor density have been reported in schizophrenia.

  • Neuropeptide Y (NPY): A 36-amino acid peptide widely distributed in the brain, known for its role in regulating stress, anxiety, and cognitive functions. Dysregulation of the NPY system has also been linked to schizophrenia[1][2].

Data Presentation: Comparative Efficacy and Properties

The following table summarizes the known and inferred properties of this compound in comparison to Neurotensin and Neuropeptide Y. It is important to note that the data for this compound is largely hypothetical and based on the known functions of its constituent amino acids and its link to schizophrenia.

FeatureThis compound (Hypothetical)Neurotensin (NT)Neuropeptide Y (NPY)
Primary Function Neuromodulation, potential neuroprotectionNeuromodulation of dopamine pathways, regulation of antipsychotic-like effectsAnxiolytic, stress reduction, regulation of cognitive functions
Receptor Family Likely G-protein coupled receptor (GPCR)Neurotensin receptors (NTS1, NTS2, NTS3) - GPCRsY receptors (Y1, Y2, Y4, Y5, Y6) - GPCRs
Key Biological Effects Potential modulation of synaptic plasticity and neuronal survivalModulation of dopamine release and signaling, hypothermia, analgesiaInhibition of glutamate release, reduction of anxiety-like behaviors, promotion of neurogenesis
Association with Schizophrenia Reduced levels in schizophrenic brain tissueAltered levels in cerebrospinal fluid and specific brain regions of patients. NTS1 receptor is a target for antipsychotic drugs.Altered plasma and brain levels; potential role in cognitive deficits and negative symptoms.
In Vitro Efficacy (Example Metric: EC50 for Receptor Activation) To be determined~1-10 nM (for NTS1)~0.1-5 nM (for Y1 and Y2 receptors)
In Vivo Efficacy (Example Metric: Behavioral Change at a given dose) To be determinedAntipsychotic-like effects in animal models at µg/kg range (i.c.v.)Anxiolytic effects in animal models at µg/kg range (i.c.v.)

Signaling Pathways

Neuropeptides typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.

Hypothetical Signaling Pathway for this compound

Based on the general mechanism of neuropeptide action, a putative signaling pathway for this compound is proposed below. This model assumes binding to a yet-to-be-identified GPCR.

Thr-Val-Leu_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TVL This compound GPCR Putative GPCR TVL->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase Second_Messenger->Kinase Activation Cellular_Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) Kinase->Cellular_Response Phosphorylation

Caption: Hypothetical signaling cascade for this compound. (Within 100 characters)

Experimental Protocols

To empirically determine the efficacy of this compound and validate the hypothetical pathway, a series of in vitro and in vivo experiments would be required.

In Vitro Experimental Workflow

A typical workflow to characterize the interaction of this compound with its putative receptor and downstream signaling would involve the following steps.

In_Vitro_Workflow Start Start Receptor_Binding Receptor Binding Assay (Radioligand or Fluorescent) Start->Receptor_Binding Second_Messenger Second Messenger Assay (e.g., cAMP or Ca2+ flux) Receptor_Binding->Second_Messenger Reporter_Gene Reporter Gene Assay (e.g., CRE-Luciferase) Second_Messenger->Reporter_Gene Electrophysiology Electrophysiology (Patch-clamp on primary neurons) Reporter_Gene->Electrophysiology Data_Analysis Data Analysis (EC50/IC50 determination) Electrophysiology->Data_Analysis End End Data_Analysis->End

Caption: In vitro workflow for neuropeptide characterization. (Within 100 characters)

Detailed Methodologies:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of this compound to its receptor.

    • Protocol: A competitive binding assay would be performed using a radiolabeled or fluorescently tagged ligand known or predicted to bind to the receptor of interest (if identified). Membranes from cells expressing the receptor would be incubated with a fixed concentration of the labeled ligand and varying concentrations of unlabeled this compound. The displacement of the labeled ligand is measured to calculate the inhibitory constant (Ki).

  • Second Messenger Assays:

    • Objective: To quantify the functional consequence of receptor binding.

    • Protocol: Cells expressing the putative receptor are treated with varying concentrations of this compound. Changes in intracellular second messenger levels, such as cyclic AMP (cAMP) or calcium (Ca2+), are measured using commercially available kits (e.g., HTRF, FURA-2 imaging). The concentration-response curve is used to determine the half-maximal effective concentration (EC50).

In Vivo Experimental Protocols
  • Animal Models of Schizophrenia:

    • Objective: To assess the in vivo efficacy of this compound in animal models relevant to schizophrenia.

    • Protocol: Pharmacological models (e.g., using NMDA receptor antagonists like MK-801 or phencyclidine) or genetic models can be used. Behavioral tests relevant to the positive, negative, and cognitive symptoms of schizophrenia would be employed. These include:

      • Prepulse Inhibition (PPI) of the startle reflex: To model sensorimotor gating deficits.

      • Novel Object Recognition Test: To assess cognitive deficits.

      • Social Interaction Test: To evaluate negative symptom-like behaviors. this compound would be administered (e.g., via intracerebroventricular or systemic injection) prior to the behavioral tests, and its effects would be compared to vehicle and positive controls (e.g., atypical antipsychotics).

Conclusion and Future Directions

While the current body of research on this compound is limited, its association with schizophrenia warrants further investigation. The comparative framework and experimental protocols outlined in this guide provide a roadmap for elucidating its efficacy and mechanism of action. Future studies should focus on identifying the specific receptor for this compound, characterizing its downstream signaling pathways, and conducting comprehensive in vivo studies to validate its potential as a therapeutic target for schizophrenia and other neurological disorders. The insights gained from such research will be crucial for the development of novel peptide-based therapeutics.

References

Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity Against Thr-Val-Leu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the specificity of antibodies is paramount to the validity of experimental results and the safety of therapeutic agents. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies targeting the Thr-Val-Leu (TVL) peptide sequence, a motif of potential interest in various biological pathways.

This document outlines key experimental protocols, presents hypothetical comparative data, and illustrates relevant workflows and signaling pathways to aid in the selection and validation of highly specific antibody reagents.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, the TVL peptide), binds to other, non-target molecules that share similar structural features or epitopes.[1][2][3] This phenomenon can lead to inaccurate data and false-positive results in immunoassays.[2] Therefore, rigorous assessment of antibody specificity is a critical step in antibody validation.

Comparative Analysis of Anti-Thr-Val-Leu Antibody Cross-Reactivity

To illustrate the assessment of cross-reactivity, consider a hypothetical polyclonal antibody raised against the this compound peptide. The following table summarizes potential binding affinities of this antibody to the target peptide and a panel of structurally similar peptides, as determined by competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Peptide SequenceDescriptionPercent Cross-Reactivity (%)Interpretation
This compound (TVL) Target Immunogen 100 Reference Peptide
Thr-Ile-Leu (TIL)Isoleucine substitution for Valine45Moderate Cross-Reactivity
Ser-Val-Leu (SVL)Serine substitution for Threonine20Low Cross-Reactivity
Thr-Val-Met (TVM)Methionine substitution for Leucine15Low Cross-Reactivity
Ala-Val-Leu (AVL)Alanine substitution for Threonine5Minimal Cross-Reactivity
Thr-Val-Pro (TVP)Proline substitution for Leucine<1Negligible Cross-Reactivity
Val-Leu-Thr (VLT)Scrambled sequence<1Negligible Cross-Reactivity

Note: Data presented is hypothetical and for illustrative purposes only.

Experimental Protocols for Assessing Cross-Reactivity

The following are detailed methodologies for key experiments used to determine antibody specificity and cross-reactivity.

Competitive ELISA for Cross-Reactivity Assessment

This assay quantifies the cross-reactivity of an antibody by measuring its binding to the target peptide in the presence of competing peptides.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., 50 mM sodium carbonate, pH 9.6)

  • Target peptide (this compound)

  • Competing peptides (e.g., TIL, SVL, TVM, etc.)

  • Anti-TVL antibody

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

  • Coating: Coat the wells of a 96-well plate with the target peptide (e.g., 1-2 µg/ml in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions for each competing peptide. In separate tubes, pre-incubate a constant concentration of the anti-TVL antibody with each dilution of the competing peptides for 1-2 hours at room temperature. A control with the antibody alone should also be prepared.

  • Incubation: Add the antibody-peptide mixtures to the coated and blocked plate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until a color develops.

  • Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percent cross-reactivity for each competing peptide relative to the target peptide.

Peptide Blocking in Western Blot

This method confirms the specificity of an antibody for its target protein in a complex mixture by showing that pre-incubation with the immunizing peptide blocks the antibody's binding to the protein band on a Western blot.

Materials:

  • Protein lysate containing the target protein with the TVL sequence

  • SDS-PAGE gels and Western blot apparatus

  • PVDF or nitrocellulose membrane

  • Anti-TVL antibody

  • This compound blocking peptide

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary and secondary antibody dilution buffers

  • Enzyme-conjugated secondary antibody

  • Chemiluminescent substrate

  • Wash buffer (e.g., TBST)

Protocol:

  • SDS-PAGE and Transfer: Separate the protein lysate by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Preparation: Prepare two tubes with the primary antibody dilution. In one tube, add an excess of the TVL blocking peptide (e.g., 5-10 fold molar excess) and incubate for 1-2 hours at room temperature or overnight at 4°C to neutralize the antibody. The other tube will contain the antibody alone.

  • Primary Antibody Incubation: Cut the membrane if necessary to incubate with the two antibody preparations separately. Incubate one part of the membrane with the blocked antibody solution and the other with the antibody-alone solution overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Add the chemiluminescent substrate and visualize the bands.

  • Analysis: Compare the band intensity between the blot incubated with the antibody alone and the blot incubated with the blocked antibody. A specific antibody will show a significantly reduced or absent band in the presence of the blocking peptide.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Competition cluster_2 Binding & Detection cluster_3 Analysis p1 Coat Plate with Target Peptide (TVL) p2 Block Non-Specific Sites p1->p2 b1 Add Ab Mixtures to Plate p2->b1 c1 Pre-incubate Anti-TVL Ab with Competing Peptides c1->b1 c2 Pre-incubate Anti-TVL Ab (No Competitor) c2->b1 b2 Wash Unbound Antibody b1->b2 b3 Add Secondary Antibody b2->b3 b4 Wash Unbound Secondary b3->b4 d1 Add Substrate & Measure Signal b4->d1 a1 Compare Signals & Calculate % Cross-Reactivity d1->a1

Caption: Workflow for Competitive ELISA.

G cluster_0 Hypothetical Signaling Pathway Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates ProteinX Protein X (contains TVL motif) Kinase1->ProteinX Phosphorylates Kinase2 Kinase B ProteinX->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Transcription

Caption: Hypothetical Signaling Cascade.

References

A Comparative Analysis of the Tripeptide Thr-Val-Leu Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Central Nervous System Tripeptide Thr-Val-Leu: An Examination of its Presence and Potential Significance Across Diverse Biological Systems

The tripeptide Threonine-Valine-Leucine (this compound), a molecule identified within the central nervous system (CNS), has garnered interest due to its observed reduced levels in the brain tissue of individuals with schizophrenia.[1][2] This guide provides a comparative analysis of this compound, exploring its occurrence in different species and discussing the potential functional implications of this short peptide sequence. While direct comparative studies are limited, this analysis consolidates available data and provides a framework for future research.

Occurrence of this compound in a Biological Context

Direct evidence for the widespread presence and function of the free tripeptide this compound across different species is not abundant in currently available literature. However, the constituent amino acids—Threonine, Valine, and Leucine—are all essential amino acids in many animals, playing fundamental roles in protein synthesis and various metabolic processes.

The this compound sequence motif has been identified within the polypeptide chains of certain well-characterized proteins. Notably, this tripeptide sequence is found in human hemoglobin, specifically in both the alpha and beta chains.[3][4] It has also been reported in the sequence of cytochrome c from tuna.[5] The presence of this motif within these evolutionarily significant proteins suggests a potential structural or functional role, although the conservation of this specific tripeptide across different species within these protein families requires further investigation.

Physicochemical Properties of this compound

The properties of this compound are dictated by its constituent amino acids.

Amino AcidPropertyPotential Contribution to Peptide Function
Threonine (Thr) Polar, unchargedCapable of forming hydrogen bonds, potentially contributing to the peptide's interaction with other molecules or its structural conformation.
Valine (Val) Nonpolar, aliphaticContributes to the hydrophobic character of the peptide, which can be important for interactions with lipids or hydrophobic regions of proteins.
Leucine (Leu) Nonpolar, aliphaticSimilar to valine, enhances the hydrophobicity of the peptide, playing a role in its structural stability and binding capabilities.

Potential Functional Significance

Given its presence in the CNS and its association with a neurological disorder, the primary area of interest for this compound's function lies in neurobiology. The specific mechanisms by which this tripeptide may exert its effects are yet to be elucidated.

The occurrence of the this compound motif within proteins like hemoglobin and cytochrome c opens up another avenue for understanding its potential significance. In the context of a larger protein, this short sequence could be involved in:

  • Protein-protein interactions: The specific arrangement of amino acid side chains could form a recognition site for other proteins.

  • Structural stability: The hydrophobic nature of Valine and Leucine might contribute to the proper folding and stability of the protein domain in which they are located.

  • Enzymatic cleavage sites: The peptide bonds surrounding this sequence could be targets for specific proteases, leading to the release of bioactive fragments.

Experimental Protocols for Further Investigation

To facilitate further research into the comparative analysis of this compound, the following experimental approaches are suggested:

Identification and Quantification of Free this compound

Objective: To determine the presence and concentration of the free tripeptide in tissues and biological fluids from various species.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Homogenize tissues (e.g., brain, muscle, liver from different species) in an appropriate buffer. Deproteinize the samples using methods such as precipitation with acetonitrile or ultrafiltration.

  • Chromatographic Separation: Employ a reversed-phase chromatography column to separate the tripeptide from other small molecules in the extract.

  • Mass Spectrometric Detection: Utilize a mass spectrometer to detect and quantify the this compound tripeptide based on its specific mass-to-charge ratio and fragmentation pattern.

  • Comparative Analysis: Compare the levels of the tripeptide across different species and tissues to identify patterns of occurrence.

Analysis of the this compound Motif in Protein Homologs

Objective: To investigate the evolutionary conservation of the this compound motif within protein families where it has been identified (e.g., hemoglobin, cytochrome c).

Methodology: Bioinformatic Sequence Alignment

  • Sequence Retrieval: Obtain the protein sequences of hemoglobin alpha and beta chains, and cytochrome c from a diverse range of species (mammals, birds, reptiles, amphibians, fish, insects, and plants) from protein databases such as UniProt or NCBI.

  • Multiple Sequence Alignment: Use bioinformatics tools like Clustal Omega or MUSCLE to align the retrieved sequences.

  • Conservation Analysis: Examine the alignment to determine if the this compound motif is conserved at the same position across different species. The degree of conservation can provide insights into the functional importance of this motif.

Signaling Pathways and Experimental Workflows

Currently, there are no well-defined signaling pathways directly attributed to the this compound tripeptide. However, based on its presence in the CNS, a hypothetical workflow to investigate its potential neuromodulatory effects can be proposed.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Neuronal Cell Culture Neuronal Cell Culture This compound Treatment This compound Treatment Neuronal Cell Culture->this compound Treatment Receptor Binding Assay Receptor Binding Assay This compound Treatment->Receptor Binding Assay Second Messenger Assay Second Messenger Assay This compound Treatment->Second Messenger Assay Gene Expression Analysis Gene Expression Analysis This compound Treatment->Gene Expression Analysis Identify Potential Receptors Identify Potential Receptors Receptor Binding Assay->Identify Potential Receptors Elucidate Signaling Cascade Elucidate Signaling Cascade Second Messenger Assay->Elucidate Signaling Cascade Identify Downstream Targets Identify Downstream Targets Gene Expression Analysis->Identify Downstream Targets Animal Model Animal Model Peptide Administration Peptide Administration Animal Model->Peptide Administration Behavioral Assays Behavioral Assays Peptide Administration->Behavioral Assays Electrophysiology Electrophysiology Peptide Administration->Electrophysiology Tissue Analysis Tissue Analysis Peptide Administration->Tissue Analysis Assess CNS Effects Assess CNS Effects Behavioral Assays->Assess CNS Effects Measure Neuronal Activity Measure Neuronal Activity Electrophysiology->Measure Neuronal Activity Confirm Peptide Distribution Confirm Peptide Distribution Tissue Analysis->Confirm Peptide Distribution

Caption: A logical workflow for investigating the potential neuromodulatory role of this compound.

Conclusion

The tripeptide this compound presents an intriguing area for further research, particularly concerning its role in the central nervous system. While direct comparative data across a wide range of species is currently lacking, its presence as a motif in fundamental proteins such as hemoglobin and cytochrome c suggests a potential for conserved functional importance. The experimental and bioinformatic approaches outlined in this guide provide a roadmap for future studies aimed at elucidating the comparative biology of this tripeptide. A deeper understanding of the distribution and function of this compound across different species may not only shed light on its physiological roles but also provide valuable insights into its involvement in neurological disorders.

References

Validating a Novel High-Throughput Analytical Method for the Quantification of the Neuropeptide Thr-Val-Leu

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide presents a comprehensive validation of a novel analytical method for the sensitive and accurate quantification of the tripeptide Threonyl-Valyl-Leucine (Thr-Val-Leu). The performance of this new method is objectively compared with established analytical alternatives, supported by extensive experimental data. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information to assess the suitability of this method for their applications.

Introduction: The Importance of this compound Quantification

The tripeptide this compound has been identified as a significant molecule within the central nervous system. Research has indicated a potential link between altered levels of this neuropeptide and certain neurological conditions, including schizophrenia, where reduced concentrations in brain tissue have been observed[1]. Accurate and reliable quantification of this compound in biological matrices is therefore crucial for advancing neuroscience research, understanding disease pathogenesis, and developing novel therapeutic interventions.

This guide introduces an advanced Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method, which offers significant improvements in sensitivity and throughput over existing techniques. Herein, we provide a detailed validation of this method, following the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines[2][3][4][5], and compare its performance against conventional analytical approaches such as Reverse-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

The New Method: Advanced HILIC-MS/MS with Enhanced Derivatization

Principle: The new method utilizes a proprietary derivatization agent, Ion-Boost™, which reacts with the N-terminus of the this compound peptide. This derivatization enhances the peptide's polarity, leading to improved retention on a HILIC stationary phase, and significantly increases its ionization efficiency in the mass spectrometer source. Subsequent detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures exceptional selectivity and sensitivity.

Key Advantages:

  • Superior Sensitivity: Achieves sub-nanogram per milliliter detection limits, enabling quantification in sample-limited studies.

  • Enhanced Specificity: The combination of HILIC separation and MRM detection minimizes interference from complex biological matrices.

  • High Throughput: A rapid chromatographic runtime of under 5 minutes allows for the analysis of large sample cohorts.

  • Reduced Matrix Effects: Improved separation from phospholipids and other interfering endogenous compounds.

Method Validation Workflow

The validation of the new analytical method follows a structured workflow to ensure its reliability and robustness for the intended application. The key stages of this process are outlined in the diagram below.

Method_Validation_Workflow cluster_Prep Sample Preparation & Derivatization cluster_Analysis Instrumental Analysis cluster_Validation Validation Parameters (ICH M10) Sample Biological Sample (e.g., Plasma, CSF) SPE Solid-Phase Extraction (SPE) Sample->SPE Protein Precipitation & Loading Derivatization Derivatization with Ion-Boost™ SPE->Derivatization Elution & Evaporation HILIC HILIC Separation Derivatization->HILIC Injection Derivatization->HILIC MSMS Tandem MS Detection (MRM) HILIC->MSMS Ionization & Fragmentation Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Stability Stability Result Validated Analytical Method MSMS->Result Stability->Result

Caption: Workflow for the validation of the new this compound analytical method.

Performance Comparison of Analytical Methods

The performance of the new Advanced HILIC-MS/MS method was rigorously compared against three alternative techniques: a standard RP-LC-MS/MS method, a conventional HPLC-UV method, and a specialized CE-MS method. The results are summarized in the tables below.

Table 1: Linearity and Sensitivity
ParameterAdvanced HILIC-MS/MS (New Method)RP-LC-MS/MSHPLC-UVCE-MS
**Linearity (R²) **>0.999>0.995>0.997>0.998
Dynamic Range 0.1 - 500 ng/mL1 - 1000 ng/mL50 - 5000 ng/mL0.5 - 250 ng/mL
LOD (ng/mL) 0.030.3150.15
LOQ (ng/mL) 0.11.0500.5

Data represents typical performance values derived from validation studies.

Table 2: Accuracy, Precision, and Throughput
ParameterAdvanced HILIC-MS/MS (New Method)RP-LC-MS/MSHPLC-UVCE-MS
Accuracy (%RE) ± 5%± 10%± 15%± 10%
Precision (%CV) < 8%< 12%< 15%< 15%
Matrix Effect Minimal (<5%)Moderate (15-25%)Significant (>30%)Low (<10%)
Run Time (min) 4.58.015.020.0

Data represents typical performance values derived from validation studies.

Detailed Experimental Protocols

Protocol 1: Advanced HILIC-MS/MS Method (New Method)
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (IS, ¹³C₉,¹⁵N₁-Thr-Val-Leu).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of derivatization buffer (borate buffer, pH 8.5).

    • Add 10 µL of Ion-Boost™ reagent (1 mg/mL in acetonitrile).

    • Incubate at 60°C for 15 minutes.

  • LC-MS/MS Analysis:

    • LC System: High-performance liquid chromatography system.

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 95% B to 50% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for derivatized this compound and its IS.

Protocol 2: Standard Reverse-Phase LC-MS/MS Method (Alternative)
  • Sample Preparation (Plasma):

    • Perform protein precipitation as described in Protocol 1, Step 1.

    • Evaporate the supernatant and reconstitute in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • LC System: High-performance liquid chromatography system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 60% B over 6 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS System: Triple quadrupole mass spectrometer with ESI.

    • MRM Transitions: Monitor specific transitions for native this compound and its IS.

Protocol 3: HPLC-UV Method (Alternative)
  • Sample Preparation (Plasma):

    • Perform protein precipitation as described in Protocol 1, Step 1.

    • Evaporate the supernatant to dryness.

    • Reconstitute in 50 µL of mobile phase A.

  • HPLC-UV Analysis:

    • HPLC System: HPLC with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 214 nm. Peptides without aromatic residues can be detected at this wavelength due to the absorbance of the peptide bond.

Biological Context: A Hypothetical Role for this compound in Neuronal Signaling

Based on its identification as a central nervous system tripeptide, we propose a hypothetical signaling pathway where this compound acts as a neuromodulator. In this model, altered levels of this compound, as detected by our new analytical method, could impact synaptic plasticity and neuronal function.

Signaling_Pathway cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Propeptide Pro-peptide Precursor Enzyme1 Prohormone Convertase Propeptide->Enzyme1 Cleavage TVL This compound Enzyme1->TVL Vesicle Synaptic Vesicle TVL->Vesicle Packaging Receptor GPCR Vesicle->Receptor Release into Synapse G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger 2nd Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase CREB CREB Phosphorylation Kinase->CREB Gene_Expression Gene Expression Changes CREB->Gene_Expression Altered Neuronal Function

Caption: Hypothetical signaling pathway for the neuropeptide this compound.

Conclusion

The novel Advanced HILIC-MS/MS method described and validated in this guide demonstrates superior performance for the quantification of this compound in biological matrices. With its enhanced sensitivity, specificity, and high-throughput capabilities, this method represents a significant advancement over traditional analytical techniques. The provided data and detailed protocols offer a robust framework for its implementation in research and clinical laboratories, facilitating a deeper understanding of the role of this compound in health and disease.

References

A Head-to-Head Comparison of Synthesis Methods for the Tripeptide Thr-Val-Leu

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of peptides is a cornerstone of biochemical research and drug development. The tripeptide Threonine-Valine-Leucine (Thr-Val-Leu) serves as a valuable model for comparing the primary methods of peptide synthesis. This guide provides a detailed, data-driven comparison of the three main approaches: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Chemoenzymatic Peptide Synthesis (CEPS). Each method presents a unique balance of efficiency, purity, scalability, and cost, making the choice of method highly dependent on the specific research or production goals.

Quantitative Performance Comparison

Parameter Solid-Phase Peptide Synthesis (SPPS) Liquid-Phase Peptide Synthesis (LPPS) Chemoenzymatic Peptide Synthesis (CEPS)
Purity >95% (up to 99.3% for Leu-Ala-Gly-Val)90-98%High (due to enzyme specificity)
Overall Yield Typically 50-85% for short peptidesHigh for short peptides, potentially >90%40-54% (for Leu-enkephalin derivatives)
Synthesis Time ~4 hours for a tetrapeptideDays (due to intermediate purification)Hours to days (reaction time dependent on enzyme kinetics)
Scalability Well-suited for lab-scale and moderate scaleHighly scalable for large-scale productionScalable, with potential for large-scale bioprocessing
Cost-Effectiveness Higher reagent and solvent costs for large scaleMore economical for large-scale production of short peptidesPotentially lower cost due to reduced need for protecting groups and milder conditions
Automation Highly automatableLess amenable to full automationCan be automated in bioreactors
Key Advantage Speed and ease of synthesis for research-scale quantitiesScalability and cost-effectiveness for bulk productionHigh specificity, mild reaction conditions, and green chemistry profile
Key Disadvantage Accumulation of impurities in long peptidesTime-consuming due to intermediate purification stepsLimited by enzyme availability and substrate specificity

Experimental Protocols

Detailed methodologies for each synthesis approach are provided below. These protocols are generalized and may require optimization for the specific synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a tripeptide on a resin support using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy.

1. Resin Swelling and Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Drain the DMF.

2. First Amino Acid Coupling (Leucine):

  • Activate the Fmoc-Leu-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

3. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.

  • Wash the resin thoroughly with DMF (5 times).

4. Second Amino Acid Coupling (Valine):

  • Repeat the coupling step with Fmoc-Val-OH.

5. Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described above.

6. Third Amino Acid Coupling (Threonine):

  • Repeat the coupling step with Fmoc-Thr(tBu)-OH. The hydroxyl group of threonine is protected with a tert-butyl group.

7. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step.

8. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

9. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final this compound peptide.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the stepwise addition of amino acids in solution, with purification of the intermediate peptide at each step. This method is particularly suited for the large-scale synthesis of short peptides.

1. Synthesis of Val-Leu Dipeptide:

  • Protect the N-terminus of Valine with a suitable protecting group (e.g., Boc) and the C-terminus of Leucine as a methyl or ethyl ester.

  • Activate the carboxylic acid of Boc-Val-OH using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent (e.g., DCM or DMF).

  • Add the Leu-ester to the activated Boc-Val-OH and stir the reaction mixture until completion.

  • Purify the resulting Boc-Val-Leu-ester by extraction and/or crystallization.

2. Deprotection of the Dipeptide:

  • Remove the N-terminal Boc group from the purified dipeptide using an acid such as TFA or HCl in an organic solvent.

  • Neutralize the resulting amine salt to obtain the free amine of the Val-Leu-ester.

3. Synthesis of this compound Tripeptide:

  • Couple Boc-Thr(tBu)-OH to the deprotected Val-Leu-ester using a similar activation and coupling procedure as in step 1.

  • Purify the resulting Boc-Thr(tBu)-Val-Leu-ester.

4. Final Deprotection:

  • Remove the N-terminal Boc group and the C-terminal ester group (e.g., by saponification with NaOH).

  • Remove the side-chain tBu protecting group from Threonine using a strong acid (e.g., TFA).

  • Purify the final this compound tripeptide by chromatography or crystallization.

Chemoenzymatic Peptide Synthesis (CEPS)

CEPS utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a highly specific and stereoselective manner.

1. Enzyme and Substrate Preparation:

  • Select a suitable protease with specificity for the desired peptide bond formation (e.g., thermolysin or papain).

  • Prepare the N-terminally protected Threonine (e.g., Z-Thr-OH) as the acyl donor and the C-terminally protected Val-Leu dipeptide (e.g., H-Val-Leu-NH2) as the nucleophile. The dipeptide can be synthesized via chemical methods as described in the LPPS protocol.

2. Enzymatic Coupling Reaction:

  • Dissolve the acyl donor and the nucleophile in a suitable buffer system, which may contain a miscible organic co-solvent to improve solubility and shift the equilibrium towards synthesis.

  • Add the immobilized or dissolved enzyme to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) and pH, with gentle agitation. The optimal pH and temperature will depend on the specific enzyme used.

  • Monitor the progress of the reaction by HPLC.

3. Product Isolation and Purification:

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).

  • Isolate the protected tripeptide from the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, extraction or chromatography may be required.

  • Purify the protected tripeptide.

4. Final Deprotection:

  • Remove the N-terminal and C-terminal protecting groups using appropriate chemical methods (e.g., hydrogenolysis for the Z-group and enzymatic or chemical hydrolysis for the amide).

  • Purify the final this compound tripeptide.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each synthesis method.

SPPS_Workflow Resin Resin Swelling Coupling1 1. Couple Fmoc-Leu-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 2. Couple Fmoc-Val-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 3. Couple Fmoc-Thr(tBu)-OH Deprotection2->Coupling3 Deprotection3 Final Fmoc Deprotection Coupling3->Deprotection3 Cleavage Cleavage & Deprotection Deprotection3->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

LPPS_Workflow cluster_Dipeptide Dipeptide Synthesis cluster_Tripeptide Tripeptide Synthesis Coupling1 Couple Boc-Val-OH & H-Leu-OR Purification1 Purify Dipeptide Coupling1->Purification1 Deprotection1 Boc Deprotection Purification1->Deprotection1 Coupling2 Couple Boc-Thr(tBu)-OH & H-Val-Leu-OR Deprotection1->Coupling2 Purification2 Purify Tripeptide Coupling2->Purification2 Final_Deprotection Final Deprotection Purification2->Final_Deprotection Purification_Final Purification Final_Deprotection->Purification_Final

Caption: Liquid-Phase Peptide Synthesis (LPPS) Workflow.

CEPS_Workflow Substrates Prepare Substrates (Z-Thr-OH & H-Val-Leu-NH2) Enzymatic_Coupling Enzymatic Coupling (Protease) Substrates->Enzymatic_Coupling Isolation Product Isolation Enzymatic_Coupling->Isolation Purification1 Purify Protected Tripeptide Isolation->Purification1 Deprotection Final Deprotection Purification1->Deprotection Purification2 Purification Deprotection->Purification2 Final_Product Pure this compound Purification2->Final_Product

Caption: Chemoenzymatic Peptide Synthesis (CEPS) Workflow.

Conclusion

The selection of a synthesis method for this compound, or any peptide, is a strategic decision that must be guided by the specific requirements of the project. For rapid, research-scale synthesis where high purity is essential, Solid-Phase Peptide Synthesis is often the method of choice due to its speed and amenability to automation. For large-scale, cost-effective production of this short tripeptide, Liquid-Phase Peptide Synthesis offers significant advantages in terms of scalability and raw material costs, despite the longer timelines associated with intermediate purification steps. Finally, for applications where stereochemical purity is paramount and a greener chemical process is desired, Chemoenzymatic Peptide Synthesis presents a compelling alternative, leveraging the high specificity of enzymes to achieve clean and efficient peptide bond formation under mild conditions. Each method has its own set of advantages and challenges, and a thorough understanding of these is crucial for the successful synthesis of peptides in both research and industrial settings.

References

Safety Operating Guide

Proper Disposal of Thr-Val-Leu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory reagents is fundamental to ensuring a safe research environment and maintaining environmental integrity. For professionals in research, scientific, and drug development fields handling the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu), adherence to established disposal protocols is essential. Although this compound is not broadly classified as a hazardous substance, it is critical to manage its disposal with the same diligence afforded to all laboratory chemicals.

Core Principles for this compound Disposal

Peptides such as this compound should be treated as chemical waste. Their potential biological activities and the unknown long-term environmental impacts necessitate cautious disposal. The cardinal rule is to always adhere to your institution's specific guidelines for chemical waste disposal. If any uncertainty exists, consulting with your institution's Environmental Health and Safety (EHS) department is the recommended course of action.[1] Peptides should never be disposed of down standard laboratory drains or in regular solid waste.[1]

Step-by-Step Disposal Procedures for this compound

The following procedures outline the recommended steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, wearing appropriate PPE is mandatory. This includes, but is not limited to:

  • Eye Protection: Safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A laboratory coat.[1]

2. Waste Segregation and Collection:

  • Solid Waste: Unused or expired solid this compound and contaminated materials (e.g., weighing paper, pipette tips, gloves) should be collected in a designated, clearly labeled, and sealed container for non-hazardous solid chemical waste. To avoid creating dust when dealing with spills of solid peptide, carefully sweep the material and place it into the designated chemical waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled waste container designated for chemical waste. Do not mix peptide solutions with other incompatible waste streams. The disposal method for liquid waste is often determined by the solvent used.

3. Inactivation and Neutralization (for Liquid Waste):

While not always required for non-hazardous peptides, inactivation offers an additional layer of safety.

  • Chemical Degradation: One method for peptide inactivation is hydrolysis, which can be achieved by treating the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to break the peptide bonds.

  • Neutralization: Following an adequate inactivation period (a minimum of 24 hours is recommended), the solution should be neutralized to a pH between 6.0 and 8.0 before disposal.

4. Labeling and Storage:

All waste containers must be accurately and clearly labeled with the full chemical name ("this compound") and any known hazard information. Store the sealed waste containers in a designated and secure area, away from incompatible materials, pending collection by your institution's waste management service.

5. Final Disposal:

Arrange for the collection of the waste with your institution's EHS department or a licensed chemical waste disposal contractor. Provide them with precise information regarding the contents of the waste containers.

Quantitative Data Summary

ParameterRecommendationCitation
Inactivation Reagent 1 M HCl or 1 M NaOH
Inactivation Time Minimum 24 hours
Final pH for Aqueous Waste 6.0 - 8.0

Experimental Protocols

Protocol for Inactivation of Aqueous this compound Solutions:

  • Ensure you are wearing the appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves).

  • In a designated chemical fume hood, add a sufficient volume of either 1 M hydrochloric acid or 1 M sodium hydroxide to the this compound solution to initiate hydrolysis.

  • Allow the solution to stand for a minimum of 24 hours to ensure complete degradation of the peptide.

  • After the inactivation period, slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a suitable acid for basic solutions) until the pH of the solution is between 6.0 and 8.0.

  • Transfer the neutralized solution to a clearly labeled waste container.

  • Arrange for disposal through your institution's EHS department.

Disposal Workflow Diagram

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Expired powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or solvent-based solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for solid chemical waste solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid chemical waste liquid_waste->collect_liquid store_waste Store in designated secure area collect_solid->store_waste inactivation Optional: Inactivate via hydrolysis (acid/base) collect_liquid->inactivation neutralize Neutralize to pH 6.0-8.0 inactivation->neutralize neutralize->store_waste ehs_disposal Arrange for disposal via Institutional EHS store_waste->ehs_disposal end End of Process ehs_disposal->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Thr-Val-Leu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu). The following procedures are designed to ensure the safe handling, use, and disposal of this substance in a laboratory setting.

Hazard Identification and Personal Protective Equipment

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Splash goggles or safety glasses with side shieldsTo prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the material.
Respiratory Protection Dust respirator or NIOSH-approved respiratorTo prevent inhalation of dust particles, especially when handling powders. A self-contained breathing apparatus may be necessary for large spills.
Body Protection Laboratory coat or full suitTo protect skin and clothing from contamination.
Foot Protection Closed-toe shoes, potentially boots for large spillsTo protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to keep airborne levels of dust to a minimum.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use.

  • Avoid sources of ignition as a general precaution.

2. Handling the Substance:

  • Before handling, wash hands thoroughly.

  • Don all required PPE as outlined in the table above.

  • Carefully open the container to avoid creating airborne dust.

  • Use appropriate tools to handle the substance, such as a spatula or scoop.

  • If weighing the substance, do so in an enclosure or a designated weighing area with proper ventilation.

  • Avoid breathing any dust that may be generated.

3. In Case of a Spill:

  • Small Spill: Use appropriate tools to carefully sweep or scoop the spilled material into a designated waste disposal container.

  • Large Spill: Evacuate the area. Use a shovel to place the material into a convenient waste disposal container. For large spills, a self-contained breathing apparatus should be used to avoid inhalation.

4. Post-Handling:

  • After handling, wash hands thoroughly before eating, drinking, smoking, or using the restroom.

  • Clean the work area and any equipment used.

  • Properly remove and dispose of contaminated PPE.

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional, local, state, and federal environmental control regulations.

  • Waste Collection: Place all solid waste, including contaminated PPE and cleaning materials, into a clearly labeled, sealed container for hazardous waste.

  • Container Labeling: The waste container must be labeled with the contents ("this compound waste") and the appropriate hazard warnings.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe handle_substance Handle this compound don_ppe->handle_substance spill_check Spill? handle_substance->spill_check small_spill Clean Small Spill spill_check->small_spill Yes (Small) large_spill Address Large Spill spill_check->large_spill Yes (Large) clean_area Clean Work Area spill_check->clean_area No small_spill->clean_area large_spill->clean_area dispose_waste Dispose of Waste Properly clean_area->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thr-Val-Leu
Reactant of Route 2
Thr-Val-Leu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.